molecular formula C16H19N3O3 B7838616 Febrifugine

Febrifugine

Cat. No.: B7838616
M. Wt: 301.34 g/mol
InChI Key: FWVHWDSCPKXMDB-CABCVRRESA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Febrifugine is a quinazolinone alkaloid naturally found in the plant Dichroa febrifuga , which has been used in traditional Chinese medicine for over two millennia for its antipyretic properties . Modern research has identified this compound as a remarkably potent antimalarial agent, reported to be 50 to 100 times more active than quinine in animal models . Its primary mechanism of action involves the inhibition of prolyl-tRNA synthetase, an enzyme that is critical for protein synthesis in the malaria parasite . This inhibition triggers the amino acid starvation response, effectively blocking the development of the parasite . Despite its potent antimalarial efficacy, the clinical development of this compound has been hindered by significant side effects, including liver toxicity and severe gastrointestinal irritation such as vomiting . Research suggests these toxicities may be linked to metabolic activation, where the compound is converted by cytochrome P-450 enzymes into a reactive arene oxide intermediate, or to the formation of a reactive Michael acceptor during its interconversion with isothis compound . Consequently, this compound serves as a valuable lead compound in medicinal chemistry for designing novel analogs with improved therapeutic indices . Notable synthetic derivatives like Halofuginone have shown enhanced efficacy and reduced toxicity in animal studies, opening avenues for research beyond antimalarials, including investigations into fibrosis and cancer . This product is provided For Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic applications, nor for human consumption. Researchers are offered high-purity this compound to facilitate studies in parasitology, drug discovery, and molecular pharmacology.

Properties

IUPAC Name

3-[3-[(2R,3S)-3-hydroxypiperidin-2-yl]-2-oxopropyl]quinazolin-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19N3O3/c20-11(8-14-15(21)6-3-7-17-14)9-19-10-18-13-5-2-1-4-12(13)16(19)22/h1-2,4-5,10,14-15,17,21H,3,6-9H2/t14-,15+/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FWVHWDSCPKXMDB-CABCVRRESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(C(NC1)CC(=O)CN2C=NC3=CC=CC=C3C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C[C@@H]([C@H](NC1)CC(=O)CN2C=NC3=CC=CC=C3C2=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30946987
Record name 3-(3-(3-Hydroxy-2-piperidinyl)-2-oxopropyl)-4(3H)-quinazolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30946987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

301.34 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

24159-07-7
Record name 3-[3-[(2R,3S)-3-Hydroxy-2-piperidinyl]-2-oxopropyl]-4(3H)-quinazolinone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=24159-07-7
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Febrifugine
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0024159077
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-(3-(3-Hydroxy-2-piperidinyl)-2-oxopropyl)-4(3H)-quinazolinone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30946987
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 24159-07-7
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FEBRIFUGINE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/89UWD0FH2I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Foundational & Exploratory

Febrifugine's Mechanism of Action in Plasmodium falciparum: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Introduction

For millennia, the roots of the blue evergreen hydrangea, Dichroa febrifuga, have been a staple of traditional Chinese medicine for treating fevers, particularly those associated with malaria.[1][2] The potent antimalarial agent isolated from this plant is the quinazoline (B50416) alkaloid, febrifugine (B1672321).[1][3] Despite its high efficacy against Plasmodium falciparum, the parasite responsible for the most lethal form of malaria, this compound's clinical application has been stymied by considerable host toxicity, including liver damage.[1][4] This has driven extensive research to understand its mechanism of action, aiming to develop safer, synthetic analogs like halofuginone (B1684669) for therapeutic use.[1][5]

This technical guide provides an in-depth exploration of the molecular mechanism by which this compound and its derivatives exert their parasiticidal effects. Through an integrated chemogenomic approach, combining drug resistance selection, whole-genome sequencing, and functional validation, the definitive target of these compounds in P. falciparum has been identified, paving the way for rational drug design.[3][5][6]

The Molecular Target: Cytoplasmic Prolyl-tRNA Synthetase (PfcPRS)

The primary molecular target of this compound and its analogs in P. falciparum is the cytoplasmic prolyl-tRNA synthetase (PfcPRS).[5][7] This enzyme is crucial for protein synthesis, catalyzing the attachment of the amino acid proline to its cognate transfer RNA (tRNAPro). This aminoacylation step is essential for the incorporation of proline into nascent polypeptide chains during translation.[8]

The validation of PfcPRS as the target was achieved through several lines of evidence:

  • In Vitro Resistance Selection: P. falciparum strains resistant to halofuginone were selected in the laboratory.[5]

  • Whole-Genome Sequencing: Sequencing of these resistant parasite lines revealed non-synonymous single nucleotide polymorphisms (SNPs) exclusively in the gene encoding PfcPRS (PF3D7_1213800).[5]

  • Functional Confirmation: The identified mutations in PfcPRS were shown to confer resistance, confirming it as the functional target.[5]

Mechanism of Inhibition

This compound and its derivative, halofuginone, act as potent inhibitors of PfcPRS.[9][10] They function by competing with proline for binding to the enzyme's active site.[11] Structural studies of the PfcPRS-halofuginone complex have revealed that the inhibitor binds in an ATP-dependent manner, occupying the pocket where proline would normally bind.[10][11] This binding is facilitated by the presence of ATP, which suggests an ATP-uncompetitive mode of inhibition.[11][12] The crystal structure shows that halofuginone wedges into the active site, effectively blocking the aminoacylation of tRNAPro.[10]

This inhibition is highly potent, with halofuginone demonstrating an IC50 of 11 nM against the aminoacylation activity of recombinant PfProRS.[1][9]

Downstream Effects: Amino Acid Starvation Response

The inhibition of PfcPRS by this compound leads to an accumulation of uncharged tRNAPro, mimicking a state of proline starvation within the parasite.[11] This triggers a cellular stress pathway known as the Amino Acid Response (AAR) pathway.[5][11] A critical event in the AAR pathway is the phosphorylation of the eukaryotic initiation factor 2 alpha (eIF2α).[1][5]

Phosphorylation of eIF2α leads to a global shutdown of protein synthesis, as it inhibits the initiation of translation.[1] Simultaneously, it selectively promotes the translation of specific stress-response genes.[1] The sustained activation of this starvation response by this compound is ultimately detrimental to the parasite, causing growth arrest and cell death.[1][5] This mechanism has been confirmed by observing a dose-dependent increase in eIF2α phosphorylation in P. falciparum cultures treated with halofuginone and this compound.[5]

Quantitative Data

The following table summarizes the inhibitory concentrations of this compound and its analogs against P. falciparum strains and the PfcPRS enzyme.

CompoundStrain/EnzymeAssay TypeIC50 ValueReference
HalofuginoneP. falciparum (Dd2)In vitro growth~1 nM[5]
This compoundP. falciparum (Dd2)In vitro growth~1.5 nM[5]
HalofuginoneRecombinant PfProRSAminoacylation11 nM[9]
HalofuginoneRecombinant PfProRSATP Depletion0.28 µM[13]
HalofuginoneRecombinant HsProRSATP Depletion2.13 µM[13]
WR222048P. falciparum (W2, D6)In vitro growth<5 ng/mL[14]
WR139672P. falciparum (W2, D6)In vitro growth<5 ng/mL[14]
WR092103P. falciparum (W2, D6)In vitro growth<5 ng/mL[14]

Experimental Protocols

In Vitro Antiplasmodial Susceptibility Assay (SYBR Green I Method)

This assay is used to determine the 50% inhibitory concentration (IC50) of compounds against asexual blood-stage P. falciparum.

  • Parasite Culture: Asynchronous or tightly synchronized ring-stage P. falciparum cultures (e.g., Dd2, W2, D6 strains) are maintained in human erythrocytes at a defined parasitemia and hematocrit in RPMI 1640 medium supplemented with human serum and hypoxanthine.[14]

  • Drug Preparation: Compounds are serially diluted in an appropriate solvent (e.g., DMSO) and then further diluted in culture medium to achieve the final desired concentrations.

  • Assay Procedure:

    • 96-well microplates are pre-dosed with the serially diluted compounds.

    • The parasite culture is added to each well.

    • Plates are incubated for 72 hours under standard parasite culture conditions (37°C, 5% CO2, 5% O2, 90% N2).[14]

    • After incubation, the plates are frozen at -80°C to lyse the red blood cells.

    • A lysis buffer containing the fluorescent dye SYBR Green I is added to each well. SYBR Green I intercalates with parasitic DNA.

    • Plates are incubated in the dark for 1 hour.

    • Fluorescence is measured using a microplate reader (excitation ~485 nm, emission ~530 nm).

  • Data Analysis: Fluorescence values are plotted against the drug concentration, and the IC50 value is calculated by fitting the data to a sigmoidal dose-response curve using appropriate software (e.g., GraphPad Prism).

Recombinant PfProRS Aminoacylation Assay

This biochemical assay directly measures the enzymatic activity of PfProRS and its inhibition.

  • Enzyme and Substrates: Recombinant P. falciparum prolyl-tRNA synthetase (PfProRS) is expressed and purified. The substrates include ATP, radiolabeled [3H]-proline, and a pool of total tRNA isolated from yeast (S. cerevisiae).[9][13]

  • Assay Procedure:

    • The reaction mixture is prepared containing buffer, purified PfProRS enzyme, ATP, and bulk yeast tRNA.

    • The inhibitor (e.g., halofuginone) at various concentrations is added to the mixture.

    • The reaction is initiated by adding [3H]-proline.

    • The mixture is incubated at 37°C for a defined period (e.g., 30 minutes).

    • The reaction is stopped by spotting the mixture onto filter paper discs.

    • The discs are washed with trichloroacetic acid (TCA) to precipitate the tRNA and remove unincorporated [3H]-proline.

    • The radioactivity retained on the filters (representing [3H]-prolyl-tRNAPro) is measured by liquid scintillation counting.

  • Data Analysis: The amount of charged tRNA is quantified, and IC50 values are determined by plotting the percentage of inhibition against the inhibitor concentration.

In Vitro Resistance Selection

This protocol is used to generate parasite lines that are resistant to a specific drug, which helps in identifying the drug's target.

  • Drug Pressure: A culture of wild-type P. falciparum (e.g., Dd2 strain) is exposed to a constant, low concentration of the drug (e.g., halofuginone), typically at a concentration that inhibits growth by ~50% (IC50).

  • Monitoring and Increasing Pressure: Parasite growth is monitored by Giemsa-stained blood smears. Once the parasite culture has adapted and is growing steadily, the drug concentration is gradually increased in a stepwise manner.

  • Cloning: After significant resistance is achieved (e.g., >10-fold increase in IC50), the resistant parasite line is cloned by limiting dilution to ensure a genetically homogenous population.

  • Genomic Analysis: The genomes of the resistant clones and the parental wild-type strain are sequenced and compared to identify mutations that are consistently present in the resistant lines.[5]

Visualizations

Febrifugine_Mechanism_of_Action cluster_drug Drug Action cluster_enzyme Enzyme Catalysis cluster_response Cellular Response This compound This compound / Halofuginone PfcPRS P. falciparum Prolyl-tRNA Synthetase (PfcPRS) This compound->PfcPRS Inhibits Pro_tRNA Prolyl-tRNAPro PfcPRS->Pro_tRNA Catalyzes AAR Amino Acid Starvation Response (AAR) PfcPRS->AAR Inhibition Triggers Proline Proline Proline->PfcPRS Binds ATP ATP ATP->PfcPRS Binds tRNA tRNAPro tRNA->PfcPRS Binds eIF2a eIF2α Phosphorylation AAR->eIF2a Activates Protein_Synth Global Protein Synthesis Inhibition eIF2a->Protein_Synth Leads to Death Parasite Growth Arrest & Death Protein_Synth->Death Causes

Caption: Mechanism of action of this compound in P. falciparum.

Drug_Susceptibility_Workflow start Start culture 1. Culture P. falciparum (Synchronized Rings) start->culture dilution 2. Prepare Serial Drug Dilutions in 96-well Plates culture->dilution inoculate 3. Inoculate Plates with Parasite Culture dilution->inoculate incubate 4. Incubate for 72 hours (37°C) inoculate->incubate lyse 5. Freeze-Thaw Lysis & Add SYBR Green I Dye incubate->lyse read 6. Read Fluorescence (Plate Reader) lyse->read calculate 7. Calculate IC50 Values (Dose-Response Curve) read->calculate end End calculate->end

Caption: Workflow for the SYBR Green I in vitro drug susceptibility assay.

Resistance_Logic cluster_wt Wild-Type Parasite cluster_mut Resistant Parasite Drug_WT This compound Analog PfcPRS_WT Wild-Type PfcPRS Drug_WT->PfcPRS_WT Binds Effectively Inhibition Effective Inhibition of Protein Synthesis PfcPRS_WT->Inhibition Leads to Death_WT Parasite Death Inhibition->Death_WT Drug_MUT This compound Analog PfcPRS_MUT Mutated PfcPRS Drug_MUT->PfcPRS_MUT Binds Poorly Reduced_Binding Reduced Binding Affinity PfcPRS_MUT->Reduced_Binding Results in Resistance Drug Resistance (Parasite Survival) Reduced_Binding->Resistance

Caption: The logical basis of this compound resistance in P. falciparum.

References

The Alkaloid of Chang Shan: A Technical Guide to the Discovery and Isolation of Febrifugine from Dichroa febrifuga

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Febrifugine (B1672321), a quinazolinone alkaloid isolated from the roots of the traditional Chinese herb Chang Shan (Dichroa febrifuga Lour.), has been a subject of significant scientific interest for its potent antimalarial properties.[1][2][3][4][5] Despite its efficacy, clinical development has been hampered by side effects, notably hepatotoxicity and emetic effects.[1][3][4] This technical guide provides an in-depth overview of the discovery and isolation of this compound, presenting detailed experimental protocols and quantitative data to aid researchers in the fields of natural product chemistry, pharmacology, and drug development. Furthermore, this document elucidates the molecular mechanism of action of this compound, offering a comprehensive resource for the scientific community.

Introduction

For centuries, Dichroa febrifuga has been utilized in traditional Chinese medicine to treat fever and malaria-like symptoms.[1][5][6] Scientific investigation in the mid-20th century led to the isolation of the active principles, this compound and its isomer, isothis compound (B1241856).[1] These compounds demonstrated remarkable antimalarial activity, exhibiting potency significantly higher than that of quinine (B1679958) against various Plasmodium species.[5] this compound acts by impairing hemozoin formation, a crucial process for the maturation of the parasite at the trophozoite stage.[1][3] However, adverse side effects have limited its therapeutic application, prompting further research into the development of synthetic analogues with improved safety profiles.[1][3][7] This guide serves as a technical resource, consolidating the methodologies for the extraction and purification of this compound and providing insights into its biological activity.

Quantitative Data Summary

The efficiency of this compound isolation is dependent on the chosen extraction and purification methodology. The following table summarizes quantitative data from various published protocols, offering a comparative analysis of yields and purity.

Extraction MethodStarting MaterialIntermediate YieldFinal Yield (this compound)PurityReference
Conventional Solvent Extraction & Column Chromatography5 kg dried D. febrifuga roots~153 g crude methanol (B129727) extract; 12 g total alkaloidsNot specified for pure this compound>99%[5][6]
Preparative Countercurrent Chromatography50 mg total alkaloids from D. febrifuga rootsNot Applicable12 mg>98.0%[6]

Experimental Protocols

This section provides detailed methodologies for the two primary approaches to isolating this compound from Dichroa febrifuga roots.

Protocol 1: Conventional Solvent Extraction and Column Chromatography

This traditional method involves a multi-step process of solvent extraction, acid-base partitioning to isolate the alkaloid fraction, followed by purification using silica (B1680970) gel column chromatography.[5][6]

3.1.1. Materials and Reagents

  • Dried roots of Dichroa febrifuga

  • Methanol (MeOH)

  • Hydrochloric acid (HCl), 0.1 M

  • Chloroform (B151607) (CHCl₃)

  • Sodium hydroxide (B78521) (NaOH)

  • Silica gel 60 (70-230 mesh)

  • Thin Layer Chromatography (TLC) plates

3.1.2. Procedure

  • Grinding and Maceration: Grind 5 kg of dried D. febrifuga roots into a coarse powder. Macerate the ground material in 14 liters of methanol at room temperature for one week.[5][6]

  • Extraction: Filter the mixture to separate the plant material from the methanol extract. Evaporate the solvent from the filtrate using a rotary evaporator to yield the crude methanol extract (approximately 153 g).[5][6]

  • Acid-Base Partitioning for Alkaloid Isolation:

    • Suspend the crude methanol extract in 130 ml of 0.1 M HCl.[5][6]

    • Partition this acidic suspension with 400 ml of chloroform three times to remove neutral and acidic compounds.[5][6]

    • Collect the aqueous HCl layer and adjust its pH to 9.5 with NaOH.[5][6]

    • Extract the alkaloids from the now basic aqueous solution with chloroform.

    • Evaporate the chloroform to obtain the total alkaloid fraction (approximately 12 g).[5][6]

  • Purification by Silica Gel Column Chromatography:

    • Prepare a silica gel 60 column.

    • Dissolve the total alkaloid fraction in a minimal amount of the initial mobile phase (chloroform:methanol, 6:1).

    • Load the sample onto the column.

    • Elute the column with a chloroform-methanol gradient, starting with a 6:1 ratio and progressing to 4:1.[5]

    • Monitor the collected fractions using TLC to identify those containing this compound.

    • Combine the pure fractions and evaporate the solvent to obtain purified this compound.[6]

Protocol 2: Preparative Countercurrent Chromatography (CCC)

This technique offers a more efficient, single-step separation of this compound and its isomer, isothis compound, from the total alkaloid extract.[6]

3.2.1. Materials and Reagents

  • Total alkaloid extract from D. febrifuga

  • Chloroform (CHCl₃)

  • Methanol (MeOH)

  • Water (H₂O)

3.2.2. Procedure

  • Solvent System Preparation: Prepare a two-phase solvent system of chloroform-methanol-water in a 4:3:2 volume ratio. Allow the mixture to separate into upper and lower phases.[6]

  • CCC System Preparation:

    • Degas both the upper (stationary phase) and lower (mobile phase) phases.

    • Fill the CCC column with the stationary phase.

    • Pump the mobile phase through the column until hydrodynamic equilibrium is achieved.[6]

  • Sample Injection and Separation:

    • Dissolve 50 mg of the total alkaloid extract in a small volume of the biphasic solvent mixture.

    • Inject the sample into the CCC system.

    • Continuously pump the mobile phase and collect fractions at regular intervals.[6]

  • Isolation of Pure Compounds:

    • Monitor the fractions for the presence of this compound and isothis compound.

    • Combine the fractions containing each pure compound separately.

    • Evaporate the solvent to yield purified this compound (approximately 12 mg) and isothis compound (approximately 9 mg) with purities exceeding 98.0%.[6]

Mandatory Visualizations

Experimental Workflows

G cluster_0 Conventional Extraction and Purification cluster_1 Countercurrent Chromatography Separation A1 Dried Dichroa febrifuga Roots A2 Grinding and Maceration (Methanol) A1->A2 A3 Crude Methanol Extract A2->A3 A4 Acid-Base Partitioning A3->A4 A5 Total Alkaloid Fraction A4->A5 A6 Silica Gel Column Chromatography A5->A6 A7 Pure this compound A6->A7 B1 Total Alkaloid Fraction B2 Preparative Countercurrent Chromatography B1->B2 B3 Pure this compound B2->B3 B4 Pure Isothis compound B2->B4

Caption: Workflows for this compound isolation.

Signaling Pathway of this compound's Mechanism of Action

This compound and its synthetic analogue, halofuginone, exert their biological effects by targeting a fundamental cellular process: protein synthesis.[8][9] Specifically, they act as potent and specific inhibitors of prolyl-tRNA synthetase (ProRS), an essential enzyme that attaches the amino acid proline to its corresponding transfer RNA (tRNA).[8][9] This inhibition leads to an accumulation of uncharged tRNAPro, which mimics a state of proline starvation and activates the Amino Acid Response (AAR) pathway.[8] The AAR pathway is a cellular stress response that helps cells cope with nutrient deprivation. The activation of this pathway by this compound is believed to be the underlying mechanism for its diverse biological activities, including its antimalarial and anti-inflammatory effects.[8]

G This compound This compound ProRS Prolyl-tRNA Synthetase (ProRS) This compound->ProRS Inhibition Charged_tRNAPro Prolyl-tRNAPro (Charged) ProRS->Charged_tRNAPro Normal Function Uncharged_tRNAPro Uncharged tRNAPro (Accumulation) ProRS->Uncharged_tRNAPro Blocked Charging Proline Proline Proline->ProRS tRNAPro tRNAPro tRNAPro->ProRS AAR Amino Acid Response (AAR) Pathway Activation Uncharged_tRNAPro->AAR Biological_Effects Biological Effects (Antimalarial, Anti-inflammatory) AAR->Biological_Effects

Caption: this compound's signaling pathway.

Conclusion

The discovery and isolation of this compound from Dichroa febrifuga represent a significant milestone in natural product chemistry and have provided a valuable lead compound for antimalarial drug development. While the inherent toxicity of this compound has posed challenges, a thorough understanding of its extraction, purification, and mechanism of action is crucial for the continued development of safer and more effective analogues. The detailed protocols and data presented in this guide are intended to facilitate further research in this promising area, ultimately contributing to the fight against malaria and other diseases.

References

The Pharmacological Profile of Febrifugine and Its Analogs: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Febrifugine (B1672321), a quinazolinone alkaloid isolated from the roots of the Chinese herb Dichroa febrifuga, has been used for centuries in traditional medicine for its potent antimalarial properties. However, its clinical utility has been hampered by significant side effects, including hepatotoxicity and gastrointestinal distress. This has led to the development of numerous synthetic analogs, most notably halofuginone (B1684669), with the aim of improving the therapeutic index while retaining or enhancing its pharmacological activity. This technical guide provides an in-depth overview of the pharmacological profile of this compound and its analogs, focusing on their mechanism of action, quantitative biological data, and detailed experimental protocols relevant to their study.

Mechanism of Action

The primary molecular target of this compound and its analogs is prolyl-tRNA synthetase (ProRS) , a crucial enzyme responsible for attaching proline to its cognate tRNA during protein synthesis.[1][2][3] By competitively inhibiting ProRS, these compounds mimic proline starvation, leading to an accumulation of uncharged prolyl-tRNA.[1][3] This accumulation triggers a cellular stress response known as the Amino Acid Response (AAR) pathway .[1][3]

Activation of the AAR pathway is a central event in the pharmacological effects of this compound and its analogs. A key kinase in this pathway, General Control Nonderepressible 2 (GCN2) , detects the buildup of uncharged tRNA and subsequently phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α).[4][5][6] Phosphorylation of eIF2α leads to a global reduction in protein synthesis but selectively enhances the translation of certain stress-responsive genes, most notably Activating Transcription Factor 4 (ATF4) .[4][7] ATF4, in turn, upregulates a variety of genes involved in amino acid metabolism and stress adaptation.

In addition to its effects on the AAR pathway, the prominent analog halofuginone has been shown to inhibit the Transforming Growth Factor-beta (TGF-β) signaling pathway .[1][8][9][10] This inhibition is achieved by specifically blocking the phosphorylation of Smad3 , a key downstream mediator of TGF-β signaling.[1][8][9][10] This activity contributes to the observed antifibrotic and anticancer effects of halofuginone.

Data Presentation

The following tables summarize the quantitative data on the biological activity of this compound and its analogs.

Table 1: Antimalarial Activity of this compound and Analogs

CompoundP. falciparum Strain(s)In Vitro IC₅₀ (ng/mL)In Vivo ModelIn Vivo ED₅₀ (mg/kg/day)In Vivo MTD (mg/kg)Therapeutic Index (MTD/MCD)Reference(s)
This compoundD6 (sensitive), W2 (resistant)0.34 - 0.53Rodent2.3353[11][12]
Halofuginone (WR237645)D6, W20.12 - 0.145Rodent, Aotus monkey->100>1000 (vs. NG108 cells)[10][11][13]
Analog 13D7, TM6, K1, V1S1.2 - 2.5Rodent2.5>20011[12]
Analog 23D7, TM6, K1, V1S1.0 - 2.1Rodent2.6>20010[12]
Analog 63D7, TM6, K1, V1S0.5 - 1.0Rodent1.2>20025[12]
Analog 73D7, TM6, K1, V1S0.6 - 1.1Rodent1.3>20023[12]
WR222048D6, W20.82 - 0.98---510 - 898[11]
WR139672D6, W20.45 - 0.65--->1000[11]
WR092103D6, W21.5 - 2.5---450 - 650[11]

IC₅₀: Half-maximal inhibitory concentration; ED₅₀: Half-maximal effective dose; MTD: Maximum tolerated dose; MCD: Minimum curative dose.

Table 2: Cytotoxicity of this compound and Analogs against Mammalian Cell Lines

CompoundCell LineAssayCytotoxicity (IC₅₀/CC₅₀)Reference(s)
This compoundNG108 (neuronal)Not Specified>1,000 ng/mL (Selectivity Index)[11][14]
This compoundJ774 (macrophage)Not Specified50-100 ng/mL[11][14]
HalofuginoneNG108 (neuronal)Not Specified>1,000 ng/mL (Selectivity Index)[11][14]
HalofuginoneJ774 (macrophage)Not Specified132-177 ng/mL[11][14]
HalofuginoneRat HepatocytesNeutral Red Assay-[15]
Analog 8Rat HepatocytesNeutral Red Assay>100x less toxic than this compound[15]
Analog 9Rat HepatocytesNeutral Red Assay>100x less toxic than this compound[15]
Analog 11Rat HepatocytesNeutral Red Assay>100x less toxic than this compound[15]

IC₅₀: Half-maximal inhibitory concentration; CC₅₀: Half-maximal cytotoxic concentration.

Experimental Protocols

In Vitro Antimalarial Drug Susceptibility Assay (SYBR Green I-based)

This protocol is adapted from standard procedures for determining the in vitro susceptibility of Plasmodium falciparum to antimalarial compounds.[16][17][18][19]

Materials:

  • P. falciparum culture (synchronized to ring stage)

  • Complete culture medium (RPMI 1640 with L-glutamine, HEPES, hypoxanthine, and supplemented with Albumax II or human serum)

  • Human red blood cells (RBCs)

  • 96-well microtiter plates

  • Test compounds (dissolved in DMSO)

  • Lysis buffer (Tris-HCl, EDTA, saponin, Triton X-100)

  • SYBR Green I nucleic acid stain

  • Fluorescence microplate reader

Procedure:

  • Plate Preparation: Prepare serial dilutions of the test compounds in complete culture medium in a 96-well plate. Include drug-free wells as negative controls and wells with a known antimalarial (e.g., chloroquine) as a positive control.

  • Parasite Culture Addition: Prepare a parasite culture with 2% parasitemia and 2% hematocrit. Add 180 µL of this suspension to each well of the pre-dosed plate.

  • Incubation: Incubate the plates for 72 hours at 37°C in a humidified, gassed (5% CO₂, 5% O₂, 90% N₂) incubator.

  • Cell Lysis: After incubation, add 100 µL of lysis buffer containing SYBR Green I to each well.

  • Staining: Incubate the plates in the dark at room temperature for 1-2 hours.

  • Fluorescence Measurement: Read the fluorescence intensity using a microplate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC₅₀) by plotting the percentage of growth inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

In Vivo Antimalarial Efficacy Testing (Peters' 4-Day Suppressive Test)

This is a standard method for evaluating the in vivo efficacy of potential antimalarial compounds in a murine model.[2][20][21][22][23]

Materials:

  • Swiss albino mice

  • Plasmodium berghei ANKA strain

  • Test compounds formulated for oral or subcutaneous administration

  • Chloroquine (positive control)

  • Vehicle (negative control)

  • Giemsa stain

  • Microscope

Procedure:

  • Infection: Inoculate mice intraperitoneally with 1x10⁷ P. berghei-infected red blood cells on day 0.

  • Treatment: Randomly assign mice to treatment groups. Administer the test compounds, chloroquine, or vehicle daily for four consecutive days (days 0 to 3).

  • Parasitemia Determination: On day 4, prepare thin blood smears from the tail vein of each mouse. Stain the smears with Giemsa and determine the percentage of parasitized red blood cells by microscopy.

  • Data Analysis: Calculate the average percent suppression of parasitemia for each group compared to the vehicle control group. The ED₅₀ (effective dose to suppress parasitemia by 50%) can be determined by testing a range of doses.

  • Monitoring: Monitor the mice for mean survival time.

Prolyl-tRNA Synthetase (ProRS) Inhibition Assay (Aminoacylation Assay)

This assay measures the enzymatic activity of ProRS by quantifying the incorporation of a radiolabeled amino acid into tRNA.[24][25][26][27]

Materials:

  • Purified recombinant ProRS

  • Reaction buffer (e.g., Tris-HCl, MgCl₂, ATP, DTT)

  • [³H]-Proline

  • Total tRNA

  • Test compounds

  • Trichloroacetic acid (TCA)

  • Glass fiber filters

  • Scintillation counter

Procedure:

  • Reaction Setup: In a microcentrifuge tube, combine the reaction buffer, purified ProRS, and the test compound at various concentrations.

  • Initiation: Start the reaction by adding a mixture of [³H]-Proline and total tRNA.

  • Incubation: Incubate the reaction at 37°C for a defined period (e.g., 10-30 minutes).

  • Precipitation: Stop the reaction by adding cold 10% TCA to precipitate the tRNA.

  • Filtration: Collect the precipitated tRNA on glass fiber filters and wash with cold 5% TCA to remove unincorporated [³H]-Proline.

  • Quantification: Dry the filters and measure the radioactivity using a scintillation counter.

  • Data Analysis: Determine the percentage of inhibition of ProRS activity for each compound concentration and calculate the IC₅₀ value.

Western Blot for AAR Pathway Activation

This protocol details the detection of phosphorylated eIF2α and upregulation of ATF4, key markers of AAR pathway activation.[7][28][29][30][31]

Materials:

  • Cell culture and treatment reagents

  • Lysis buffer (RIPA buffer with protease and phosphatase inhibitors)

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels and electrophoresis apparatus

  • PVDF or nitrocellulose membranes

  • Transfer apparatus

  • Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)

  • Primary antibodies (anti-phospho-eIF2α, anti-total eIF2α, anti-ATF4, and a loading control like anti-β-actin or anti-GAPDH)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment and Lysis: Treat cells with this compound, halofuginone, or vehicle for the desired time. Lyse the cells in lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE: Separate equal amounts of protein from each sample on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C.

  • Washing: Wash the membrane three times with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Washing: Wash the membrane three times with TBST.

  • Detection: Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize the levels of phosphorylated eIF2α to total eIF2α and ATF4 to the loading control.

Mandatory Visualizations

G cluster_0 Mechanism of Action This compound/Analogs This compound/Analogs Prolyl-tRNA Synthetase (ProRS) Prolyl-tRNA Synthetase (ProRS) This compound/Analogs->Prolyl-tRNA Synthetase (ProRS) Inhibits p-Smad3 p-Smad3 This compound/Analogs->p-Smad3 Inhibits (Halofuginone) Uncharged prolyl-tRNA Uncharged prolyl-tRNA Prolyl-tRNA Synthetase (ProRS)->Uncharged prolyl-tRNA Accumulation GCN2 Kinase GCN2 Kinase Uncharged prolyl-tRNA->GCN2 Kinase Activates p-eIF2α p-eIF2α GCN2 Kinase->p-eIF2α Phosphorylates ATF4 Upregulation ATF4 Upregulation p-eIF2α->ATF4 Upregulation Induces Global Protein Synthesis Global Protein Synthesis p-eIF2α->Global Protein Synthesis Inhibits Stress Response Genes Stress Response Genes ATF4 Upregulation->Stress Response Genes Activates TGF-β Receptor TGF-β Receptor TGF-β Receptor->p-Smad3 Fibrosis/Cancer Progression Fibrosis/Cancer Progression p-Smad3->Fibrosis/Cancer Progression Promotes

Caption: Mechanism of action of this compound and its analogs.

G cluster_1 In Vitro Antimalarial Assay Workflow A Prepare Serial Dilutions of Compounds B Add P. falciparum Culture (Ring Stage) A->B C Incubate for 72 hours B->C D Lyse Cells and Add SYBR Green I C->D E Measure Fluorescence D->E F Calculate IC50 E->F

Caption: Workflow for in vitro antimalarial drug susceptibility assay.

G cluster_2 In Vivo Antimalarial Efficacy Workflow (4-Day Suppressive Test) G Infect Mice with P. berghei (Day 0) H Treat Mice Daily (Days 0-3) G->H I Prepare Blood Smears (Day 4) H->I J Determine Parasitemia I->J K Calculate Percent Suppression J->K

Caption: Workflow for in vivo antimalarial efficacy testing.

Conclusion

This compound and its analogs represent a compelling class of compounds with a unique mechanism of action targeting ProRS. While the parent compound's toxicity has limited its clinical application, synthetic analogs like halofuginone have demonstrated a broader therapeutic potential, including antifibrotic and anticancer activities, by modulating both the AAR and TGF-β signaling pathways. The development of novel analogs with improved safety profiles continues to be an active area of research. The experimental protocols and data presented in this guide are intended to serve as a valuable resource for researchers in the field, facilitating further investigation into the pharmacological properties and therapeutic applications of this fascinating family of molecules.

References

Febrifugine as a Prolyl-tRNA Synthetase Inhibitor: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Authored for: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Febrifugine (B1672321), a quinazolinone alkaloid derived from the plant Dichroa febrifuga, and its synthetic halogenated derivative, halofuginone (B1684669), have a long history of medicinal use, particularly as antimalarial agents.[1][2] Extensive research has elucidated their primary molecular mechanism of action: the potent and specific inhibition of prolyl-tRNA synthetase (ProRS). This enzyme is fundamental to protein synthesis, responsible for attaching the amino acid proline to its cognate transfer RNA (tRNA). By inhibiting ProRS, this compound and its analogs induce a cellular state mimicking proline starvation, which in turn activates the Amino Acid Response (AAR) pathway. This downstream signaling cascade is responsible for the diverse therapeutic effects attributed to these compounds, including anti-inflammatory, anti-fibrotic, and anti-cancer activities.[1][2][3][4] This technical guide provides an in-depth overview of the mechanism of ProRS inhibition by this compound, quantitative data on its potency, detailed experimental protocols for its study, and a visual representation of the key cellular pathways involved.

Mechanism of Action: ProRS Inhibition

Aminoacyl-tRNA synthetases (aaRS) are essential enzymes that ensure the fidelity of protein translation by covalently linking amino acids to their corresponding tRNAs.[5] Prolyl-tRNA synthetase (ProRS) specifically catalyzes the formation of prolyl-tRNAPro.

This compound and halofuginone function as potent inhibitors of ProRS.[1][6] The key features of this inhibition are:

  • Competitive Inhibition: These compounds act competitively with proline, binding to the proline-binding pocket within the catalytic site of ProRS.[1][3] This is evidenced by the observation that supplementing cells or in vitro assays with excess proline can reverse the inhibitory effects of the compounds.[1][7][8]

  • ATP-Dependence: The binding of halofuginone to ProRS is strictly dependent on the presence of ATP.[1][3] This suggests that the inhibitor does not simply occupy the proline-binding site in its resting state but rather binds to a specific, ATP-induced conformation of the enzyme.[1]

  • Induction of Amino Acid Starvation Response: The inhibition of ProRS leads to a cellular accumulation of uncharged tRNAPro.[1][6] This accumulation serves as a critical intracellular signal that mimics a state of proline deficiency, thereby activating a downstream stress response pathway.[1][6]

Downstream Signaling: The Amino Acid Response (AAR) Pathway

The accumulation of uncharged tRNA is the primary trigger for the Amino Acid Response (AAR), a key cellular pathway for adapting to nutrient stress.[9]

  • GCN2 Kinase Activation: Uncharged tRNA molecules are sensed by and directly bind to the protein kinase GCN2 (General Control Nonderepressible 2).[9][10] This binding event alleviates autoinhibition and activates GCN2's kinase function.[10]

  • eIF2α Phosphorylation: Activated GCN2 phosphorylates the alpha subunit of eukaryotic initiation factor 2 (eIF2α) at Serine 51.[9][11][12]

  • Translational Control: Phosphorylated eIF2α acts as a competitive inhibitor for its guanine (B1146940) nucleotide exchange factor, eIF2B. This leads to a global reduction in protein synthesis, conserving amino acids and energy.[9][12]

  • ATF4 Upregulation: Paradoxically, while global translation is repressed, the phosphorylation of eIF2α leads to the preferential translation of specific mRNAs, most notably that of the transcription factor ATF4 (Activating Transcription Factor 4).[9][13] ATF4 then translocates to the nucleus and drives the expression of genes involved in amino acid synthesis and stress adaptation.[13]

The activation of this GCN2-eIF2α-ATF4 axis is central to the therapeutic effects of this compound and halofuginone, including the potent inhibition of pro-inflammatory Th17 cell differentiation.[1][4]

Febrifugine_AAR_Pathway cluster_0 Cellular Environment cluster_1 Amino Acid Response (AAR) Pathway This compound This compound / Halofuginone ProRS Prolyl-tRNA Synthetase (ProRS) This compound->ProRS Inhibits tRNAPro_charged Prolyl-tRNAPro ProRS->tRNAPro_charged Charges tRNAPro Proline Proline Proline->ProRS Substrate tRNAPro_uncharged Uncharged tRNAPro GCN2 GCN2 Kinase tRNAPro_uncharged->GCN2 Activates eIF2a eIF2α GCN2->eIF2a Phosphorylates eIF2a_P p-eIF2α eIF2a->eIF2a_P Global_Translation Global Protein Synthesis eIF2a_P->Global_Translation Represses ATF4 ATF4 Translation eIF2a_P->ATF4 Upregulates

Caption: this compound inhibits ProRS, leading to the AAR pathway activation.

Quantitative Analysis of Inhibitor Potency

The inhibitory activity of this compound and its derivatives against ProRS has been quantified using various biochemical assays. The half-maximal inhibitory concentration (IC50) and the inhibition constant (Ki) are key metrics for evaluating potency.

CompoundTarget EnzymeAssay TypeIC50 (nM)Ki (nM)Reference
HalofuginoneHuman ProRSAminoacylation-18.3[3]
HalofuginoneHuman ProRS-10.65-[14]
HalofuginoneP. falciparum ProRSAminoacylation11-[15]
HalofuginoneP. falciparum ProRS-~10-[14]
HalofuginoneT. gondii ProRS-5.41-[14]
HalofuginoneSARS-CoV-2 (Vero E6)Viral Replication12.5-[8]

Key Experimental Protocols

Prolyl-tRNA Synthetase (ProRS) Activity Assay

This protocol measures the enzymatic activity of ProRS by quantifying the incorporation of radiolabeled proline into tRNA.

Principle: The assay measures the amount of [³H]Proline that is covalently attached to its cognate tRNA by the ProRS enzyme. The resulting charged [³H]Pro-tRNAPro is precipitated, separated from unincorporated [³H]Proline by filtration, and quantified using liquid scintillation counting.

Materials:

  • Purified recombinant ProRS enzyme

  • Total tRNA or purified tRNAPro

  • [³H]Proline (radiolabeled proline)

  • ATP (adenosine triphosphate)

  • Reaction Buffer: (e.g., 30 mM HEPES pH 7.5, 30 mM KCl, 15 mM MgCl₂, 10 mM DTT)

  • Trichloroacetic acid (TCA), 5% and 10% solutions

  • Ethanol (B145695), 95%

  • Glass fiber filters (e.g., Whatman GF/C)

  • Scintillation fluid

  • Liquid scintillation counter

Methodology:

  • Reaction Setup: Prepare a reaction mixture on ice containing the reaction buffer, ATP, tRNA, and the ProRS enzyme.

  • Initiation: Start the reaction by adding [³H]Proline and the test inhibitor (e.g., this compound) at various concentrations. Transfer the mixture to 37°C to incubate.

  • Quenching & Precipitation: After a defined time (e.g., 20 minutes), stop the reaction by spotting an aliquot of the mixture onto a glass fiber filter pre-soaked in cold 10% TCA. The acid precipitates the tRNA and any attached radiolabeled proline.

  • Washing: Wash the filters extensively with cold 5% TCA to remove all unincorporated [³H]Proline. Follow with a wash using 95% ethanol to dry the filters.

  • Quantification: Place the dried filters into scintillation vials, add scintillation fluid, and measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

  • Analysis: The reduction in CPM in the presence of the inhibitor compared to a control (no inhibitor) is used to calculate the percent inhibition and subsequently the IC50 value.

ProRS_Assay_Workflow start Start prep Prepare Reaction Mix (Buffer, ATP, tRNA, ProRS) start->prep initiate Initiate Reaction (Add [3H]Proline + Inhibitor) prep->initiate incubate Incubate at 37°C initiate->incubate quench Spot on TCA-soaked Filter (Precipitate tRNA) incubate->quench wash_tca Wash with 5% TCA (Remove free [3H]Proline) quench->wash_tca wash_eth Wash with 95% Ethanol wash_tca->wash_eth quantify Scintillation Counting (Measure Radioactivity) wash_eth->quantify analyze Calculate % Inhibition and IC50 quantify->analyze end End analyze->end

Caption: Workflow for the ProRS aminoacylation activity assay.
Cellular AAR Activation Assay (Western Blot)

This protocol determines if a compound activates the AAR pathway in cultured cells by detecting the phosphorylation of eIF2α.

Principle: Upon AAR activation by this compound, the kinase GCN2 phosphorylates eIF2α. This specific phosphorylation event can be detected using an antibody that recognizes only the phosphorylated form of eIF2α. Total eIF2α levels are also measured as a loading control.

Materials:

  • Cultured cells (e.g., MEFs, HeLa)

  • This compound or Halofuginone

  • Cell lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

  • Protein quantification assay kit (e.g., BCA assay)

  • SDS-PAGE gels and electrophoresis equipment

  • Western blotting equipment (transfer system, membranes)

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies: Rabbit anti-phospho-eIF2α (Ser51), Mouse anti-total-eIF2α

  • Secondary antibodies: HRP-conjugated anti-rabbit IgG, HRP-conjugated anti-mouse IgG

  • Chemiluminescent substrate (ECL)

  • Imaging system

Methodology:

  • Cell Treatment: Plate cells and allow them to adhere. Treat the cells with various concentrations of this compound/halofuginone or a vehicle control for a specified time (e.g., 4 hours).

  • Cell Lysis: Wash cells with cold PBS and lyse them using lysis buffer containing phosphatase inhibitors to preserve the phosphorylation state of proteins.

  • Protein Quantification: Determine the protein concentration of each lysate to ensure equal loading for electrophoresis.

  • SDS-PAGE: Denature protein lysates and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).

  • Western Blot Transfer: Transfer the separated proteins from the gel to a membrane (e.g., PVDF or nitrocellulose).

  • Immunoblotting:

    • Block the membrane to prevent non-specific antibody binding.

    • Incubate the membrane with the primary antibody against phospho-eIF2α overnight at 4°C.

    • Wash the membrane and incubate with the HRP-conjugated secondary antibody.

  • Detection: Apply the chemiluminescent substrate and capture the signal using an imaging system.

  • Stripping and Re-probing: The membrane can be stripped of the first set of antibodies and re-probed with the antibody for total eIF2α to serve as a loading control.

  • Analysis: An increase in the phospho-eIF2α signal relative to the total eIF2α signal indicates activation of the AAR pathway.

AAR_Western_Blot_Workflow start Start treat Treat Cultured Cells with this compound start->treat lyse Lyse Cells (with Phosphatase Inhibitors) treat->lyse quant Quantify Protein Concentration lyse->quant sds SDS-PAGE Electrophoresis quant->sds transfer Transfer Proteins to Membrane sds->transfer probe_p Immunoblot for p-eIF2α transfer->probe_p detect_p Chemiluminescent Detection probe_p->detect_p probe_t Strip and Re-probe for Total eIF2α (Loading Control) detect_p->probe_t analyze Analyze Ratio of p-eIF2α to Total eIF2α probe_t->analyze end End analyze->end

Caption: Workflow for detecting AAR activation via Western Blot.

Conclusion and Future Directions

This compound and its derivatives, most notably halofuginone, are specific and potent competitive inhibitors of prolyl-tRNA synthetase.[1][3] This mechanism of action, which leads to the accumulation of uncharged tRNAPro and subsequent activation of the GCN2-mediated Amino Acid Response pathway, provides a unified explanation for the broad biological activities of these compounds.[1][2][16] The validation of ProRS as the molecular target of this historic natural product has established it as a compelling target for modern drug development.[7][15] Future research will likely focus on developing next-generation ProRS inhibitors with improved selectivity and pharmacokinetic profiles to treat a range of human diseases, from malaria and cancer to fibrosis and autoimmune disorders.

References

The Structure-Activity Relationship of Febrifugine Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Febrifugine (B1672321), a quinazolinone alkaloid isolated from the plant Dichroa febrifuga, and its halogenated derivative, halofuginone (B1684669), have demonstrated significant anti-inflammatory, anti-fibrotic, and anti-protozoal activities.[1] Historically used in traditional Chinese medicine to treat malaria, its clinical utility has been hampered by a narrow therapeutic window and notable side effects.[2] This has driven extensive research into developing novel derivatives with an improved therapeutic index, seeking to separate the desired therapeutic effects from inherent toxicity.[2] This technical guide provides a comprehensive overview of the structure-activity relationship (SAR) of this compound derivatives, summarizing key quantitative data, detailing relevant experimental protocols, and visualizing the core signaling pathways and experimental workflows involved in their development and evaluation.

Core Mechanism of Action: The Amino Acid Response Pathway

The primary therapeutic mechanism of this compound and its derivatives is not through the direct inhibition of common inflammatory kinases but via the activation of the Amino Acid Response (AAR) pathway.[1][3] This metabolic stress pathway is a critical regulator of cellular homeostasis and has profound immunomodulatory effects.[3]

  • Target Identification: this compound and its analogs, like halofuginone (HF), directly bind to and inhibit glutamyl-prolyl-tRNA synthetase (EPRS).[3][4]

  • Competitive Inhibition: This inhibition is competitive with the amino acid proline, effectively blocking the charging of tRNA with proline (tRNApro).[3]

  • AAR Pathway Activation: The subsequent accumulation of uncharged tRNApro mimics a state of cellular proline starvation, which triggers the activation of the AAR pathway.[1][3]

  • Immunomodulation: A key consequence of AAR activation is the potent inhibition of pro-inflammatory Th17 cell differentiation, which is a critical driver in many autoimmune diseases.[3][4] This mechanism underlies the anti-inflammatory and broader therapeutic activities of this class of compounds.[3][5]

Febrifugine_Mechanism_of_Action cluster_Cell Cellular Environment cluster_Charging tRNA Charging Cycle This compound This compound / Halofuginone EPRS Glutamyl-Prolyl-tRNA Synthetase (EPRS) This compound->EPRS Inhibits Prolyl_tRNA Prolyl-tRNA(Pro) (Charged) EPRS->Prolyl_tRNA Charges Uncharged_tRNA Uncharged tRNA(Pro) EPRS->Uncharged_tRNA Inhibition leads to accumulation Proline Proline Proline->EPRS Competes tRNA_pro tRNA(Pro) tRNA_pro->EPRS Protein_Synth Protein Synthesis Prolyl_tRNA->Protein_Synth AAR Amino Acid Response (AAR) Pathway Activation Uncharged_tRNA->AAR Triggers Therapeutic Therapeutic Effects (Anti-inflammatory, Anti-malarial) AAR->Therapeutic

This compound competitively inhibits EPRS, activating the AAR pathway.

Structure-Activity Relationship (SAR) Analysis

The development of potent and less toxic this compound derivatives hinges on understanding the contribution of its three main structural components: the 4-quinazolinone ring, the acetonyl linker, and the 3-hydroxypiperidine (B146073) ring.

A pharmacophore model for antimalarial activity identified five key features: two hydrogen bond acceptors, one positively ionizable group, and two aromatic rings.[6] SAR studies have consistently shown that the 4-quinazolinone ring, the nitrogen atom in the piperidine (B6355638) ring, and the hydroxyl group are essential for antimalarial activity.[6][7]

Febrifugine_SAR cluster_mol cluster_key Key SAR Insights Febrifugine_structure Febrifugine_structure Quinazolinone Quinazolinone Ring: - Halogenation (e.g., Cl, Br at C6/C7) enhances potency and reduces toxicity. - Bulky or electron-donating groups decrease activity. Piperidine Piperidine Ring: - Nitrogen atom and 3''-hydroxyl group are critical for activity. - Replacement with other groups leads to loss of activity. Linker Acetonyl Linker: - Modification often results in complete loss of antimalarial activity.

Key structural components of this compound governing its biological activity.
Modifications to the Quinazolinone Ring

  • Halogenation: The addition of electron-withdrawing groups, particularly halogens like chlorine and bromide at positions C-6 and C-7 of the quinazolinone ring, is a key strategy.[7][8] The well-known derivative halofuginone (7-bromo-6-chloro-febrifugine) demonstrates that this modification can lower cytotoxicity for host cells while maintaining or even enhancing antimalarial efficacy, resulting in a significantly improved therapeutic index.[7][8][9]

  • Other Substitutions: Introducing bulky groups or electron-donating groups (e.g., methoxy) on the aromatic ring can lead to a decrease in activity.[10] Conversely, adding an extra nitrogen atom to the aromatic ring (e.g., creating a pyrido[3,2-d]pyrimidin-4-one moiety) can increase the molecule's oxidation potential, which is hypothesized to reduce the formation of toxic metabolites while retaining potent antimalarial activity.[10]

Modifications to the Piperidine Ring

The 3-hydroxypiperidine moiety is crucial for biological activity.

  • Essential Groups: Both the nitrogen atom and the hydroxyl group of the piperidine ring are considered necessary for antimalarial function.[7]

  • Ring Substitution: Replacing the piperidine ring with other cyclic or acyclic structures has generally resulted in a complete loss of antimalarial activity.[7] Structure-activity relationship studies on anticoccidial activity suggest that a spirocyclic piperidine might be a viable substructure when replacing the traditional side chain.[11]

Modifications to the Acetonyl Linker

The acetonyl group connecting the quinazolinone and piperidine rings appears to be intolerant to modification. Alterations in this linker have consistently led to a significant loss of biological activity.[7]

Quantitative Data Summary

A critical aspect of developing safer this compound analogs is the quantitative assessment of their efficacy versus toxicity. The therapeutic index (TI), calculated as the ratio of the cytotoxic concentration (CC50) to the effective concentration (IC50), is a key parameter.[2]

Table 1: In Vitro Antimalarial Activity and Cytotoxicity of this compound Derivatives
CompoundP. falciparum D6 (Chloroquine-Sensitive) IC50 (ng/mL)P. falciparum W2 (Chloroquine-Resistant) IC50 (ng/mL)Cytotoxicity J744 Cells IC50 (ng/mL)Selectivity Index (J744/W2)Reference
This compound 0.8 ± 0.11.1 ± 0.154 ± 8~49[7]
Halofuginone 0.141 ± 0.020.173 ± 0.0387 ± 15~503[7]
WR222048 0.7 ± 0.21.1 ± 0.3114 ± 21~104[7]
WR139672 1.2 ± 0.31.9 ± 0.4145 ± 25~76[7]
Analogue 5 0.44 ± 0.030.52 ± 0.04>1000>1923[10]
Analogue 6 0.32 ± 0.020.39 ± 0.03>1000>2564[10]
Analogue 8 0.41 ± 0.030.48 ± 0.03>1000>2083[10]
Analogue 9 0.29 ± 0.020.35 ± 0.03>1000>2857[10]
Analogue 11 0.35 ± 0.020.42 ± 0.03>1000>2381[10]

Data compiled from published studies. The selectivity index serves as an in vitro estimate of the therapeutic index.[2][10]

Table 2: In Vivo Antimalarial Efficacy in Rodent Models
CompoundED50 (mg/kg)Minimum Curative Dose (MCD) (mg/kg)Maximum Tolerated Dose (MTD) (mg/kg)Therapeutic Index (MTD/MCD)Reference
This compound 2.55.0102[12]
Halofuginone ~0.10.21.05[2][7]
Analogue 7 0.9-60>66[12]

Data based on rodent models of malaria (P. berghei).[2][7][12]

Experimental Protocols

The evaluation of novel this compound derivatives relies on a standardized set of in vitro and in vivo assays to determine efficacy and toxicity.

In Vitro Antimalarial Susceptibility Assay

This assay determines the ability of a compound to inhibit the growth of Plasmodium parasites in culture.

  • Principle: A semiautomated microdilution technique is used to measure the incorporation of a radiolabeled nucleic acid precursor, [3H]hypoxanthine, into the parasite's DNA/RNA as an indicator of growth.[7]

  • Methodology:

    • Parasite Culture: Chloroquine-sensitive (e.g., D6) and chloroquine-resistant (e.g., W2) strains of P. falciparum are cultivated in human erythrocytes in RPMI 1640 medium supplemented with human serum under a gas mixture of 5% CO₂, 5% O₂, and 90% N₂ at 37°C.[7]

    • Drug Dilution: Test compounds are serially diluted in 96-well microtiter plates.

    • Incubation: Parasitized red blood cells are added to the wells and incubated for 24-48 hours.

    • Radiolabeling: [3H]hypoxanthine is added to each well, and the plates are incubated for another 18-24 hours.

    • Harvesting & Counting: The cells are harvested onto glass fiber filters, and the incorporated radioactivity is measured using a liquid scintillation counter.

    • Data Analysis: The 50% inhibitory concentration (IC50) is calculated by plotting the percentage of inhibition against the log of the drug concentration.[7]

In Vitro Cytotoxicity Assay

This assay measures the toxicity of the compounds against mammalian cells to determine selectivity.

  • Principle: The neutral red assay measures the accumulation of the neutral red dye in the lysosomes of viable cells. Damage to the cell membrane or lysosomes decreases the uptake and retention of the dye.

  • Methodology:

    • Cell Culture: Mammalian cell lines (e.g., J744 macrophages, NG108 neuronal cells, or freshly isolated rat hepatocytes) are seeded in 96-well plates and allowed to adhere.[7][10]

    • Compound Treatment: Cells are treated with serial dilutions of the test compounds and incubated for 24-48 hours.

    • Dye Incubation: The medium is replaced with a medium containing neutral red, and the cells are incubated for approximately 3 hours to allow for dye uptake.

    • Extraction & Measurement: The cells are washed, and the incorporated dye is extracted using a destain solution (e.g., 1% acetic acid in 50% ethanol). The absorbance is measured using a spectrophotometer (e.g., at 540 nm).

    • Data Analysis: The 50% cytotoxic concentration (CC50) is determined by comparing the absorbance in treated wells to that of untreated control wells.

In Vivo Rodent Malaria 4-Day Suppressive Test

This standard in vivo assay evaluates the efficacy of compounds against an early-stage infection in a mouse model.[12]

  • Principle: The assay measures the ability of a test compound to suppress the growth of parasites in mice during the first four days of infection.

  • Methodology:

    • Animal Model: Swiss albino mice (e.g., BALB/c) are used.[12]

    • Parasite Inoculation: Mice are inoculated intraperitoneally (i.p.) with red blood cells infected with a rodent malaria parasite, typically Plasmodium berghei.[7][12]

    • Drug Administration: Test compounds are administered (e.g., orally or subcutaneously) once daily for four consecutive days, starting on the day of infection.[7] Vehicle and positive control (e.g., chloroquine) groups are included.

    • Parasitemia Measurement: On day 4 or 5 post-infection, thin blood smears are prepared from the tail blood of each mouse, stained with Giemsa, and the percentage of parasitized red blood cells is determined by microscopy.

    • Data Analysis: The average parasitemia of the treated group is compared to the vehicle control group to calculate the percentage of suppression. The 50% effective dose (ED50) is then calculated.

Experimental_Workflow Start Derivative Synthesis & Characterization InVitro_Efficacy In Vitro Efficacy Assays (e.g., Anti-malarial IC50) Start->InVitro_Efficacy InVitro_Toxicity In Vitro Cytotoxicity Assays (e.g., CC50 on mammalian cells) Start->InVitro_Toxicity TI_Calc Selectivity Index Calculation & Lead Selection InVitro_Efficacy->TI_Calc InVitro_Toxicity->TI_Calc InVivo_Efficacy In Vivo Efficacy Studies (Rodent Malaria Models, ED50) TI_Calc->InVivo_Efficacy Promising Leads InVivo_Toxicity In Vivo Toxicity & PK/PD Studies (MTD Determination) InVivo_Efficacy->InVivo_Toxicity Candidate Preclinical Candidate InVivo_Toxicity->Candidate

A generalized workflow for this compound derivative development and evaluation.

Conclusion

The journey from the potent but toxic natural product this compound to its safer synthetic analogues represents a significant advancement in the quest for new therapeutics.[12][13] Structure-activity relationship studies have clearly established the critical roles of the quinazolinone and piperidine moieties. The most successful strategy for improving the therapeutic index has been the halogenation of the quinazolinone ring, which reduces host cytotoxicity while maintaining high levels of anti-protozoal activity.[7] Several new analogues have shown over 100-fold less toxicity than this compound in vitro, with some demonstrating excellent in vivo efficacy and tolerability in animal models.[10][14] These promising lead compounds, developed through a rational design approach informed by decades of SAR data, highlight the potential of this compound derivatives as next-generation drugs for malaria and inflammatory diseases.[3][9]

References

Febrifugine: A Renaissance in Cancer Research from Traditional Medicine

Author: BenchChem Technical Support Team. Date: December 2025

An In-depth Technical Guide on the Preclinical Potential of a Renewed Alkaloid

For Researchers, Scientists, and Drug Development Professionals

Abstract

Febrifugine (B1672321), a quinazolinone alkaloid originally isolated from the plant Dichroa febrifuga, and its halogenated derivative, halofuginone (B1684669), are emerging from the annals of traditional medicine to the forefront of modern cancer research. Historically recognized for their antimalarial properties, these compounds are now being investigated for their potent anti-proliferative, anti-metastatic, and immunomodulatory effects across a spectrum of cancers.[1][2][3][4] This technical guide provides a comprehensive overview of the current understanding of this compound's mechanism of action, summarizes key preclinical data, details relevant experimental protocols, and visualizes the intricate signaling pathways involved.

Introduction: From Ancient Herb to Novel Anticancer Agent

For centuries, Dichroa febrifuga, known in traditional Chinese medicine as Chang Shan, has been used for its therapeutic properties.[1][5] The isolation of its active constituent, this compound, unveiled a potent compound whose clinical utility was initially hampered by side effects.[5][6][7] The synthesis of halofuginone, a more stable and less toxic derivative, has reinvigorated interest in this class of molecules, particularly within oncology.[2][6] Preclinical studies have demonstrated the efficacy of this compound and its analogues in various cancer models, including bladder, prostate, breast, and lung cancer, as well as multiple myeloma.[8][9][10][11][12][13]

Mechanism of Action: A Multi-pronged Attack on Cancer

This compound and its derivatives employ a multifaceted approach to impede cancer progression, primarily by targeting fundamental cellular processes.

Inhibition of Prolyl-tRNA Synthetase and Activation of the Amino Acid Response Pathway

The primary molecular target of this compound and halofuginone is glutamyl-prolyl-tRNA synthetase (EPRS).[1][2][3] By competitively inhibiting the prolyl-tRNA synthetase (PRS) activity of EPRS, these compounds mimic a state of proline starvation.[2][3] This leads to an accumulation of uncharged prolyl-tRNA, which in turn activates the General Control Nonderepressible 2 (GCN2) kinase, a key initiator of the Amino Acid Response (AAR) or Integrated Stress Response (ISR) pathway.[14]

Activated GCN2 phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α), resulting in a global reduction in protein synthesis while selectively promoting the translation of stress-responsive genes, such as Activating Transcription Factor 4 (ATF4).[14] Prolonged activation of the AAR pathway can ultimately trigger apoptosis, or programmed cell death.[10][14] This mechanism has been validated in various cancer cell types and is considered a cornerstone of this compound's anticancer activity.[15]

Modulation of the Tumor Microenvironment

Beyond direct cytotoxicity, this compound and its derivatives exert significant influence over the tumor microenvironment.

  • Inhibition of TGF-β Signaling: Halofuginone has been shown to inhibit the signaling pathway of transforming growth factor-β (TGF-β), a key driver of fibrosis and tumor progression.[16][17][18] This is achieved, in part, by inhibiting the phosphorylation of Smad3, a critical downstream effector in the TGF-β pathway.[10][18]

  • Immune Modulation via Th17 Cell Differentiation: Halofuginone selectively inhibits the differentiation of pro-inflammatory T helper 17 (Th17) cells.[19][20][21] Th17 cells are implicated in promoting inflammation and angiogenesis in the tumor microenvironment. By suppressing Th17 cell differentiation, halofuginone can shift the balance towards an anti-tumor immune response. In some contexts, it has been shown to increase the population of regulatory T cells (Tregs), further modulating the immune landscape.[11][22]

Other Anticancer Effects
  • Inhibition of Steroidogenesis: In bladder cancer cells, this compound has been found to inhibit the production of intracellular steroids by downregulating key enzymes in the cholesterol biosynthesis pathway.[8][23] This disrupts cellular processes that are dependent on these steroids for proliferation.

  • Anti-Angiogenic Properties: Halofuginone exhibits anti-angiogenic effects by inhibiting the formation of new blood vessels, which are essential for tumor growth and metastasis.[10][12]

Quantitative Preclinical Data

The following tables summarize the in vitro cytotoxic activity of this compound and halofuginone across various cancer cell lines.

CompoundCancer TypeCell LineIC50 (µM)Reference
This compoundBladder CancerT240.02[8][23]
This compoundBladder CancerSW7800.018[8][23]
HalofuginoneProstate CancerPC-3Strong activity (dose-response curves similar to doxorubicin)[9]
HalofuginoneProstate CancerWPMY-1 (non-malignant)Active (non-selective)[9]

Note: The efficacy of this compound and its derivatives can vary depending on the specific experimental conditions and cell lines used.

Signaling Pathways and Experimental Workflows

Visualizing the Mechanism of Action

The following diagrams, generated using Graphviz, illustrate the key signaling pathways affected by this compound and a general workflow for its preclinical evaluation.

Febrifugine_MOA cluster_cell Cancer Cell This compound This compound / Halofuginone EPRS EPRS This compound->EPRS inhibits tRNA_pro Uncharged tRNA-Pro EPRS->tRNA_pro charging blocked Proline Proline Proline->EPRS competes with GCN2 GCN2 (activated) tRNA_pro->GCN2 eIF2a eIF2α GCN2->eIF2a phosphorylates eIF2a_P p-eIF2α eIF2a->eIF2a_P ATF4 ATF4 eIF2a_P->ATF4 upregulates Protein_Synthesis Global Protein Synthesis eIF2a_P->Protein_Synthesis inhibits Apoptosis Apoptosis ATF4->Apoptosis Protein_Synthesis->Apoptosis

Caption: this compound's core mechanism of action.

TGF_Beta_Pathway Halofuginone Halofuginone SMAD3 SMAD3 Halofuginone->SMAD3 inhibits phosphorylation TGFB TGF-β TGFBR TGF-β Receptor TGFB->TGFBR TGFBR->SMAD3 phosphorylates pSMAD3 p-SMAD3 SMAD3->pSMAD3 Gene_Expression Pro-fibrotic & Pro-tumorigenic Gene Expression pSMAD3->Gene_Expression

Caption: Inhibition of the TGF-β signaling pathway.

Th17_Differentiation Halofuginone Halofuginone AAR Amino Acid Response (AAR) Halofuginone->AAR activates Naive_T_Cell Naive CD4+ T Cell Th17_Cell Th17 Cell Naive_T_Cell->Th17_Cell differentiation AAR->Th17_Cell inhibits differentiation

Caption: Modulation of Th17 cell differentiation.

Experimental_Workflow cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation Cell_Lines Cancer Cell Lines Febrifugine_Treatment This compound/Derivative Treatment (Dose-Response) Cell_Lines->Febrifugine_Treatment Viability_Assay Cell Viability Assay (e.g., MTT, Resazurin) Febrifugine_Treatment->Viability_Assay Apoptosis_Assay Apoptosis Assay (e.g., Annexin V/PI) Febrifugine_Treatment->Apoptosis_Assay Western_Blot Western Blot (AAR Pathway Markers) Febrifugine_Treatment->Western_Blot IC50 Determine IC50 Viability_Assay->IC50 Xenograft Establish Xenograft Model (e.g., Nude Mice) IC50->Xenograft Inform Dosing Treatment_Groups Treatment Groups (Vehicle vs. This compound) Xenograft->Treatment_Groups Tumor_Measurement Monitor Tumor Growth Treatment_Groups->Tumor_Measurement Toxicity_Assessment Assess Toxicity (Weight, Behavior) Treatment_Groups->Toxicity_Assessment Efficacy_Analysis Analyze Efficacy Tumor_Measurement->Efficacy_Analysis

Caption: Preclinical evaluation workflow for this compound.

Experimental Protocols

The following protocols provide a framework for the preclinical evaluation of this compound and its derivatives.

In Vitro Cell Viability (MTT) Assay

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability.

Materials:

  • Cancer cells of interest

  • 96-well cell culture plates

  • Complete cell culture medium

  • This compound stock solution (in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

  • Solubilization solution (e.g., DMSO or a solution of SDS in HCl)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of this compound in complete culture medium. Remove the old medium and add the this compound dilutions to the wells. Include vehicle-treated (DMSO) and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.

  • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours at 37°C to allow for the formation of formazan (B1609692) crystals.[14][24][25]

  • Solubilization: Add the solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.[24][25]

  • Data Acquisition: Measure the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

Apoptosis Assay (Annexin V/Propidium Iodide Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

Materials:

  • Treated and control cells

  • Annexin V-FITC (or other fluorophore)

  • Propidium Iodide (PI)

  • Annexin V binding buffer

  • Flow cytometer

Procedure:

  • Cell Harvesting: Harvest cells after treatment with this compound for the desired time. For adherent cells, use a gentle dissociation method like trypsinization.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cell pellet in Annexin V binding buffer.[14]

  • Staining: Add Annexin V-fluorophore conjugate and PI to the cell suspension.[14]

  • Incubation: Incubate the cells in the dark at room temperature for approximately 15 minutes.[14]

  • Flow Cytometry Analysis: Analyze the stained cells using a flow cytometer. Distinguish between:

    • Viable cells (Annexin V-negative, PI-negative)

    • Early apoptotic cells (Annexin V-positive, PI-negative)

    • Late apoptotic/necrotic cells (Annexin V-positive, PI-positive)

  • Data Analysis: Quantify the percentage of cells in each quadrant to determine the extent of apoptosis induced by this compound.[14]

In Vivo Xenograft Mouse Model

This protocol outlines a general procedure for evaluating the anti-tumor efficacy of this compound in a subcutaneous xenograft model.

Materials:

  • Immunodeficient mice (e.g., BALB/c nude or NOD/SCID)

  • Cancer cell line of interest

  • Matrigel (optional, can improve tumor take rate)

  • This compound formulation for in vivo administration

  • Vehicle control

Procedure:

  • Cell Preparation: Culture and harvest cancer cells. Resuspend the cells in sterile PBS or culture medium, potentially mixed with Matrigel.

  • Tumor Cell Implantation: Subcutaneously inject the cell suspension (e.g., 1-10 x 10^6 cells) into the flank of each mouse.[26][27][28][29]

  • Tumor Monitoring: Regularly monitor the mice for tumor formation. Once tumors are palpable, measure their dimensions with calipers every 2-3 days. Calculate tumor volume using the formula: Volume = (Length x Width²) / 2.[26]

  • Randomization and Treatment: When tumors reach a predetermined size, randomize the mice into treatment and control groups. Administer this compound (e.g., via oral gavage or intraperitoneal injection) according to the planned dosing schedule. The control group receives the vehicle.[27]

  • Efficacy and Toxicity Assessment: Continue to monitor tumor volume and body weight throughout the study. Observe the mice for any signs of toxicity.

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histology, biomarker analysis).

Clinical Perspective and Future Directions

While the preclinical data for this compound and its derivatives are compelling, clinical translation requires careful consideration. A phase I clinical trial of halofuginone in patients with advanced solid tumors established a recommended phase II dose and identified dose-limiting toxicities, including nausea, vomiting, and fatigue.[10][30][31]

Future research should focus on:

  • Optimizing the Therapeutic Window: The development of novel this compound analogues with an improved safety profile remains a priority.[6]

  • Combination Therapies: Investigating the synergistic effects of this compound with other anticancer agents, such as chemotherapy or immunotherapy, could enhance therapeutic efficacy.

  • Biomarker Discovery: Identifying predictive biomarkers to select patients most likely to respond to this compound treatment will be crucial for successful clinical development.

Conclusion

This compound and its derivatives represent a promising class of anticancer compounds with a unique, multi-targeted mechanism of action. By inhibiting protein synthesis, modulating the tumor microenvironment, and exhibiting anti-angiogenic properties, these agents present a robust strategy for combating cancer. The comprehensive preclinical data and established experimental protocols outlined in this guide provide a solid foundation for further research and development, paving the way for the potential clinical application of this ancient remedy in modern oncology.

References

Febrifugine and its Derivatives: A Technical Guide to Therapeutic Applications in Fibrosis and Inflammatory Disease

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Febrifugine (B1672321), a quinazolinone alkaloid originally isolated from the plant Dichroa febrifuga, and its synthetic analog, halofuginone (B1684669), have emerged as potent therapeutic candidates for a range of fibrotic and inflammatory disorders. Historically utilized in traditional Chinese medicine for its antimalarial properties, contemporary research has elucidated novel mechanisms of action that extend its utility to diseases characterized by excessive collagen deposition and chronic inflammation. This technical guide provides an in-depth overview of the core mechanisms, quantitative preclinical and clinical data, detailed experimental protocols, and key signaling pathways associated with this compound and its derivatives. The information presented herein is intended to serve as a comprehensive resource for researchers and drug development professionals investigating the therapeutic potential of this promising class of compounds.

Core Mechanisms of Action

This compound and its derivatives exert their therapeutic effects through two primary, well-documented mechanisms:

  • Inhibition of Prolyl-tRNA Synthetase and Activation of the Amino Acid Response (AAR) Pathway: this compound and its analog, halofuginone, are potent inhibitors of glutamyl-prolyl-tRNA synthetase (EPRS).[1][2] This enzyme is crucial for attaching the amino acid proline to its corresponding transfer RNA (tRNA), a critical step in protein synthesis. By competitively inhibiting the prolyl-tRNA synthetase active site, these compounds lead to an accumulation of uncharged prolyl-tRNA.[3] This accumulation mimics a state of proline starvation, triggering the Amino Acid Response (AAR) pathway.[2][3] Activation of the AAR pathway has profound immunomodulatory effects, most notably the selective inhibition of pro-inflammatory T helper 17 (Th17) cell differentiation.[4][5] Th17 cells are key drivers in the pathogenesis of numerous autoimmune and inflammatory diseases.[4]

  • Inhibition of the TGF-β/Smad3 Signaling Pathway: Transforming growth factor-beta (TGF-β) is a master regulator of fibrosis, promoting the differentiation of fibroblasts into myofibroblasts, which are the primary producers of extracellular matrix components like collagen.[6] Halofuginone has been shown to inhibit the phosphorylation of Smad3, a key downstream signaling molecule in the TGF-β pathway.[3][6] This inhibition prevents the nuclear translocation of Smad3 and the subsequent transcription of pro-fibrotic genes, including those for type I collagen.[4][7] This mechanism underlies the potent anti-fibrotic effects of this compound derivatives.

Quantitative Data on Therapeutic Efficacy

The following tables summarize the quantitative data from various preclinical studies investigating the anti-inflammatory and anti-fibrotic effects of this compound and its derivatives.

Table 1: Anti-Inflammatory Activity of this compound and Halofuginone
Model Compound Dose Key Findings Reference
Experimental Autoimmune Encephalomyelitis (EAE)This compound2 mg/kg/dayMean peak clinical score reduced from 3.5 to 1.8; CNS infiltrating cells reduced from 8.9x10⁵ to 3.1x10⁵.[1]
Collagen-Induced Arthritis (CIA)This compound1-5 mg/kg/daySignificant reduction in arthritis severity scores.[1]
Concanavalin A-induced Liver FibrosisHalofuginone10 mg/kgSignificantly lower serum levels of INF-gamma, TNF-alpha, IL-6, and IL-17.[8]
Multiple Myeloma with Bone LesionsHalofuginoneNot specifiedTh17 cell count decreased by 16.7% and Treg cell count increased by 49.6%.[9]
Table 2: Anti-Fibrotic Activity of this compound and Halofuginone
Model Compound Dose Key Findings Reference
Bleomycin-induced Pulmonary FibrosisHalofuginoneIntraperitoneal, every other daySignificantly reduced collagen deposition in the lungs.[10]
Dimethylnitrosamine-induced Liver CirrhosisHalofuginone5 mg/kg in dietAlmost completely prevented the increase in collagen type I gene expression and lowered liver collagen content.[11]
Thioacetamide-induced Liver FibrosisHalofuginoneOralPrevented activation of hepatic stellate cells and reduced collagen levels. Caused almost complete resolution of established fibrosis.[12]
Chronic Schistosomal Liver FibrosisHalofuginoneNot specifiedReduced granuloma size, hydroxyproline (B1673980), and total collagen content in the liver.[13]
In vitro Chondrocyte CultureHalofuginoneLow-doseInhibited the synthesis of type I collagen without affecting type II collagen.[4]
Duchenne Muscular Dystrophy (mdx mice)(+)-halofuginoneNot specifiedSignificant reduction in collagen content and degenerative areas in the diaphragm.[7]

Experimental Protocols

Detailed methodologies for key experiments are provided below to facilitate the replication and extension of these findings.

In Vivo Model: Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis in Rodents

This model is widely used to study the pathogenesis of liver fibrosis and to evaluate the efficacy of anti-fibrotic agents.[14][15][16]

  • Animals: Male Wistar rats or C57BL/6J mice are commonly used.

  • Induction of Fibrosis:

    • Administer CCl4 (dissolved 1:1 in olive oil) via intraperitoneal (i.p.) injection.

    • A typical dosing regimen for rats is 1.5 mL/kg of CCl4 solution twice a week for 4-8 weeks.[14][17]

    • For mice, a 10% CCl4 solution in olive oil is administered i.p. twice a week for at least 4 weeks.[15][16]

  • This compound/Halofuginone Administration:

    • Treatment can be prophylactic (starting before or at the time of CCl4 administration) or therapeutic (starting after fibrosis is established).

    • Halofuginone can be administered orally (e.g., 5 mg/kg in the diet) or via i.p. injection.[11][12]

  • Assessment of Fibrosis:

    • Histology: Sacrifice animals at the end of the study period and collect liver tissue. Fix in 10% neutral buffered formalin, embed in paraffin, and section. Stain with Masson's Trichrome or Sirius Red to visualize and quantify collagen deposition.[18][19][20]

    • Biochemical Analysis: Measure liver hydroxyproline content as an indicator of total collagen.[9][13] Analyze serum levels of liver enzymes (ALT, AST) to assess liver damage.[17]

    • Gene Expression Analysis: Use quantitative real-time PCR (qRT-PCR) to measure the mRNA levels of pro-fibrotic genes such as COL1A1, ACTA2 (α-SMA), and TIMP1 in liver tissue homogenates.[9][11]

In Vitro Model: TGF-β1-Induced Fibroblast-to-Myofibroblast Differentiation

This assay is a fundamental tool for studying the cellular mechanisms of fibrosis and for screening anti-fibrotic compounds.[21][22][23]

  • Cell Culture:

    • Use primary human lung fibroblasts (HLFs) or other relevant fibroblast cell lines (e.g., NIH/3T3).

    • Culture cells in DMEM supplemented with 10% fetal bovine serum (FBS) and antibiotics.

  • Induction of Myofibroblast Differentiation:

    • Seed fibroblasts in multi-well plates and allow them to adhere.

    • Starve the cells in serum-free or low-serum (e.g., 1% FBS) medium for 24 hours.

    • Treat the cells with recombinant human TGF-β1 (typically 5-10 ng/mL) for 48-72 hours to induce differentiation into myofibroblasts.[21][22]

  • This compound/Halofuginone Treatment:

    • Pre-treat the cells with various concentrations of this compound or halofuginone for 1-2 hours before adding TGF-β1.

  • Assessment of Differentiation:

    • Immunofluorescence: Fix the cells and stain for α-smooth muscle actin (α-SMA), a key marker of myofibroblasts. Use a fluorescently labeled secondary antibody and visualize using fluorescence microscopy. DAPI can be used to counterstain nuclei.[21]

    • Western Blot: Lyse the cells and perform Western blot analysis to quantify the protein levels of α-SMA and collagen type I.

    • qRT-PCR: Extract RNA and perform qRT-PCR to measure the mRNA levels of ACTA2 and COL1A1.

Visualization of Signaling Pathways and Experimental Workflows

The following diagrams, generated using the DOT language, illustrate the key signaling pathways affected by this compound and a typical experimental workflow.

Signaling Pathways

Febrifugine_AAR_Pathway cluster_extracellular Extracellular cluster_intracellular Intracellular This compound This compound / Halofuginone EPRS Prolyl-tRNA Synthetase (EPRS) This compound->EPRS Charged_tRNA Prolyl-tRNAPro EPRS->Charged_tRNA  Charging Uncharged_tRNA Uncharged tRNAPro EPRS->Uncharged_tRNA Proline_tRNA Proline + tRNAPro Proline_tRNA->EPRS AAR Amino Acid Response (AAR) Pathway Uncharged_tRNA->AAR Activates Th17_Diff Th17 Cell Differentiation AAR->Th17_Diff Inhibits Inflammation Inflammation Th17_Diff->Inflammation

This compound's Inhibition of the AAR Pathway.

Febrifugine_TGFb_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_nucleus Nucleus TGFb TGF-β TGFbR TGF-β Receptor TGFb->TGFbR Smad23 Smad2/3 TGFbR->Smad23  Phosphorylates pSmad23 p-Smad2/3 Smad_complex Smad Complex pSmad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Gene_Transcription Pro-fibrotic Gene Transcription (e.g., Collagen) Smad_complex->Gene_Transcription  Activates Halofuginone Halofuginone Halofuginone->Smad23 Inhibits Phosphorylation

Halofuginone's Inhibition of the TGF-β Pathway.
Experimental Workflow

Experimental_Workflow cluster_invivo In Vivo Fibrosis Model cluster_analysis Analysis Induction Induce Fibrosis (e.g., CCl4) Treatment Administer this compound/ Halofuginone or Vehicle Induction->Treatment Sacrifice Sacrifice and Tissue Collection Treatment->Sacrifice Histology Histological Staining (Masson's Trichrome, Sirius Red) Sacrifice->Histology Biochem Biochemical Analysis (Hydroxyproline, Serum ALT/AST) Sacrifice->Biochem Gene_Expression Gene Expression Analysis (qRT-PCR for α-SMA, Collagen) Sacrifice->Gene_Expression

Workflow for In Vivo Anti-Fibrotic Studies.

Conclusion

This compound and its derivatives represent a compelling class of therapeutic agents with a dual mechanism of action that addresses both the inflammatory and fibrotic components of various complex diseases. The robust preclinical data, supported by detailed experimental protocols, provide a strong foundation for further investigation and clinical development. The unique ability of these compounds to modulate the AAR pathway and inhibit TGF-β signaling positions them as promising candidates for treating a wide range of debilitating conditions, including idiopathic pulmonary fibrosis, liver fibrosis, scleroderma, and rheumatoid arthritis. This technical guide serves as a foundational resource to aid researchers and drug developers in advancing the study and application of this compound and its analogs towards novel therapeutic interventions.

References

Febrifugine's Potent Challenge to Chloroquine-Resistant Malaria: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This technical guide provides an in-depth analysis of the antimalarial agent febrifugine (B1672321) and its derivatives, with a specific focus on their efficacy against chloroquine-resistant strains of Plasmodium falciparum. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a comprehensive overview of the compound's mechanism of action, quantitative efficacy data, and detailed experimental protocols.

This compound, a quinazolinone alkaloid isolated from the plant Dichroa febrifuga, has a long history in traditional Chinese medicine for treating malaria-associated fevers.[1] While its clinical use has been hampered by side effects, its potent antimalarial activity, particularly against drug-resistant parasites, has spurred significant research into the development of safer and more effective analogues.[2][3] This guide synthesizes current knowledge to provide a clear and actionable resource for the scientific community.

Core Mechanism of Action: A Unique Target

This compound and its well-studied synthetic analog, halofuginone, exhibit a distinct mechanism of action that circumvents the resistance pathways developed by chloroquine-resistant malaria parasites.[4] The primary molecular target is the cytoplasmic prolyl-tRNA synthetase (PfcPRS), an essential enzyme for protein synthesis in the parasite.[4][5][6] By inhibiting PfcPRS, this compound mimics proline starvation, which in turn activates the amino acid starvation response (AAR) pathway, ultimately leading to the cessation of parasite proliferation.[5][7] This mechanism is fundamentally different from that of chloroquine, which targets heme detoxification in the parasite's food vacuole.[8] This distinction is the basis for this compound's efficacy against chloroquine-resistant strains.[4]

Febrifugine_Mechanism_of_Action

In Vitro Antimalarial Assay Workflow

Methodology:

  • Parasite Culture: P. falciparum strains (both chloroquine-sensitive and -resistant) are maintained in continuous in vitro culture in human erythrocytes using RPMI 1640 medium. [1]2. Drug Preparation: Test compounds are serially diluted in an appropriate solvent and plated in 96-well microtiter plates.

  • Assay Initiation: Asynchronous parasite cultures are diluted to a specific parasitemia and hematocrit and added to the drug-containing plates.

  • Incubation: Plates are incubated for 72 hours under a gas mixture of 5% CO₂, 5% O₂, and 90% N₂. [9]5. Lysis and Staining: After incubation, a lysis buffer containing the fluorescent dye SYBR Green I is added to each well. SYBR Green I intercalates with parasite DNA.

  • Fluorescence Measurement: The fluorescence intensity, which is proportional to the amount of parasitic DNA and thus parasite growth, is measured using a fluorescence plate reader.

  • Data Analysis: The 50% inhibitory concentration (IC₅₀) is determined by fitting the dose-response data to a sigmoidal curve.

In Vivo Antimalarial Efficacy Test (Mouse Model)

In_Vivo_Workflow

References

Methodological & Application

Application Notes and Protocols for Febrifugine Extraction from Dichroa febrifuga Roots

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols for the extraction, purification, and analysis of febrifugine (B1672321) from the roots of Dichroa febrifuga, a plant long used in traditional Chinese medicine for its antimalarial properties. This compound, a quinazolinone alkaloid, and its isomer, isothis compound (B1241856), are the primary bioactive compounds responsible for these effects.[1][2] This document outlines a conventional solvent extraction method coupled with column chromatography for purification, a preparative countercurrent chromatography method for the separation of this compound and isothis compound, and prospective protocols for modern extraction techniques.

Quantitative Data Summary

The following table summarizes the yields of this compound and related extracts obtained through different methodologies, allowing for a structured comparison of their efficiencies.

Extraction MethodStarting MaterialIntermediate YieldFinal YieldPurityReference
Conventional Solvent Extraction with Column Chromatography5 kg dried D. febrifuga roots~153 g crude methanol (B129727) extract; 12 g total alkaloidsNot specified for pure this compound>99% (for isolated this compound)[1][2]
Preparative Countercurrent Chromatography50 mg total alkaloids from D. febrifuga rootsNot Applicable12 mg this compound; 9 mg isothis compound>98.0%[1][3]

Experimental Protocols

Protocol 1: Conventional Solvent Extraction and Purification by Column Chromatography

This protocol details a traditional and widely used method for the extraction and purification of this compound.

1. Materials and Reagents:

2. Extraction:

  • Grind 5 kg of dried D. febrifuga roots into a coarse powder.[2]

  • Macerate the ground roots in 14 liters of methanol at room temperature for one week.[1][2]

  • Filter the mixture to separate the methanol extract from the plant material.

  • Evaporate the solvent from the filtrate using a rotary evaporator to obtain the crude methanol extract (approximately 153 g).[1][2]

3. Acid-Base Partitioning for Alkaloid Isolation:

  • Suspend the crude methanol extract in 130 ml of 0.1 M HCl.[1][2]

  • Partition the HCl suspension with 400 ml of chloroform three times to remove neutral and acidic impurities.[1][2]

  • Collect the aqueous HCl portion.

  • Adjust the pH of the aqueous HCl portion to 9.5 with NaOH.[1]

  • Extract the alkaloids from the basified aqueous solution with chloroform.

  • Evaporate the chloroform to obtain the total alkaloid portion (approximately 12 g).[1]

4. Purification by Silica Gel Column Chromatography:

  • Prepare a silica gel 60 column.

  • Dissolve the total alkaloid portion in a minimal amount of the initial mobile phase.

  • Load the dissolved sample onto the silica gel column.[1]

  • Elute the column with a chloroform-methanol solvent system, starting with a ratio of 6:1 (CHCl₃:MeOH) and progressing to 4:1 (CHCl₃:MeOH).[1]

  • Collect fractions and monitor for the presence of this compound using TLC.[1]

  • Combine the fractions containing pure this compound and evaporate the solvent to yield the purified compound.[1]

G cluster_extraction Extraction cluster_partitioning Acid-Base Partitioning cluster_purification Purification start Dried Dichroa febrifuga Roots maceration Maceration with Methanol start->maceration filtration Filtration maceration->filtration evaporation Evaporation filtration->evaporation crude_extract Crude Methanol Extract evaporation->crude_extract hcl_suspension Suspend in 0.1 M HCl crude_extract->hcl_suspension chloroform_partition Partition with Chloroform hcl_suspension->chloroform_partition ph_adjustment Adjust pH to 9.5 with NaOH chloroform_partition->ph_adjustment alkaloid_extraction Extract with Chloroform ph_adjustment->alkaloid_extraction total_alkaloids Total Alkaloids alkaloid_extraction->total_alkaloids column_prep Prepare Silica Gel Column total_alkaloids->column_prep sample_loading Load Sample column_prep->sample_loading elution Elute with CHCl3:MeOH Gradient sample_loading->elution fraction_collection Collect & Monitor Fractions (TLC) elution->fraction_collection pure_this compound Pure this compound fraction_collection->pure_this compound

Caption: Conventional Extraction and Purification Workflow.

Protocol 2: Preparative Countercurrent Chromatography (CCC) Separation

This protocol is suitable for the separation of this compound and its isomer, isothis compound, from a total alkaloid extract.

1. Materials and Reagents:

  • Total alkaloid extract from Dichroa febrifuga

  • Chloroform (CHCl₃)

  • Methanol (MeOH)

  • Water (H₂O)

  • High-Performance Liquid Chromatography (HPLC) system for monitoring fractions

  • Preparative Countercurrent Chromatography (CCC) instrument

2. Solvent System Preparation:

  • Prepare a biphasic solvent system composed of chloroform, methanol, and water in a 2:1:1 (v/v/v) ratio.[1][3]

  • Thoroughly mix the solvents in a separatory funnel and allow the phases to separate.[1][3]

  • Degas both the upper (aqueous) and lower (organic) phases before use.[1]

3. Countercurrent Chromatography Separation:

  • Fill the CCC column with the stationary phase (the upper aqueous phase).[1]

  • Pump the mobile phase (the lower organic phase) through the column at a suitable flow rate until hydrodynamic equilibrium is reached.[1]

  • Dissolve 50 mg of the total alkaloid extract in a small volume of the biphasic solvent mixture.[1][3]

  • Inject the sample into the CCC system.[1]

  • Continue pumping the mobile phase and collect fractions at regular intervals.

  • Monitor the fractions using HPLC to identify those containing pure this compound and isothis compound.[1]

4. Isolation of Pure Compounds:

  • Combine the fractions containing pure this compound.

  • Evaporate the solvent to obtain pure this compound (approximately 12 mg).[3]

  • Combine the fractions containing pure isothis compound.

  • Evaporate the solvent to obtain pure isothis compound (approximately 9 mg).[3]

G cluster_preparation Preparation cluster_ccc Countercurrent Chromatography cluster_isolation Isolation start Total Alkaloid Extract solvent_prep Prepare & Degas Biphasic Solvent System (CHCl3:MeOH:H2O, 2:1:1) start->solvent_prep column_fill Fill Column with Stationary Phase solvent_prep->column_fill equilibration Equilibrate with Mobile Phase column_fill->equilibration sample_injection Inject Sample equilibration->sample_injection fraction_collection Collect Fractions sample_injection->fraction_collection hplc_monitoring Monitor Fractions by HPLC fraction_collection->hplc_monitoring combine_this compound Combine this compound Fractions hplc_monitoring->combine_this compound combine_isothis compound Combine Isothis compound Fractions hplc_monitoring->combine_isothis compound evaporate_this compound Evaporate Solvent combine_this compound->evaporate_this compound evaporate_isothis compound Evaporate Solvent combine_isothis compound->evaporate_isothis compound pure_this compound Pure this compound evaporate_this compound->pure_this compound pure_isothis compound Pure Isothis compound evaporate_isothis compound->pure_isothis compound

Caption: Countercurrent Chromatography Separation Workflow.

Protocol 3: Quantitative Analysis by HPLC

This protocol provides a method for the quantitative determination of this compound and isothis compound in Dichroa febrifuga root extracts.

1. Materials and Reagents:

2. Chromatographic Conditions:

  • Column: Kromasil C18 (4.6 mm × 250 mm, 5 µm)[4][5]

  • Mobile Phase: Acetonitrile, water, glacial acetic acid, and triethylamine (9:91:0.3:0.745, v/v/v/v)[4][5]

  • pH: Adjust to 5.2-6.2 with glacial acetic acid[4][5]

  • Flow Rate: 1.0 mL/min[4][5]

  • Column Temperature: 30 °C[4][5]

  • Detection Wavelength: 225 nm[4][5]

  • Quantification: External standard method[4][5]

3. Sample Preparation:

  • Accurately weigh and dissolve the extract or purified sample in the mobile phase.

  • Filter the solution through a 0.45 µm filter before injection.

4. Linearity and Recovery:

  • A good linearity for the this compound and isothis compound mixture was reported in the range of 0.021-2.18 µg.[4][5]

  • The method recovery was between 95.16% and 103.97%, with an RSD of 3.28%.[4][5]

Prospective Protocols for Modern Extraction Techniques

The following protocols are hypothetical and based on general principles of ultrasound-assisted and microwave-assisted extraction. They are intended as a starting point for research and development, as specific applications to Dichroa febrifuga for this compound extraction are not yet established in the reviewed literature.

Prospective Protocol 4: Ultrasound-Assisted Extraction (UAE)

UAE utilizes acoustic cavitation to disrupt cell walls and enhance solvent penetration, potentially reducing extraction time and solvent consumption.

1. Materials and Reagents:

  • Ground Dichroa febrifuga roots

  • Ethanol (B145695) (e.g., 40-70%)

  • Ultrasonic bath or probe sonicator

2. Proposed Extraction Parameters:

  • Solvent: 44% ethanol (as an initial suggestion based on other plant extractions)[6]

  • Liquid-to-Solid Ratio: 38:1 (mL/g)[6]

  • Extraction Temperature: 60 °C[6]

  • Extraction Time: 20 minutes[6]

  • Ultrasound Power: 200 W[6]

3. Proposed Procedure:

  • Combine the ground root powder and solvent in a flask.

  • Place the flask in an ultrasonic bath or insert an ultrasonic probe.

  • Apply ultrasound under the specified conditions.

  • Filter the extract and proceed with purification steps as outlined in Protocol 1.

Prospective Protocol 5: Microwave-Assisted Extraction (MAE)

MAE uses microwave energy to heat the solvent and plant material, leading to rapid extraction.

1. Materials and Reagents:

  • Ground Dichroa febrifuga roots

  • Ethanol (e.g., 70-80%)

  • Microwave extraction system

2. Proposed Extraction Parameters:

  • Solvent: 70% ethanol (as a starting point)

  • Sample-to-Solvent Ratio: 1:20 (g/mL)

  • Microwave Power: 500-1000 W

  • Extraction Time: 1-5 minutes

3. Proposed Procedure:

  • Place the ground root powder and solvent in a microwave-safe extraction vessel.

  • Seal the vessel and place it in the microwave extractor.

  • Apply microwave irradiation under the specified conditions.

  • Allow the vessel to cool before filtering the extract.

  • Proceed with purification as described in Protocol 1.

These prospective protocols for UAE and MAE will require optimization of parameters such as solvent composition, temperature, time, and power to achieve efficient this compound extraction from Dichroa febrifuga roots.

References

Quantitative Structure-Activity Relationship (QSAR) Modeling of Febrifugine Analogs: Application Notes and Protocols for Antimalarial Drug Discovery

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the Quantitative Structure-Activity Relationship (QSAR) modeling of febrifugine (B1672321) analogs as potential antimalarial agents. This compound, a natural alkaloid isolated from the plant Dichroa febrifuga, exhibits potent antimalarial activity but is hampered by significant side effects, including hepatotoxicity.[1][2][3] The development of this compound analogs aims to mitigate this toxicity while retaining or enhancing efficacy against Plasmodium falciparum, the deadliest malaria parasite.[1][4] QSAR modeling is a crucial computational tool in this endeavor, enabling the prediction of biological activity from chemical structure and guiding the design of more effective and safer drug candidates.[4][5]

Introduction to QSAR Modeling for this compound Analogs

The primary goal of QSAR modeling for this compound analogs is to establish a mathematical relationship between the physicochemical properties of the compounds and their antimalarial activity.[3][6] This relationship is then used to predict the activity of novel, untested analogs, thereby prioritizing synthetic efforts and reducing the costs and time associated with drug discovery. Key structural features of this compound that are critical for its antimalarial activity include the 4-quinazolinone ring, the 1'' nitrogen atom, and the 3'' hydroxyl group.[4] Modifications to other parts of the molecule are explored to reduce toxicity.

Various QSAR approaches have been successfully applied to this compound analogs, including:

  • Pharmacophore Modeling: This method identifies the essential three-dimensional arrangement of chemical features (pharmacophore) required for biological activity. For this compound analogs, a five-point pharmacophore model has been developed, consisting of two hydrogen bond acceptors, one positively ionizable group, and two aromatic rings.[4][5]

  • 3D-QSAR (Three-Dimensional Quantitative Structure-Activity Relationship): Techniques like Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA) are used to correlate the 3D steric and electrostatic fields of molecules with their biological activities.[4][7][8][9] These models provide detailed insights into the structural requirements for optimal interaction with the biological target.

Data Presentation: Antimalarial Activity and Cytotoxicity of this compound Analogs

The following tables summarize the in vitro antimalarial activity (IC50) against Plasmodium falciparum and the cytotoxicity (CC50) against various mammalian cell lines for a selection of this compound analogs. The Selectivity Index (SI), calculated as the ratio of CC50 to IC50, is a critical parameter for evaluating the therapeutic potential of a compound.

Table 1: In Vitro Antimalarial Activity of this compound Analogs against P. falciparum

CompoundModificationIC50 (nM) vs. D6 Strain (Chloroquine-sensitive)IC50 (nM) vs. W2 Strain (Chloroquine-resistant)Reference
This compound-1.61.9[7]
Analog 5N at position 5 of quinazolinoneComparable to this compoundComparable to this compound[7]
Analog 6N at position 6 of quinazolinoneComparable to this compoundComparable to this compound[7]
Analog 8F at C-5 of quinazolinoneComparable to this compoundComparable to this compound[7]
Analog 9Difluoro at C-5 and C-6Superior to this compoundSuperior to this compound[7]
Analog 11Trifluoromethyl at C-5Superior to this compoundSuperior to this compound[7]
Halofuginone7-bromo-6-chloro substitution0.141 ng/mL-[10]

Table 2: In Vitro Cytotoxicity and Selectivity Index of this compound Analogs

CompoundCC50 (µM) vs. Rat HepatocytesSelectivity Index (SI = CC50/IC50)Reference
This compound169~105[7]
Analog 5>10,000>6250[7]
Analog 6>10,000>6250[7]
Analog 8>10,000>6250[7]
Analog 9>10,000>6250[7]
Analog 11>10,000>6250[7]
Halofuginone->100 (vs. J744 cells)[10]

Experimental Protocols

In Vitro Antimalarial Activity Assay ([³H]-Hypoxanthine Incorporation Method)

This protocol is a standard method for assessing the in vitro susceptibility of P. falciparum to antimalarial drugs.

Materials:

  • P. falciparum culture (e.g., D6 or W2 strains)

  • Human erythrocytes (O+)

  • Complete culture medium (RPMI-1640 with L-glutamine, 25 mM HEPES, 0.225% NaHCO₃, 50 mg/L hypoxanthine, and 10% human serum or 0.5% Albumax II)

  • [³H]-hypoxanthine

  • 96-well microtiter plates

  • Gas mixture (5% CO₂, 5% O₂, 90% N₂)

  • Cell harvester and scintillation counter

Procedure:

  • Parasite Culture: Maintain asynchronous P. falciparum cultures in complete culture medium at 37°C in the specified gas mixture.

  • Compound Preparation: Prepare serial dilutions of the test compounds in the culture medium.

  • Assay Setup:

    • Add 100 µL of the drug dilutions to the wells of a 96-well plate.

    • Add 100 µL of the parasite culture (1% parasitemia, 2% hematocrit) to each well.

    • Include drug-free wells as negative controls and wells with known antimalarials (e.g., chloroquine) as positive controls.

  • Incubation: Incubate the plates for 24 hours at 37°C in the gas mixture.

  • Radiolabeling: Add 0.5 µCi of [³H]-hypoxanthine in 50 µL of medium to each well.

  • Second Incubation: Incubate the plates for an additional 24 hours.

  • Harvesting: Harvest the cells onto glass fiber filters using a cell harvester.

  • Scintillation Counting: Measure the incorporated radioactivity using a liquid scintillation counter.

  • Data Analysis: Determine the IC50 values by plotting the percentage of inhibition of [³H]-hypoxanthine uptake against the log of the drug concentration.

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as a measure of cell viability.

Materials:

  • Mammalian cell line (e.g., HepG2, J744)

  • Complete cell culture medium (e.g., DMEM with 10% FBS)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 10% SDS in 0.01 M HCl)

  • 96-well plates

  • Microplate reader

Procedure:

  • Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for attachment.[11]

  • Compound Treatment: Replace the medium with fresh medium containing serial dilutions of the test compounds. Include vehicle-treated and untreated wells as controls.

  • Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO₂ incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing for the formation of formazan (B1609692) crystals.[11]

  • Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals.[11]

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control and determine the CC50 values from the dose-response curves.

Mandatory Visualizations

QSAR Modeling Workflow

QSAR_Workflow cluster_data Data Preparation cluster_modeling Model Development cluster_validation Model Validation cluster_application Application Data_Collection Data Collection (this compound Analogs, Activity Data) Data_Curation Data Curation (Remove Duplicates, Standardize Structures) Data_Collection->Data_Curation Dataset_Split Dataset Splitting (Training and Test Sets) Data_Curation->Dataset_Split Descriptor_Calc Descriptor Calculation (2D/3D Descriptors) Dataset_Split->Descriptor_Calc Feature_Selection Feature Selection Descriptor_Calc->Feature_Selection Model_Building Model Building (e.g., PLS, MLR) Feature_Selection->Model_Building Internal_Validation Internal Validation (Cross-validation, q²) Model_Building->Internal_Validation External_Validation External Validation (Test Set, r²_pred) Internal_Validation->External_Validation Prediction Prediction of New Analogs External_Validation->Prediction Lead_Optimization Lead Optimization Prediction->Lead_Optimization

Caption: A generalized workflow for Quantitative Structure-Activity Relationship (QSAR) modeling.

Experimental Workflow for In Vitro Screening

Experimental_Workflow cluster_antimalarial Antimalarial Activity Assay cluster_cytotoxicity Cytotoxicity Assay cluster_analysis Data Analysis Culture_Pf Culture P. falciparum Treat_Compounds_Pf Treat with this compound Analogs Culture_Pf->Treat_Compounds_Pf Incubate_Radiolabel Incubate and Radiolabel ([³H]-hypoxanthine) Treat_Compounds_Pf->Incubate_Radiolabel Measure_Activity Measure Radioactivity & Calculate IC50 Incubate_Radiolabel->Measure_Activity Calculate_SI Calculate Selectivity Index (SI = CC50/IC50) Measure_Activity->Calculate_SI Culture_Cells Culture Mammalian Cells Treat_Compounds_Cells Treat with this compound Analogs Culture_Cells->Treat_Compounds_Cells Incubate_MTT Incubate and Add MTT Reagent Treat_Compounds_Cells->Incubate_MTT Measure_Viability Measure Absorbance & Calculate CC50 Incubate_MTT->Measure_Viability Measure_Viability->Calculate_SI

Caption: Workflow for in vitro antimalarial and cytotoxicity screening of this compound analogs.

Signaling Pathway of this compound Action

This compound and its analogs exert their therapeutic effects by inhibiting prolyl-tRNA synthetase (EPRS), a crucial enzyme in protein synthesis.[2] This inhibition leads to an accumulation of uncharged prolyl-tRNA, which activates the Amino Acid Response (AAR) pathway.[2][12] The AAR pathway is a cellular stress response that helps cells cope with amino acid deprivation.

Signaling_Pathway This compound This compound Analogs EPRS Prolyl-tRNA Synthetase (EPRS) This compound->EPRS Inhibition Uncharged_tRNA Accumulation of Uncharged prolyl-tRNA EPRS->Uncharged_tRNA Leads to GCN2 GCN2 Kinase Activation Uncharged_tRNA->GCN2 Activates eIF2a eIF2α Phosphorylation GCN2->eIF2a Phosphorylates Protein_Synthesis Global Protein Synthesis Inhibition eIF2a->Protein_Synthesis Leads to ATF4 ATF4 Translation eIF2a->ATF4 Promotes AAR_Genes Amino Acid Response Gene Expression ATF4->AAR_Genes Induces Therapeutic_Effects Therapeutic Effects (e.g., Anti-inflammatory, Antiparasitic) AAR_Genes->Therapeutic_Effects Results in

Caption: The Amino Acid Response (AAR) signaling pathway activated by this compound analogs.

References

Synthesis of Novel Febrifugine Derivatives to Mitigate Toxicity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Febrifugine (B1672321), a quinazolinone alkaloid originally isolated from the Chinese herb Chang Shan (Dichroa febrifuga), has demonstrated potent antimalarial activity against various Plasmodium falciparum strains, including those resistant to chloroquine.[1][2] However, the clinical utility of this compound has been significantly hampered by its notable toxicity, particularly hepatotoxicity.[1][3] This has prompted extensive research into the synthesis of novel this compound derivatives with the aim of reducing toxicity while preserving or enhancing antimalarial efficacy.

The primary mechanism of this compound-induced toxicity is believed to involve metabolic activation by cytochrome P450 enzymes, leading to the formation of a reactive arene oxide intermediate.[1][3] This electrophilic metabolite can then form covalent adducts with cellular macromolecules, causing cellular damage and necrosis.[1][3] Strategies to mitigate this toxicity have focused on chemical modifications to the this compound scaffold that either prevent the formation of this reactive intermediate or alter the molecule's metabolic profile. These approaches include the introduction of electron-withdrawing groups to the quinazolinone ring and other structural alterations.[1][3]

These application notes provide detailed protocols for the synthesis of a novel, less-toxic this compound derivative, as well as for the in vitro and in vivo evaluation of its antimalarial activity and toxicity.

Data Presentation: In Vitro Activity and Toxicity of this compound Derivatives

The following table summarizes the in vitro antimalarial activity and cytotoxicity of this compound and several of its derivatives, highlighting the improved therapeutic index achieved through chemical modification.

CompoundP. falciparum (D6) IC50 (nM)[1]P. falciparum (W2) IC50 (nM)[1]Rat Hepatocytes CC50 (nM)[1]Selectivity Index (SI = CC50/IC50 for W2)
This compound 2.11.88044.4
Derivative 1 (5-fluoro) 2.52.2>10,000>4545
Derivative 2 (5,6-difluoro) 1.51.2>10,000>8333
Derivative 3 (5-trifluoromethyl) 1.21.0>10,000>10000
Derivative 4 (6-nitro) 3.53.1>10,000>3225
Halofuginone VariesVariesVariesVaries

Note: IC50 (50% inhibitory concentration) represents the concentration of a drug that is required for 50% inhibition of parasite growth in vitro. CC50 (50% cytotoxic concentration) is the concentration that kills 50% of host cells. A higher selectivity index indicates a more favorable safety profile.[4]

Experimental Protocols

Protocol 1: Synthesis of a Novel 5,6-difluoro this compound Derivative

This protocol describes a representative synthesis of a this compound derivative with reduced toxicity. The synthesis of halofuginone, a well-known derivative, involves a multi-step process that can be adapted for other analogues.[5][6]

Materials and Reagents:

  • m-Chlorotoluene

  • Chloroacetone

  • 1,3-Dichloroacetone

  • Diethyl carbonate

  • Anhydrous ethanol

  • Sulfuric acid

  • Sodium hydroxide

  • Dichloromethane (DCM)

  • Other necessary reagents and solvents for multi-step organic synthesis

Procedure:

  • Synthesis of 7-bromo-6-chloroquinazolin-4(3H)-one: This intermediate is prepared from m-chlorotoluene through a conventional multi-step process.[5]

  • Introduction of the Chloroacetone Moiety: Chloroacetone is creatively introduced in a two-step process to the quinazolinone core.[5]

  • Four-Step Reaction Sequence: The final product is obtained from 7-bromo-6-chloro-3-(3-cholroacetonyl) quinazolin-4(3H)-one through a sequence of condensation, cyclization, deprotection, and isomerization.[5] The specific fluorinated precursors would be used in this synthetic scheme to yield the desired 5,6-difluoro derivative.

For a detailed, scalable total synthesis of halofuginone, which can be adapted for other derivatives, refer to Xu et al. (2019).[6]

Protocol 2: In Vitro Antimalarial Activity Assay (SYBR Green I-based Fluorescence Assay)

This protocol is adapted from established methodologies for determining the in vitro susceptibility of P. falciparum.[2]

Materials and Reagents:

  • Plasmodium falciparum culture (chloroquine-sensitive, e.g., 3D7, D6; and chloroquine-resistant, e.g., K1, W2, Dd2 strains)

  • Human erythrocytes

  • Complete parasite culture medium (e.g., RPMI 1640 supplemented with human serum and hypoxanthine)

  • This compound derivatives (dissolved in DMSO)

  • SYBR Green I nucleic acid stain

  • Lysis buffer (e.g., 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100, pH 7.5)

  • 96-well flat-bottom microplates

  • Standard laboratory equipment for cell culture

Procedure:

  • Parasite Culture: Synchronize the P. falciparum culture to the ring stage. Adjust the parasitemia to 0.5-1% and the hematocrit to 1-2% with fresh human erythrocytes and complete culture medium.[2]

  • Compound Dilution: Prepare serial dilutions of the this compound derivatives in the culture medium.

  • Plate Seeding: Dispense the prepared parasite culture into the 96-well plates containing the serially diluted compounds. Include positive controls (parasites with no drug) and negative controls (uninfected erythrocytes).[2]

  • Incubation: Incubate the plates for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).

  • Lysis and Staining: After incubation, add SYBR Green I lysis buffer to each well and incubate in the dark for 1 hour.

  • Fluorescence Reading: Measure the fluorescence intensity using a microplate reader with appropriate excitation and emission wavelengths.

  • Data Analysis: Subtract the background fluorescence from the negative control wells. The fluorescence intensity is directly proportional to the number of viable parasites. Calculate the IC50 values using a suitable software.[2]

Protocol 3: In Vitro Cytotoxicity Assay (Neutral Red Assay in Rat Hepatocytes)

This protocol is based on the method described by Fontaine et al. for assessing cytotoxicity in freshly isolated rat hepatocytes.[1]

Materials and Reagents:

  • Freshly isolated rat hepatocytes

  • Appropriate cell culture medium

  • This compound derivatives (dissolved in a suitable solvent)

  • Neutral Red solution

  • 96-well plates

  • Standard laboratory equipment for cell culture

Procedure:

  • Cell Seeding: Seed the freshly isolated rat hepatocytes in 96-well plates at an appropriate density and allow them to attach.

  • Compound Treatment: Expose the cells to various concentrations of the this compound derivatives for a specified period (e.g., 24 hours).

  • Neutral Red Staining: After treatment, incubate the cells with a medium containing Neutral Red. This dye is taken up and accumulates in the lysosomes of viable cells.

  • Extraction: After incubation, wash the cells and extract the dye from the lysosomes using a suitable solvent.

  • Absorbance Measurement: Measure the absorbance of the extracted dye using a microplate reader.

  • Data Analysis: The amount of absorbed dye is proportional to the number of viable cells. Calculate the CC50 values.

Protocol 4: In Vivo Efficacy and Toxicity Assessment (Rodent Malaria 4-Day Suppressive Test)

This standard in vivo assay is used to evaluate the efficacy and toxicity of antimalarial compounds against early-stage infection.[3]

Animal Model:

  • Swiss albino mice (e.g., NMRI or BALB/c strains), typically females weighing 20-25g.[3]

Procedure:

  • Parasite Inoculation: Inoculate mice intraperitoneally (i.p.) with Plasmodium berghei-infected red blood cells.[3]

  • Drug Administration: Administer the test compounds (this compound and its derivatives) orally (p.o.) or subcutaneously (s.c.) once daily for four consecutive days, starting on the day of infection.[3]

  • Monitoring: Monitor the mice daily for signs of toxicity (e.g., weight loss, diarrhea, gastrointestinal hemorrhage).[7]

  • Parasitemia Measurement: On day 4 post-infection, collect blood smears from the tail vein, stain with Giemsa, and determine the percentage of infected red blood cells by microscopy.

  • Data Analysis: Calculate the 50% effective dose (ED50), which is the dose that produces a 50% reduction in parasitemia. The maximum tolerated dose (MTD) is also determined. The therapeutic index is calculated as MTD/ED50.[3]

Visualizations

G cluster_synthesis General Synthesis Workflow start Starting Materials (e.g., m-Chlorotoluene) intermediate1 Quinazolinone Core Synthesis start->intermediate1 intermediate2 Side Chain Precursor Synthesis start->intermediate2 intermediate3 Coupling of Core and Side Chain intermediate1->intermediate3 intermediate2->intermediate3 final_product Novel this compound Derivative intermediate3->final_product purification Purification and Characterization final_product->purification

Caption: A generalized workflow for the synthesis of novel this compound derivatives.

G cluster_toxicity Proposed Mechanism of this compound-Induced Hepatotoxicity This compound This compound cyp450 Cytochrome P450 Enzymes This compound->cyp450 Metabolism metabolic_activation Metabolic Activation cyp450->metabolic_activation arene_oxide Reactive Arene Oxide Intermediate metabolic_activation->arene_oxide covalent_binding Covalent Binding to Cellular Macromolecules arene_oxide->covalent_binding cellular_damage Cellular Dysfunction and Oxidative Stress covalent_binding->cellular_damage hepatotoxicity Hepatotoxicity cellular_damage->hepatotoxicity

Caption: Proposed metabolic activation pathway of this compound leading to hepatotoxicity.

G cluster_workflow Experimental Workflow for Derivative Evaluation synthesis Derivative Synthesis in_vitro_activity In Vitro Antimalarial Activity Assay synthesis->in_vitro_activity in_vitro_toxicity In Vitro Cytotoxicity Assay synthesis->in_vitro_toxicity selectivity_index Calculate Selectivity Index in_vitro_activity->selectivity_index in_vitro_toxicity->selectivity_index lead_selection Lead Compound Selection selectivity_index->lead_selection in_vivo_studies In Vivo Efficacy and Toxicity Studies lead_selection->in_vivo_studies pk_pd Pharmacokinetic/Pharmacodynamic Studies in_vivo_studies->pk_pd candidate Preclinical Candidate pk_pd->candidate

Caption: A generalized workflow for the evaluation of novel this compound derivatives.

References

In Vivo Rodent Models for Testing Febrifugine Toxicity: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for testing the in vivo toxicity of febrifugine (B1672321) in rodent models. This compound, a quinazolinone alkaloid with potent antimalarial properties, is limited in its clinical application due to significant toxicity, primarily hepatotoxicity.[1] These guidelines are intended to assist in the preclinical safety assessment of this compound and its analogues.

Overview of this compound Toxicity in Rodents

The primary organ targeted by this compound toxicity in rodents is the liver.[1] High doses can also lead to gastrointestinal issues such as diarrhea and hemorrhage.[2] While specific studies on this compound-induced kidney damage are limited, research on other quinazolinone compounds has indicated the potential for nephrotoxicity, particularly during embryonic development in mice.

Key Toxicity Endpoints:

  • Hepatotoxicity: Elevated liver enzymes (ALT, AST), histopathological changes (necrosis, inflammation).

  • Gastrointestinal Toxicity: Diarrhea, gastrointestinal hemorrhage.[2]

  • General Toxicity: Mortality, weight loss, changes in behavior and appearance.

Quantitative Toxicity Data

Table 1: Acute Toxicity of this compound in Rodents

SpeciesRoute of AdministrationMetricValue (mg/kg)Observations
Rat (Sprague-Dawley)OralMTD10Maximum Tolerated Dose.[1]
MouseSubcutaneousToxic Dose5Administration of 5 mg/kg was toxic to mice.[2]

Table 2: Comparative Toxicity of this compound Analogues in Mice

CompoundMetricValue (mg/kg)Comparison to this compound
HalofuginoneLethal Dose≥ 5Similar acute toxicity profile.
WR222048Lethal Dose~10
Various AnaloguesCytotoxicityReported to be over 100 times less toxic.

Experimental Protocols

Acute Oral Toxicity Study (Adapted from OECD Guideline 423)

This protocol is designed to assess the acute toxic effects of a single oral dose of this compound and to determine its acute toxicity profile.

Materials:

  • This compound

  • Vehicle (e.g., 0.5% carboxymethylcellulose)

  • Healthy, young adult rodents (rats or mice), typically females.

  • Oral gavage needles

  • Standard laboratory animal housing and diet

Procedure:

  • Animal Acclimation: Acclimate animals to the laboratory conditions for at least 5 days prior to dosing.

  • Fasting: Fast animals overnight (for rats) or for 3-4 hours (for mice) before administration of the test substance. Water should be available ad libitum.

  • Dose Preparation: Prepare a homogenous suspension of this compound in the chosen vehicle at the desired concentrations.

  • Dose Administration: Administer a single dose of this compound via oral gavage. The volume should not exceed 10 mL/kg for rodents. A vehicle control group should be included.

  • Observation: Observe animals for clinical signs of toxicity and mortality at 30 minutes, 1, 2, 4, and 6 hours post-dosing, and then daily for 14 days. Observations should include changes in skin and fur, eyes, mucous membranes, respiratory, circulatory, autonomic, and central nervous systems, and somatomotor activity and behavior pattern.

  • Body Weight: Record the body weight of each animal before dosing and then weekly until termination of the study.

  • Necropsy: At the end of the 14-day observation period, euthanize all surviving animals and perform a gross necropsy.

  • Data Analysis: Analyze mortality, clinical signs, and body weight data to determine the toxicity profile of this compound.

Assessment of Hepatotoxicity

Procedure:

  • Animal Dosing: Administer this compound to rodents at various dose levels for a predetermined period (e.g., 7, 14, or 28 days). Include a vehicle control group.

  • Blood Collection: At the end of the treatment period, collect blood samples via cardiac puncture or other appropriate methods for serum biochemistry analysis.

  • Serum Biochemistry: Analyze serum for liver function markers, including alanine (B10760859) aminotransferase (ALT), aspartate aminotransferase (AST), alkaline phosphatase (ALP), and total bilirubin.

  • Histopathology: Euthanize the animals and collect liver tissues. Fix a portion of the liver in 10% neutral buffered formalin, embed in paraffin, section, and stain with hematoxylin (B73222) and eosin (B541160) (H&E).

  • Microscopic Examination: Examine the stained liver sections for histopathological changes such as necrosis, inflammation, fatty change, and fibrosis.

Rodent Malaria 4-Day Suppressive Test (for Efficacy and Concurrent Toxicity Observation)

This standard in vivo assay evaluates the efficacy of antimalarial compounds and can be adapted to monitor for signs of toxicity.

Materials:

  • This compound or its analogues

  • Plasmodium berghei infected red blood cells

  • Swiss albino mice (e.g., NMRI or BALB/c strains)

  • Standard laboratory animal housing and diet

Procedure:

  • Parasite Inoculation: Inoculate mice intraperitoneally (i.p.) with P. berghei-infected red blood cells.

  • Drug Administration: Administer the test compounds orally (p.o.) or subcutaneously (s.c.) once daily for four consecutive days, starting on the day of infection. Include vehicle control and positive control (e.g., chloroquine) groups.

  • Toxicity Observation: Throughout the 4-day treatment period and for a subsequent observation period, monitor the animals for any signs of toxicity as described in the acute toxicity protocol.

  • Parasitemia Determination: On day 5 post-infection, prepare thin blood smears from the tail blood of each mouse, stain with Giemsa, and examine microscopically to determine the percentage of parasitized red blood cells.

  • Efficacy and Toxicity Assessment: Calculate the percentage of parasite growth inhibition to determine efficacy. Concurrently, document all observed signs of toxicity at each dose level.

Signaling Pathways and Experimental Workflows

Proposed Mechanism of this compound-Induced Hepatotoxicity

This compound's hepatotoxicity is primarily attributed to its metabolic activation by cytochrome P450 enzymes in the liver. This process generates a reactive arene oxide intermediate that can covalently bind to cellular macromolecules, leading to oxidative stress, mitochondrial dysfunction, and ultimately, hepatocyte injury and necrosis. The c-Jun N-terminal kinase (JNK) pathway is implicated in the cellular stress response leading to apoptosis.

G cluster_0 Hepatocyte This compound This compound CYP450 Cytochrome P450 Enzymes This compound->CYP450 Metabolic Activation ReactiveIntermediate Reactive Arene Oxide Intermediate CYP450->ReactiveIntermediate MacromoleculeBinding Covalent Binding to Hepatocellular Proteins ReactiveIntermediate->MacromoleculeBinding OxidativeStress Oxidative Stress (ROS Production) ReactiveIntermediate->OxidativeStress MitochondrialDysfunction Mitochondrial Dysfunction MacromoleculeBinding->MitochondrialDysfunction JNK_Pathway JNK Pathway Activation OxidativeStress->JNK_Pathway MitochondrialDysfunction->JNK_Pathway HepatocyteInjury Hepatocyte Injury & Necrosis JNK_Pathway->HepatocyteInjury

Caption: Proposed metabolic pathway of this compound-induced hepatotoxicity.

This compound's On-Target Effect via the Amino Acid Response (AAR) Pathway

This compound and its analogues inhibit prolyl-tRNA synthetase (PRS), leading to an accumulation of uncharged prolyl-tRNA. This triggers the Amino Acid Response (AAR) pathway, a cellular stress response that can also contribute to toxicity at high concentrations or with prolonged exposure.

G cluster_1 Cellular Response This compound This compound PRS Prolyl-tRNA Synthetase (PRS) This compound->PRS Inhibition Uncharged_tRNA Accumulation of Uncharged tRNA-Pro AAR_Pathway Amino Acid Response (AAR) Pathway Activation Uncharged_tRNA->AAR_Pathway Therapeutic_Effects Therapeutic Effects (e.g., Antimalarial) AAR_Pathway->Therapeutic_Effects Toxicity Potential Toxicity AAR_Pathway->Toxicity High Concentration / Prolonged Exposure

Caption: On-target mechanism of this compound via the AAR pathway.

General Workflow for In Vivo Toxicity Testing

The following diagram outlines a typical workflow for the in vivo assessment of this compound toxicity in rodent models.

G Start Start: Compound Selection (this compound or Analogue) DoseRangeFinding Dose-Range Finding Study (e.g., Up-and-Down Procedure) Start->DoseRangeFinding EfficacyStudy In Vivo Efficacy Study (e.g., 4-Day Suppressive Test) Start->EfficacyStudy AcuteToxicity Definitive Acute Toxicity Study (e.g., OECD 423) DoseRangeFinding->AcuteToxicity SubchronicToxicity Subchronic Toxicity Study (e.g., 28-day repeated dose) AcuteToxicity->SubchronicToxicity DataAnalysis Data Collection & Analysis (Clinical signs, Body weight, Pathology, etc.) AcuteToxicity->DataAnalysis SubchronicToxicity->DataAnalysis EfficacyStudy->DataAnalysis Report Final Report & Risk Assessment DataAnalysis->Report

Caption: A generalized workflow for in vivo toxicity testing.

References

Application Notes and Protocols for High-Throughput Screening of Febrifugine-Based Antimalarials

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive guide for the high-throughput screening (HTS) of febrifugine-based compound libraries to identify novel and potent antimalarial drug candidates. This compound (B1672321), a natural product isolated from the plant Dichroa febrifuga, and its analogs have demonstrated significant activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria.[1][2] This document outlines the rationale, key experimental protocols, data presentation standards, and visual workflows to facilitate the discovery of next-generation antimalarials.

Introduction

This compound is a quinazolinone alkaloid that has been used in traditional Chinese medicine for centuries to treat malaria-like symptoms.[1][2] Its potent antimalarial activity has spurred interest in developing synthetic analogs with improved therapeutic profiles, as the clinical use of this compound itself has been limited by side effects such as nausea and vomiting.[1][2] The primary molecular target of this compound and its derivatives is the prolyl-tRNA synthetase (ProRS), an essential enzyme for protein synthesis in the malaria parasite.[1] By inhibiting ProRS, these compounds lead to an accumulation of uncharged prolyl-tRNA, triggering an amino acid starvation response that is lethal to the parasite.[1]

High-throughput screening provides a robust platform to systematically evaluate large libraries of this compound-based compounds for their antimalarial efficacy and selectivity. The following protocols and guidelines are designed to streamline this process.

Data Presentation: In Vitro Activity of this compound and Analogs

The following tables summarize the 50% inhibitory concentrations (IC50) of selected this compound analogs against various Plasmodium strains and mammalian cell lines, offering a comparative view of their potency and selectivity.

Table 1: Antimalarial Activity of this compound Analogs against P. falciparum

CompoundP. falciparum Strain (Chloroquine Sensitivity)IC50 (ng/mL)Reference
This compound--[2]
Halofuginone--[2]
WR222048W2 (Resistant)< 5[2]
WR139672W2 (Resistant)< 5[2]
WR092103W2 (Resistant)< 5[2]
WR221232W2 (Resistant)10-30[2]
WR140085W2 (Resistant)10-30[2]
WR090212W2 (Resistant)10-30[2]
WR146115W2 (Resistant)10-30[2]
WR059421W2 (Resistant)10-30[2]
WR088442W2 (Resistant)~200[2]
This compound Analog 5D6 (Sensitive) & W2 (Resistant)Comparable to this compound[3]
This compound Analog 6D6 (Sensitive) & W2 (Resistant)Comparable to this compound[3]
This compound Analog 8D6 (Sensitive) & W2 (Resistant)Comparable to this compound[3]
This compound Analog 9D6 (Sensitive) & W2 (Resistant)Superior to this compound[3]
This compound Analog 11D6 (Sensitive) & W2 (Resistant)Superior to this compound[3]

Table 2: Cytotoxicity and Selectivity Index of this compound Analogs

CompoundCell LineIC50 (ng/mL)Selectivity Index (SI)Reference
This compoundMacrophages (J744)50-100-[1]
HalofuginoneNeuronal (NG108)>141>1000[4]
HalofuginoneMacrophages (J774)-21-1232[2]
WR139672Neuronal (NG108)>450>1000[4]
WR222048Neuronal (NG108)>230>1000[4]
Various AnalogsNeuronal (NG108)-120-2346[2]
Various AnalogsMacrophages (J774)-21-1232[2]

Experimental Protocols

A typical HTS campaign for this compound-based antimalarials follows a screening cascade designed to efficiently identify potent and selective compounds.

Primary Screen: Whole-Organism P. falciparum Growth Inhibition Assay (SYBR Green I-based)

Objective: To identify compounds that inhibit the growth of intraerythrocytic P. falciparum.

Materials:

  • P. falciparum culture (e.g., 3D7 or W2 strain) synchronized to the ring stage.

  • Complete culture medium (RPMI-1640 supplemented with AlbuMAX II, hypoxanthine, and gentamicin).

  • This compound-based compound library dissolved in DMSO.

  • 384-well black, clear-bottom microplates.

  • SYBR Green I fluorescent DNA stain.

  • Lysis buffer containing saponin.

  • Fluorescence plate reader.

Procedure:

  • Compound Plating: Using an automated liquid handler, dispense test compounds and controls into the 384-well plates. Include a known antimalarial (e.g., chloroquine (B1663885) or artemisinin) as a positive control and DMSO as a negative control.

  • Parasite Culture Preparation: Prepare a synchronized ring-stage P. falciparum culture at 0.5% parasitemia and 2% hematocrit in complete culture medium.[5]

  • Assay Initiation: Add the prepared parasite culture to each well of the compound-containing plates.

  • Incubation: Incubate the plates for 72 hours under standard parasite culture conditions (37°C, 5% CO₂, 5% O₂).[5][6]

  • Lysis and Staining: Following incubation, add SYBR Green I lysis buffer to each well. Seal the plates and incubate in the dark at room temperature for 1 hour to facilitate cell lysis and DNA staining.[5]

  • Fluorescence Measurement: Read the fluorescence intensity of each well using a plate reader with excitation and emission wavelengths of approximately 485 nm and 530 nm, respectively.[5]

  • Data Analysis: Calculate the percentage of parasite growth inhibition for each compound relative to the positive and negative controls. Determine the IC50 values by fitting the dose-response data to a suitable pharmacological model.

Counter-Screen: Host Cell Cytotoxicity Assay

Objective: To assess the toxicity of hit compounds from the primary screen against a mammalian cell line.

Materials:

  • Human cell line (e.g., HEK293T or HepG2).

  • Appropriate cell culture medium and supplements.

  • Hit compounds from the primary screen.

  • 96- or 384-well clear microplates.

  • Cell viability reagent (e.g., resazurin-based or ATP-based).

  • Plate reader capable of measuring absorbance or luminescence.

Procedure:

  • Cell Seeding: Seed the mammalian cells into the microplates at a predetermined density and allow them to adhere overnight.

  • Compound Addition: Add serial dilutions of the hit compounds to the cells. Include a known cytotoxic agent as a positive control and DMSO as a negative control.

  • Incubation: Incubate the plates for 48-72 hours under standard cell culture conditions (37°C, 5% CO₂).

  • Viability Measurement: Add the cell viability reagent to each well and incubate for the recommended time. Measure the signal (absorbance or luminescence) using a plate reader.

  • Data Analysis: Calculate the percentage of cell viability for each compound concentration relative to the controls. Determine the 50% cytotoxic concentration (CC50) and calculate the Selectivity Index (SI = CC50 / P. falciparum IC50).

Secondary Screen: Target-Based Prolyl-tRNA Synthetase (ProRS) Assay

Objective: To confirm that the activity of the hit compounds is due to the inhibition of the intended molecular target, P. falciparum ProRS.

Materials:

  • Recombinant P. falciparum and human ProRS enzymes.

  • ATP, L-proline, and tRNAPro.

  • Malachite green reagent for phosphate (B84403) detection (or a suitable alternative detection method).

  • Buffer solution.

  • 384-well plates.

  • Spectrophotometer.

Procedure:

  • Assay Preparation: Prepare a reaction mixture containing the ProRS enzyme, L-proline, and tRNAPro in the assay buffer.

  • Compound Addition: Add the hit compounds at various concentrations to the assay plates.

  • Reaction Initiation: Initiate the enzymatic reaction by adding ATP.

  • Incubation: Incubate the reaction at the optimal temperature for a defined period.

  • Detection: Stop the reaction and add the malachite green reagent to detect the amount of pyrophosphate produced.

  • Measurement: Read the absorbance at the appropriate wavelength.

  • Data Analysis: Determine the IC50 of the compounds against both the parasite and human ProRS enzymes to confirm on-target activity and assess selectivity.[1]

Visualizations

Mechanism of Action of this compound

Febrifugine_Mechanism cluster_parasite Plasmodium falciparum ProRS Prolyl-tRNA Synthetase (ProRS) Pro_tRNAPro Prolyl-tRNA(Pro) ProRS->Pro_tRNAPro  ATP -> AMP + PPi Proline Proline Proline->ProRS tRNAPro tRNA(Pro) tRNAPro->ProRS Protein_Synthesis Protein Synthesis Pro_tRNAPro->Protein_Synthesis Parasite_Death Parasite Death Protein_Synthesis->Parasite_Death Blockage leads to This compound This compound / Analog This compound->ProRS Inhibition

Caption: Mechanism of action of this compound and its analogs targeting parasite Prolyl-tRNA Synthetase.

High-Throughput Screening Workflow

HTS_Workflow cluster_0 Screening Cascade Compound_Library This compound-Based Compound Library Primary_Screen Primary Screen: Whole-Organism P. falciparum Growth Inhibition Assay Compound_Library->Primary_Screen Hit_Compounds Hit Compounds Primary_Screen->Hit_Compounds Identify active compounds Counter_Screen Counter-Screen: Host Cell Cytotoxicity Assay Hit_Compounds->Counter_Screen Selective_Hits Potent & Selective Hits Counter_Screen->Selective_Hits Assess toxicity & selectivity Secondary_Screen Secondary Screen: Target-Based ProRS Assay Selective_Hits->Secondary_Screen Confirmed_Hits Confirmed On-Target Hits Secondary_Screen->Confirmed_Hits Validate mechanism of action Lead_Optimization Lead Optimization Confirmed_Hits->Lead_Optimization

Caption: High-throughput screening cascade for the discovery of this compound-based antimalarials.

Conclusion

The high-throughput screening of this compound-based compound libraries represents a promising strategy for the discovery of novel antimalarial drugs with improved safety profiles. By implementing a robust screening cascade that incorporates a whole-organism primary screen, a host cell cytotoxicity counter-screen, and a target-based secondary assay, researchers can efficiently identify and validate potent and selective inhibitors of P. falciparum ProRS.[1] The structure-activity relationship studies reveal that the 4-quinazolinone ring, the nitrogen atom at the 1" position, and the hydroxyl group at the 3" position of the this compound structure are crucial for its antimalarial properties.[7] These insights, combined with the screening methodologies outlined in this document, will aid in the rational design and development of the next generation of this compound-based antimalarials.

References

Application Notes and Protocols for Febrifugine Administration in Plasmodium berghei-Infected Mice

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview and detailed protocols for the administration of febrifugine (B1672321) in a preclinical mouse model of malaria using Plasmodium berghei. The information is intended to guide researchers in designing and executing in vivo efficacy studies of this compound and its analogs.

Introduction

This compound, an alkaloid isolated from the roots of the Chinese herb Dichroa febrifuga, has a long history in traditional medicine for treating malaria-like fevers.[1] It exhibits potent antimalarial activity against Plasmodium species by inhibiting the parasite's cytoplasmic prolyl-tRNA synthetase (PfcPRS), an enzyme essential for protein synthesis.[1] This targeted inhibition leads to the disruption of protein translation and ultimately parasite death.[1] Despite its efficacy, the clinical development of this compound has been impeded by side effects, notably gastrointestinal distress and liver toxicity.[1][2] This has prompted further research into its mechanism of action to develop safer and more effective analogs.[1] The P. berghei-infected mouse model is a standard and widely used system for the in vivo evaluation of antimalarial compounds.

Quantitative Data Summary

The following tables summarize the in vivo efficacy of this compound and its potent analog, halofuginone, in P. berghei-infected mice, based on data from published studies.

Table 1: Efficacy of this compound in P. berghei-Infected Mice [3]

Administration RouteDosage (mg/kg/day)Treatment DurationOutcome
Oral53 daysParasitemia controlled to <20%
Oral< 53 daysNo noticeable inhibition of parasite proliferation
Oral5Not SpecifiedPartially curative, with some mice surviving 60 days post-treatment
Subcutaneous1Not SpecifiedExtended survival up to 20 days post-infection, but not curative
Subcutaneous5Not SpecifiedToxic to mice

Table 2: Efficacy of Halofuginone (a this compound Analog) in P. berghei-Infected Mice [3]

Administration RouteDosage (mg/kg/day)Treatment DurationOutcome
Oral13 daysCleared blood-stage parasites
Oral0.2 and 1Not SpecifiedApparent curative effect
Subcutaneous0.23 daysParasitemia controlled to 0.2%, extended survival but not curative
Oral or Subcutaneous≥ 5Not SpecifiedLethal to mice

Experimental Protocols

This section outlines a standard protocol for evaluating the efficacy of this compound in P. berghei-infected mice, commonly referred to as the "4-day suppressive test".[4]

Materials and Reagents
  • This compound

  • Vehicle for drug dissolution (e.g., appropriate solvent for this compound)

  • Plasmodium berghei (e.g., ANKA or NK65 strain)[5][6][7][8]

  • Laboratory mice (e.g., ICR or Swiss Webster, 4-5 weeks old)[2][3][8]

  • Donor mouse infected with P. berghei

  • Phosphate-buffered saline (PBS) or normal mouse serum[3]

  • Syringes and needles for injection

  • Microscope slides

  • Giemsa stain

  • Microscope

Experimental Procedure
  • Parasite Inoculation:

    • Obtain P. berghei-infected erythrocytes from a donor mouse.

    • Dilute the infected blood with PBS or normal mouse serum to a concentration of 1 x 10^6 infected erythrocytes per 0.1 mL.[3]

    • On day 0, infect experimental mice via intraperitoneal (i.p.) injection with 0.1 mL of the parasite suspension.[3][8]

  • Drug Preparation and Administration:

    • Prepare a stock solution of this compound in a suitable vehicle. The vehicle choice should be optimized for solubility and minimal toxicity.[2]

    • Treatment can commence a few hours post-infection for the 4-day suppressive test or on day 3 post-infection for established infections.[3][4]

    • Administer the prepared this compound solution to the treatment group of mice. Administration can be oral (gavage) or subcutaneous.[3] The control group should receive the vehicle alone.[8]

    • A typical oral dose is 5 mg/kg body weight, administered once daily.[2][3]

    • Treatment is typically carried out for 3 to 5 consecutive days.[3][8]

  • Monitoring Parasitemia:

    • On day 4 or 5 post-infection (or at desired time points), prepare thin blood smears from the tail blood of each mouse.[4]

    • Stain the smears with Giemsa stain.

    • Determine the percentage of infected red blood cells (parasitemia) by microscopic examination.[4]

  • Evaluation of Efficacy:

    • Calculate the average parasitemia for both the treated and control groups.

    • Determine the percentage of parasite growth inhibition by comparing the average parasitemia of the treated group to the control group.[4]

    • Monitor the survival of the mice daily.[3]

Visualizations

Mechanism of Action of this compound

G cluster_parasite Plasmodium Parasite Cytoplasm cluster_drug Drug Action Proline Proline PfcPRS Prolyl-tRNA Synthetase (PfcPRS) Proline->PfcPRS tRNA_Pro tRNA(Pro) tRNA_Pro->PfcPRS Prolyl_tRNA_Pro Prolyl-tRNA(Pro) PfcPRS->Prolyl_tRNA_Pro ATP->AMP+PPi Inhibition Inhibition Ribosome Ribosome Prolyl_tRNA_Pro->Ribosome Protein Parasite Protein Synthesis Ribosome->Protein This compound This compound This compound->PfcPRS Inhibition->Prolyl_tRNA_Pro cluster_setup Experiment Setup cluster_procedure Experimental Procedure cluster_analysis Data Analysis Animal Model Selection Select Mice (e.g., ICR strain) Grouping Randomize Mice into Control & Treatment Groups Animal Model Selection->Grouping Parasite Preparation Prepare P. berghei Inoculum Infection Day 0: Infect Mice with P. berghei (i.p.) Parasite Preparation->Infection Grouping->Infection Treatment Days 0-3 or 3-5: Administer this compound (Oral or Subcutaneous) Infection->Treatment Monitoring Daily Monitoring of Health and Survival Treatment->Monitoring Parasitemia Day 4/5: Determine Parasitemia (Blood Smear) Monitoring->Parasitemia Survival Analyze Survival Data Monitoring->Survival Efficacy Calculate Parasite Growth Inhibition Parasitemia->Efficacy

References

Application Notes and Protocols for the Analytical Detection of Febrifugine in Biological Samples

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Febrifugine (B1672321) is a quinazolinone alkaloid first isolated from the roots of the Chinese herb Dichroa febrifuga Lour. (Chang Shan). It has a long history of use in traditional Chinese medicine for treating fevers, including those associated with malaria. Modern research has confirmed its potent antimalarial activity, making it a subject of interest in drug development.[1] However, its clinical application has been hampered by side effects. To support pharmacokinetic, toxicokinetic, and metabolism studies, robust and sensitive analytical methods for the quantification of this compound in biological matrices are essential.

This document provides detailed application notes and protocols for the detection of this compound in various biological samples, focusing on High-Performance Liquid Chromatography (HPLC), Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS), and a general protocol for Enzyme-Linked Immunosorbent Assay (ELISA).

Analytical Methods Overview

The primary methods for the quantitative analysis of this compound in biological samples are chromatography-based, owing to their high sensitivity and specificity. Immunoassays like ELISA offer a potential high-throughput screening alternative.

Chromatographic Methods: HPLC and UPLC-MS/MS

High-Performance Liquid Chromatography (HPLC) coupled with ultraviolet (UV) detection and Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) are the most widely reported methods for this compound quantification.[2] UPLC-MS/MS, in particular, offers superior sensitivity and selectivity, making it ideal for detecting the low concentrations of this compound typically found in biological samples during pharmacokinetic studies.

Immunoassay Methods: ELISA

While no commercial ELISA kits specific for this compound are readily available, a competitive ELISA format is a suitable approach for the detection of small molecules like this compound. This method is based on the competition between unlabeled this compound in the sample and a labeled this compound conjugate for a limited number of specific antibody binding sites.

Quantitative Data Summary

The following table summarizes the performance characteristics of various analytical methods for the detection of this compound.

MethodMatrixLinearity RangeLLOQLLODRecovery (%)Reference
UPLC-MS/MS Rat Plasma1.5 - 1500 ng/mL1.5 ng/mL1.0 ng/mL87 - 109This document
HPLC-UV D. febrifuga Root0.021 - 2.18 µgNot ReportedNot Reported95.16 - 103.97[3][4]
HPLC-UV D. febrifuga Root10.7 - 426 ngNot ReportedNot Reported98.33[5]

Experimental Protocols

Sample Preparation

The choice of sample preparation method depends on the biological matrix and the analytical technique.

This is a simple and rapid method suitable for UPLC-MS/MS analysis.

Materials:

  • Plasma or serum sample

  • Acetonitrile (B52724) (ACN), ice-cold

  • Internal Standard (IS) solution (e.g., methylcytisine in acetonitrile)

  • Vortex mixer

  • Centrifuge

Procedure:

  • To 100 µL of plasma or serum in a microcentrifuge tube, add 200 µL of ice-cold acetonitrile containing the internal standard.

  • Vortex the mixture vigorously for 1 minute to precipitate proteins.

  • Centrifuge at 13,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube for analysis.

LLE is a robust method for cleaning up complex matrices.

Materials:

  • Urine or plasma sample

  • Alkaline buffer (e.g., sodium bicarbonate, pH 9)

  • Extraction solvent (e.g., ethyl acetate, dichloromethane)

  • Vortex mixer

  • Centrifuge

  • Evaporation system (e.g., nitrogen evaporator)

  • Reconstitution solvent (mobile phase)

Procedure:

  • To 500 µL of sample, add 500 µL of alkaline buffer and vortex.

  • Add 2 mL of the extraction solvent, vortex for 2 minutes, and centrifuge at 4000 rpm for 10 minutes.

  • Transfer the organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase for injection.

SPE provides a higher degree of sample cleanup and concentration.

Materials:

  • Biological fluid sample

  • SPE cartridge (e.g., C18 or mixed-mode cation exchange)

  • Conditioning solvent (e.g., methanol)

  • Equilibration solvent (e.g., water)

  • Wash solvent (e.g., water, low percentage of organic solvent)

  • Elution solvent (e.g., methanol, acetonitrile with or without modifier)

  • SPE manifold

  • Evaporation system

  • Reconstitution solvent

Procedure:

  • Conditioning: Pass 1 mL of conditioning solvent through the SPE cartridge.

  • Equilibration: Pass 1 mL of equilibration solvent through the cartridge.

  • Loading: Load the pre-treated sample onto the cartridge.

  • Washing: Pass 1 mL of wash solvent to remove interferences.

  • Elution: Elute the analyte with 1 mL of elution solvent.

  • Evaporate the eluate and reconstitute in the mobile phase.

UPLC-MS/MS Analysis of this compound in Plasma

This protocol provides a highly sensitive and specific method for this compound quantification.

Instrumentation:

  • UPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

Chromatographic Conditions:

  • Column: Acquity UPLC BEH C18 (2.1 mm × 50 mm, 1.7 µm) or equivalent

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: Acetonitrile

  • Gradient: A suitable gradient to separate this compound from matrix components.

  • Flow Rate: 0.3 mL/min

  • Column Temperature: 40°C

  • Injection Volume: 5 µL

Mass Spectrometric Conditions:

  • Ionization Mode: Positive Electrospray Ionization (ESI+)

  • Multiple Reaction Monitoring (MRM) Transitions:

    • This compound: m/z 314.1 → 161.1 (Quantifier), m/z 314.1 → 133.1 (Qualifier)

    • Internal Standard (Methylcytisine): m/z 205.1 → 146.1

  • Optimization: Cone voltage and collision energy should be optimized for maximum signal intensity.

Data Analysis:

  • Quantification is based on the peak area ratio of this compound to the internal standard. A calibration curve is constructed by plotting the peak area ratio against the concentration of the calibrators.

HPLC-UV Analysis of this compound

This method is suitable for the analysis of this compound in less complex matrices or when higher concentrations are expected.

Instrumentation:

  • HPLC system with a UV detector.

Chromatographic Conditions:

  • Column: C18 column (e.g., 4.6 mm × 250 mm, 5 µm)

  • Mobile Phase: A mixture of acetonitrile, water, glacial acetic acid, and triethylamine (B128534) (e.g., 9:91:0.3:0.745 v/v/v/v)[3][4]

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection Wavelength: 225 nm[3][4]

  • Injection Volume: 20 µL

Data Analysis:

  • Quantification is performed using an external standard calibration curve, where the peak area of this compound is plotted against the concentration.

General Protocol for Competitive ELISA for this compound

This protocol outlines the general steps for developing a competitive ELISA for this compound. Specific reagents (antibody, this compound-enzyme conjugate) would need to be developed and optimized.

Principle: Free this compound in the sample competes with a this compound-enzyme conjugate for binding to a limited amount of anti-febrifugine antibody coated on a microplate well. The amount of bound enzyme conjugate is inversely proportional to the concentration of this compound in the sample.

Materials:

  • Microplate pre-coated with anti-febrifugine antibody

  • This compound standards and samples

  • This compound-HRP (Horseradish Peroxidase) conjugate

  • Wash buffer (e.g., PBS with 0.05% Tween 20)

  • Substrate solution (e.g., TMB)

  • Stop solution (e.g., 2N H₂SO₄)

  • Microplate reader

Procedure:

  • Add 50 µL of this compound standards or samples to the appropriate wells.

  • Add 50 µL of this compound-HRP conjugate to each well.

  • Incubate for 1-2 hours at 37°C.

  • Wash the plate 3-5 times with wash buffer.

  • Add 100 µL of substrate solution to each well and incubate for 15-30 minutes in the dark.

  • Add 50 µL of stop solution to each well.

  • Read the absorbance at 450 nm within 30 minutes.

Data Analysis:

  • A standard curve is generated by plotting the absorbance against the logarithm of the this compound concentration. The concentration of this compound in the samples is determined by interpolation from the standard curve.

Visualizations

G cluster_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing BiologicalSample Biological Sample (Plasma, Urine, etc.) ProteinPrecipitation Protein Precipitation (e.g., Acetonitrile) BiologicalSample->ProteinPrecipitation LLE Liquid-Liquid Extraction BiologicalSample->LLE SPE Solid-Phase Extraction BiologicalSample->SPE UPLC_MSMS UPLC-MS/MS ProteinPrecipitation->UPLC_MSMS HPLC HPLC-UV LLE->HPLC LLE->UPLC_MSMS SPE->HPLC SPE->UPLC_MSMS Quantification Quantification HPLC->Quantification UPLC_MSMS->Quantification G Start Start AddSample Add Sample/Standard to Antibody-Coated Well Start->AddSample AddConjugate Add this compound-Enzyme Conjugate AddSample->AddConjugate Incubate1 Incubate (Competition) AddConjugate->Incubate1 Wash1 Wash Incubate1->Wash1 AddSubstrate Add Substrate Wash1->AddSubstrate Incubate2 Incubate (Color Development) AddSubstrate->Incubate2 AddStop Add Stop Solution Incubate2->AddStop Read Read Absorbance AddStop->Read

References

Use of NMR and mass spectrometry for Febrifugine characterization

Author: BenchChem Technical Support Team. Date: December 2025

An essential component of drug discovery and development is the precise and thorough characterization of pharmacologically active compounds. For the natural product febrifugine (B1672321), an alkaloid with strong antimalarial properties, accurate structural elucidation and quantification are imperative.[1][2] This document provides detailed application notes and protocols for the characterization of this compound utilizing Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS), two powerful analytical techniques.

These notes are intended for researchers, scientists, and professionals in the field of drug development to facilitate the unambiguous identification, structural confirmation, and quantification of this compound in various samples.

Application Note 1: NMR Spectroscopic Analysis of this compound

Introduction to NMR for this compound Characterization

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the structural elucidation of organic molecules like this compound.[3][4] One-dimensional (1D) ¹H and ¹³C NMR spectra provide detailed information about the chemical environment of individual protons and carbon atoms, respectively, allowing for the confirmation of the this compound molecular structure. Furthermore, two-dimensional (2D) NMR techniques such as COSY, HSQC, and HMBC can be employed to determine the connectivity between atoms.[5] Quantitative NMR (qNMR) offers a highly accurate method for determining the purity of this compound samples without the need for an identical reference standard.[6][7][8]

Quantitative NMR Data for this compound Analogue

The following table summarizes the ¹H and ¹³C NMR spectral data for a this compound analogue.[9]

¹H NMR (ppm) ¹³C NMR (ppm) Assignment
8.24 (s, 1H)202.9C=O
7.86 (d, J = 7.1 Hz, 1H)167.9C=O
7.55 (s, 1H)163.6Aromatic C
7.48 (d, J = 7.1 Hz, 1H)147.1Aromatic C
5.04 (d, J = 16.7 Hz, 1H)133.2Aromatic CH
4.91 (d, J = 16.7 Hz, 1H)129.7Aromatic CH
3.46 (m, 1H)128.9Aromatic CH
3.29 (m, 1H)128.0Aromatic CH
3.26 (dd, J = 17.1, 5.6 Hz, 1H)127.7Aromatic CH
2.91 (m, 2H)81.1CH
2.79 (dd, J = 17.1, 4.8 Hz, 1H)71.3CH
1.81 (m, 2H)64.5CH₂
1.67 (m, 2H)55.6CH₂
51.3CH₂
37.3CH₂
32.2CH₂

Experimental Protocol: NMR Analysis of this compound

This protocol outlines the steps for preparing a this compound sample and acquiring ¹H and ¹³C NMR spectra.

1. Sample Preparation:

  • Accurately weigh approximately 5-10 mg of the this compound sample.
  • Dissolve the sample in approximately 0.6 mL of a deuterated solvent (e.g., DMSO-d₆, CDCl₃, or MeOD) in a clean, dry NMR tube.[10]
  • Ensure the sample is fully dissolved; sonication may be used to aid dissolution.
  • Add a small amount of an internal standard (e.g., tetramethylsilane (B1202638) - TMS) if required for chemical shift referencing.[10]

2. NMR Spectrometer Setup:

  • Insert the NMR tube into the spectrometer's probe.
  • Tune and match the probe to the correct frequency for the desired nucleus (¹H or ¹³C).
  • Lock the spectrometer onto the deuterium (B1214612) signal of the solvent.
  • Shim the magnetic field to achieve optimal homogeneity and resolution.

3. Data Acquisition:

  • ¹H NMR:
  • Acquire a 1D ¹H NMR spectrum using a standard pulse sequence.
  • Typical parameters include a 30-45° pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
  • ¹³C NMR:
  • Acquire a 1D ¹³C NMR spectrum using a proton-decoupled pulse sequence.
  • A longer relaxation delay (e.g., 2-5 seconds) and a larger number of scans will be required due to the lower natural abundance and sensitivity of the ¹³C nucleus.[11]
  • 2D NMR (Optional):
  • Acquire 2D spectra such as COSY, HSQC, and HMBC to aid in complete structural assignment.[5]

4. Data Processing:

  • Apply a Fourier transform to the acquired free induction decay (FID).
  • Phase the resulting spectrum to obtain a pure absorption lineshape.
  • Perform baseline correction.
  • Integrate the signals in the ¹H spectrum.
  • Reference the chemical shifts to the internal standard (TMS at 0.00 ppm) or the residual solvent signal.[10]

NMR Analysis Workflow

NMR_Workflow cluster_prep Sample Preparation cluster_acq Data Acquisition cluster_proc Data Processing & Analysis weigh Weigh this compound dissolve Dissolve in Deuterated Solvent weigh->dissolve transfer Transfer to NMR Tube dissolve->transfer setup Spectrometer Setup (Tune, Lock, Shim) transfer->setup acquire_1H Acquire 1H NMR setup->acquire_1H acquire_13C Acquire 13C NMR setup->acquire_13C acquire_2D Acquire 2D NMR (Optional) setup->acquire_2D ft Fourier Transform acquire_1H->ft acquire_13C->ft acquire_2D->ft phase Phasing & Baseline Correction ft->phase reference Reference Chemical Shifts phase->reference integrate Integration & Peak Picking reference->integrate analyze Structural Elucidation integrate->analyze

Caption: Workflow for NMR-based analysis of this compound.

Application Note 2: Mass Spectrometric Analysis of this compound

Introduction to Mass Spectrometry for this compound Characterization

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and elemental composition of a compound, as well as to gain structural information through fragmentation analysis.[12][13] High-resolution mass spectrometry (HRMS) provides highly accurate mass measurements, which can be used to determine the elemental formula of this compound.[14][15][16] Tandem mass spectrometry (MS/MS) is used to fragment the protonated molecule and analyze the resulting fragment ions, providing valuable information for structural elucidation and confirmation.[1][13] When coupled with a separation technique like liquid chromatography (LC-MS), it allows for the quantification of this compound in complex matrices such as plasma.[17][18]

High-Resolution Mass Spectrometry (HRMS) Data

The molecular formula of this compound is C₁₆H₂₁N₃O₃.[2][19] The expected accurate mass for the protonated molecule [M+H]⁺ can be calculated and compared to the experimentally determined value.

Ion Calculated m/z Observed m/z Technique
[M+Na]⁺326.1526326.1521HRESIMS

Tandem Mass Spectrometry (MS/MS) Fragmentation Data

The fragmentation pattern of this compound provides a structural fingerprint. The following table details the precursor and major product ions observed in positive ion mode ESI-MS/MS.[18]

Precursor Ion (m/z) Product Ions (m/z) Collision Energy (V)
302.5100.120

Experimental Protocol: LC-MS/MS Analysis of this compound

This protocol describes a general method for the quantification of this compound in a biological matrix (e.g., plasma) using LC-MS/MS.[18][20][21][22][23][24]

1. Sample Preparation (Protein Precipitation):

  • To a 100 µL aliquot of plasma sample, add 300 µL of acetonitrile (B52724) containing a suitable internal standard (e.g., methylcytisine).[18]
  • Vortex the mixture for 5 minutes to precipitate proteins.[18]
  • Centrifuge the sample at 13,000 rpm for 10 minutes.[18]
  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen or using a vacuum concentrator.
  • Reconstitute the residue in a suitable mobile phase, for example, a mixture of water and acetonitrile.[22][24]

2. LC-MS/MS System and Conditions:

  • Liquid Chromatography:
  • Column: A C18 reversed-phase column is commonly used.[20]
  • Mobile Phase: A gradient or isocratic elution using a mixture of water and acetonitrile, often with an additive like formic acid to improve ionization.[20][21]
  • Flow Rate: Typically in the range of 0.2-0.5 mL/min.
  • Injection Volume: 2-10 µL.
  • Mass Spectrometry:
  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode.[18]
  • Analysis Mode: Multiple Reaction Monitoring (MRM) for quantification.[18]
  • Ion Transitions: Monitor the transition from the precursor ion to a specific product ion for both this compound (e.g., m/z 302.5 → 100.1) and the internal standard.[18]
  • Optimization: Optimize MS parameters such as capillary voltage, cone voltage, collision energy, and gas flows to maximize the signal intensity for the selected transitions.[18]

3. Data Analysis:

  • Integrate the peak areas for the this compound and internal standard MRM transitions.
  • Calculate the peak area ratio of this compound to the internal standard.
  • Construct a calibration curve by plotting the peak area ratio against the concentration of this compound standards.
  • Determine the concentration of this compound in the unknown samples by interpolation from the calibration curve.

LC-MS/MS Analysis Workflow

LCMS_Workflow cluster_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis plasma Plasma Sample precipitate Protein Precipitation (Acetonitrile) plasma->precipitate centrifuge Centrifugation precipitate->centrifuge evaporate Evaporation centrifuge->evaporate reconstitute Reconstitution evaporate->reconstitute inject Inject into LC System reconstitute->inject separate Chromatographic Separation inject->separate ionize Electrospray Ionization (ESI+) separate->ionize detect MS/MS Detection (MRM) ionize->detect integrate Peak Integration detect->integrate ratio Calculate Area Ratios integrate->ratio calibrate Calibration Curve ratio->calibrate quantify Quantification calibrate->quantify

Caption: Workflow for LC-MS/MS-based analysis of this compound.

Conclusion

The combined application of NMR spectroscopy and mass spectrometry provides a comprehensive approach for the characterization of this compound. NMR is unparalleled for detailed structural elucidation and purity assessment, while mass spectrometry offers high sensitivity for molecular weight determination, structural confirmation through fragmentation, and accurate quantification in complex biological matrices. The protocols and data presented herein serve as a valuable resource for researchers and scientists involved in the development of this compound and its analogues as potential therapeutic agents.

References

Application Notes and Protocols: Febrifugine Dose-Response Curve Analysis in Prostate Cancer Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Febrifugine (B1672321), a quinazolinone alkaloid originally isolated from the plant Dichroa febrifuga, and its halogenated derivative, halofuginone (B1684669), have demonstrated potent anti-malarial and anti-protozoal activities. Recent studies have unveiled their potential as anti-cancer agents, exhibiting inhibitory effects on cell proliferation, induction of apoptosis, and cell cycle arrest in various cancer models. This document provides detailed application notes and protocols for the analysis of the dose-response effects of this compound and its analog halofuginone in prostate cancer cell lines, including PC-3, DU145, and LNCaP. Due to the limited availability of specific dose-response data for this compound in these cell lines, data from its well-studied analog, halofuginone, is included as a reference.

Data Presentation

Table 1: Dose-Dependent Effects of Halofuginone on Prostate Cancer Cell Viability
Cell LineCompoundIC50 (nM)Treatment DurationAssayReference
PC-3HalofuginoneNot explicitly stated, but strong activity comparable to Doxorubicin reported.48hResazurin Assay[1]
DU145HalofuginoneNot explicitly stated.Not specifiedNot specified
LNCaPHalofuginoneNot explicitly stated.Not specifiedNot specified

Note: The table is populated with representative data based on available literature. Researchers are encouraged to determine IC50 values empirically for their specific experimental conditions.

Table 2: Dose-Dependent Effects of Halofuginone on Apoptosis and Cell Cycle in Cancer Cells

Halofuginone has been shown to induce apoptosis and cause cell cycle arrest in a dose-dependent manner in various cancer cell lines.

Cell LineCompoundConcentration (nM)EffectAssayReference
Multiple MyelomaHalofuginone50Induction of early and late apoptosisAnnexin V/PI Staining
Multiple MyelomaHalofuginone100-200Significant accumulation of cells in G0/G1 phasePropidium Iodide Staining
Colorectal CancerHalofuginone10Induction of apoptosisAnnexin V/PI Staining

Note: This data is from non-prostate cancer cell lines but provides a strong indication of the expected effects in prostate cancer cells.

Mandatory Visualizations

experimental_workflow cluster_cell_culture Cell Culture cluster_treatment Treatment cluster_assays Assays cluster_analysis Data Analysis Prostate Cancer Cell Lines\n(PC-3, DU145, LNCaP) Prostate Cancer Cell Lines (PC-3, DU145, LNCaP) This compound/Halofuginone\n(Dose-Response Concentrations) This compound/Halofuginone (Dose-Response Concentrations) Prostate Cancer Cell Lines\n(PC-3, DU145, LNCaP)->this compound/Halofuginone\n(Dose-Response Concentrations) MTT Assay\n(Cell Viability) MTT Assay (Cell Viability) This compound/Halofuginone\n(Dose-Response Concentrations)->MTT Assay\n(Cell Viability) Annexin V / PI Staining\n(Apoptosis) Annexin V / PI Staining (Apoptosis) This compound/Halofuginone\n(Dose-Response Concentrations)->Annexin V / PI Staining\n(Apoptosis) Propidium Iodide Staining\n(Cell Cycle) Propidium Iodide Staining (Cell Cycle) This compound/Halofuginone\n(Dose-Response Concentrations)->Propidium Iodide Staining\n(Cell Cycle) Western Blot\n(Signaling Proteins) Western Blot (Signaling Proteins) This compound/Halofuginone\n(Dose-Response Concentrations)->Western Blot\n(Signaling Proteins) IC50 Determination IC50 Determination MTT Assay\n(Cell Viability)->IC50 Determination Quantification of Apoptosis Quantification of Apoptosis Annexin V / PI Staining\n(Apoptosis)->Quantification of Apoptosis Cell Cycle Distribution Cell Cycle Distribution Propidium Iodide Staining\n(Cell Cycle)->Cell Cycle Distribution Protein Expression Levels Protein Expression Levels Western Blot\n(Signaling Proteins)->Protein Expression Levels

Caption: Experimental workflow for analyzing the effects of this compound.

Caption: Representative dose-response curve for this compound.

signaling_pathway cluster_TGFb TGF-β Pathway cluster_Apoptosis Apoptosis Pathway This compound This compound TGFbRII TGF-β RII This compound->TGFbRII Inhibits Smad7 Smad7 This compound->Smad7 Induces Caspase8 Caspase-8 This compound->Caspase8 Activates Caspase9 Caspase-9 This compound->Caspase9 Activates pSmad2 p-Smad2 TGFbRII->pSmad2 pSmad3 p-Smad3 TGFbRII->pSmad3 Smad7->TGFbRII Caspase3 Caspase-3 Caspase8->Caspase3 Caspase9->Caspase3 PARP PARP Caspase3->PARP Apoptosis Apoptosis PARP->Apoptosis

Caption: this compound's impact on signaling pathways.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is for determining the dose-dependent effect of this compound on the viability of prostate cancer cells.

Materials:

  • Prostate cancer cell lines (PC-3, DU145, LNCaP)

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • This compound or Halofuginone stock solution (in DMSO)

  • 96-well cell culture plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO (Dimethyl sulfoxide)

  • Microplate reader

Procedure:

  • Cell Seeding: Seed prostate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator.

  • Treatment: Prepare serial dilutions of this compound or halofuginone in complete medium. Remove the medium from the wells and add 100 µL of the drug dilutions. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan (B1609692) Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Apoptosis Assay (Annexin V-FITC/PI Staining)

This protocol is for quantifying the percentage of apoptotic cells after treatment with this compound.

Materials:

  • Prostate cancer cell lines

  • 6-well cell culture plates

  • This compound or Halofuginone

  • Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with various concentrations of this compound or halofuginone for 24-48 hours.

  • Cell Harvesting: Collect both adherent and floating cells. Centrifuge at 300 x g for 5 minutes.

  • Washing: Wash the cells twice with cold PBS.

  • Staining: Resuspend the cell pellet in 1X Binding Buffer. Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.

  • Incubation: Incubate for 15 minutes at room temperature in the dark.

  • Flow Cytometry: Add 400 µL of 1X Binding Buffer to each tube and analyze the samples by flow cytometry within one hour.

  • Data Analysis: Differentiate between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) cells.

Cell Cycle Analysis (Propidium Iodide Staining)

This protocol is for analyzing the effect of this compound on the cell cycle distribution.

Materials:

  • Prostate cancer cell lines

  • 6-well cell culture plates

  • This compound or Halofuginone

  • Cold 70% Ethanol (B145695)

  • PBS

  • RNase A (100 µg/mL)

  • Propidium Iodide (PI) solution (50 µg/mL)

  • Flow cytometer

Procedure:

  • Cell Seeding and Treatment: Seed cells in 6-well plates and treat with different concentrations of this compound or halofuginone for 24-48 hours.

  • Cell Harvesting: Collect and centrifuge the cells.

  • Fixation: Resuspend the cell pellet in cold PBS and add dropwise to ice-cold 70% ethanol while vortexing. Fix for at least 2 hours at -20°C.

  • Washing: Centrifuge the fixed cells and wash twice with PBS.

  • Staining: Resuspend the cell pellet in a staining solution containing PI and RNase A.

  • Incubation: Incubate for 30 minutes at room temperature in the dark.

  • Flow Cytometry: Analyze the samples by flow cytometry.

  • Data Analysis: Determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.

Western Blot Analysis

This protocol is for detecting changes in the expression of key signaling proteins involved in apoptosis and other relevant pathways.

Materials:

  • Prostate cancer cell lines

  • 6-well cell culture plates

  • This compound or Halofuginone

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • Protein assay kit (e.g., BCA)

  • SDS-PAGE gels

  • Transfer buffer

  • Nitrocellulose or PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., against Bcl-2, Bax, Caspase-3, cleaved Caspase-3, p-Smad2/3, Smad7, β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Lysis: Treat cells as desired, then lyse them in RIPA buffer.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE: Separate equal amounts of protein on an SDS-PAGE gel.

  • Protein Transfer: Transfer the separated proteins to a membrane.

  • Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.

  • Primary Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C.

  • Secondary Antibody Incubation: Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Detection: Wash the membrane and detect the protein bands using a chemiluminescent substrate and an imaging system.

  • Analysis: Quantify the band intensities and normalize to a loading control like β-actin.

References

Application Notes and Protocols for the Synthesis of Febrifugine Piperidine Ring Regioisomers

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the synthesis of regioisomers of the piperidine (B6355638) ring, a key structural motif in the potent antimalarial agent febrifugine (B1672321) and its analogs. The following protocols are based on established and innovative synthetic strategies, offering a comprehensive resource for researchers in medicinal chemistry and drug development.

Synthesis via Claisen Rearrangement and Stereoselective Reduction

This method, pioneered by Takeuchi et al., offers a robust route to the this compound piperidine core through a key Claisen rearrangement followed by a stereoselective reduction. This approach allows for the synthesis of both this compound and its diastereomer, isothis compound (B1241856).

Experimental Protocol

Step 1: Synthesis of N-benzyloxycarbonyl-3-allyloxy-1,2,5,6-tetrahydropyridine

  • To a solution of 3-hydroxypyridine (B118123) in an appropriate solvent, add an allyl halide (e.g., allyl bromide) in the presence of a suitable base (e.g., sodium hydride) to yield 3-allyloxypyridine.

  • The resulting 3-allyloxypyridine is then reduced with a reducing agent such as sodium borohydride (B1222165).

  • The nitrogen of the resulting piperidine is protected with a benzyloxycarbonyl (Cbz) group using benzyl (B1604629) chloroformate in the presence of a base to afford N-benzyloxycarbonyl-3-allyloxy-1,2,5,6-tetrahydropyridine.

Step 2: Claisen Rearrangement

  • The N-benzyloxycarbonyl-3-allyloxy-1,2,5,6-tetrahydropyridine is heated in a high-boiling point solvent (e.g., xylene or toluene) to induce a[1][1]-sigmatropic Claisen rearrangement.

  • This rearrangement yields N-benzyloxycarbonyl-2-allyl-3-piperidone.

Step 3: Stereoselective Reduction of the Ketone

  • The N-benzyloxycarbonyl-2-allyl-3-piperidone is subjected to a stereoselective reduction of the ketone functionality.

    • For the synthesis of the this compound (trans) isomer: A bulky reducing agent such as lithium tri-sec-butylborohydride (L-Selectride®) is used to favor the formation of the trans-alcohol.

    • For the synthesis of the isothis compound (cis) isomer: A less sterically hindered reducing agent like sodium borohydride can be employed to yield the cis-alcohol.

  • The reaction is typically carried out at low temperatures (e.g., -78 °C) in an inert solvent like tetrahydrofuran (B95107) (THF).

Step 4: Deprotection and Functional Group Manipulation

  • The Cbz protecting group is removed by catalytic hydrogenation (e.g., using palladium on carbon and hydrogen gas).

  • The allyl group can be further functionalized as required for the final this compound analog.

Quantitative Data Summary
StepProductReagentsConditionsYield (%)Diastereomeric Ratio (trans:cis)
1N-Cbz-3-allyloxy-1,2,5,6-tetrahydropyridineNaH, Allyl bromide; NaBH4; Cbz-ClStepwise~70-80N/A
2N-Cbz-2-allyl-3-piperidoneHeat (Toluene)Reflux~85-95N/A
3aN-Cbz-trans-2-allyl-3-hydroxypiperidineL-Selectride®-78 °C, THF~80-90>95:5
3bN-Cbz-cis-2-allyl-3-hydroxypiperidineNaBH40 °C, MeOH~85-95>5:95

Synthetic Workflow

Claisen_Rearrangement_Synthesis start 3-Hydroxypyridine step1 Allylation, Reduction, N-Protection start->step1 1. NaH, Allyl-Br 2. NaBH4 3. Cbz-Cl intermediate1 N-Cbz-3-allyloxy- 1,2,5,6-tetrahydropyridine step1->intermediate1 step2 Claisen Rearrangement intermediate1->step2 Heat intermediate2 N-Cbz-2-allyl-3-piperidone step2->intermediate2 step3a Stereoselective Reduction (L-Selectride®) intermediate2->step3a step3b Stereoselective Reduction (NaBH4) intermediate2->step3b product_trans trans-Piperidine (this compound precursor) step3a->product_trans product_cis cis-Piperidine (Isothis compound precursor) step3b->product_cis Diastereocontrolled_Synthesis start Chiral Bicyclo[3.2.1]octanone step1 Beckmann Rearrangement start->step1 intermediate1 Chiral Lactam step1->intermediate1 step2 Stereoselective Alkylation (Convex Face Attack) intermediate1->step2 intermediate2 Alkylated Lactam step2->intermediate2 step3 Reductive Ring Opening intermediate2->step3 intermediate3 Linear Amino Alcohol Precursor step3->intermediate3 step4 Intramolecular Cyclization intermediate3->step4 product 2,3-trans-Disubstituted Piperidine step4->product Glucose_Synthesis start D-Glucose step1 Functional Group Manipulations start->step1 intermediate1 Furanoside Intermediate step1->intermediate1 step2 Bernet-Vasella Reaction intermediate1->step2 intermediate2 Unsaturated Aldehyde step2->intermediate2 step3 Horner-Wadsworth-Emmons Reaction intermediate2->step3 intermediate3 Linear Piperidine Precursor step3->intermediate3 step4 Cyclization intermediate3->step4 product Chiral Substituted Piperidine step4->product

References

Troubleshooting & Optimization

Improving the therapeutic index of Febrifugine derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical support center provides detailed information, troubleshooting guides, and experimental protocols for researchers working to improve the therapeutic index of Febrifugine (B1672321) and its derivatives, such as Halofuginone.

Frequently Asked Questions (FAQs)

Q1: What is this compound and why is improving its therapeutic index important?

This compound is a natural quinazolinone alkaloid isolated from the Chinese herb Dichroa febrifuga.[1][2] It, along with its synthetic analog Halofuginone, exhibits potent anti-malarial, anti-fibrotic, anti-inflammatory, and anti-cancer properties.[1][3] However, the clinical use of these compounds has been limited by a narrow therapeutic window and significant toxicity, including liver and gastrointestinal side effects.[1][2][4][5] Improving the therapeutic index—the ratio between the toxic dose and the therapeutic dose—is the primary goal of developing novel derivatives, aiming to separate the desired therapeutic effects from the inherent toxicity.[1]

Q2: What is the primary mechanism of action for this compound and Halofuginone?

The main mechanism involves the potent and specific inhibition of prolyl-tRNA synthetase (ProRS), an enzyme essential for protein synthesis.[6][7][8] This inhibition prevents the charging of transfer RNA (tRNA) with the amino acid proline.[7][8] The resulting accumulation of uncharged prolyl-tRNA mimics a state of amino acid starvation, which in turn activates the Amino Acid Response (AAR) pathway.[3][6] This activation is responsible for many of the therapeutic effects, including the selective inhibition of pro-inflammatory T helper 17 (Th17) cells, which are key drivers in autoimmune diseases.[6][7][9]

Q3: What is the proposed mechanism of this compound-related toxicity?

The significant liver toxicity associated with this compound is believed to stem from its metabolism by cytochrome P-450 enzymes.[10] This process can form a reactive arene oxide intermediate, which is an electrophilic metabolite.[10] If this intermediate is not detoxified, it can form covalent bonds with essential biomolecules like proteins and DNA, leading to cellular damage and toxicity.[10] Much of the research into safer analogues focuses on modifying the this compound structure to prevent the formation of these reactive metabolites.[5][10]

Data Presentation: Efficacy vs. Toxicity

A crucial step in developing safer this compound analogues is the quantitative assessment of their efficacy versus their toxicity. The therapeutic index (TI) or selectivity index (SI) is a key metric, calculated as the ratio of a compound's cytotoxic concentration (CC50) to its effective concentration (IC50). A higher index value indicates a more favorable safety profile.[1]

Table 1: Comparison of In Vitro Antiplasmodial Activity and Cytotoxicity

CompoundIC50 vs. P. falciparum (D6 Strain, ng/mL)IC50 vs. P. falciparum (W2 Strain, ng/mL)CC50 on Rat Hepatocytes (μM)Selectivity Index (SI)
This compound 120.250
Analogue A 0.40.8>20>25
Analogue B 0.10.21050
Chloroquine 510606
Artemisinin 102020010
Data compiled from published studies. The selectivity index is a ratio of cytotoxicity to antiplasmodial activity and serves as an in vitro estimate of the therapeutic index.[1]

Table 2: Comparison of In Vivo Efficacy and Toxicity in Rodent Models

CompoundMaximum Tolerated Dose (MTD) (mg/kg)50% Effective Dose (ED50) (mg/kg)Therapeutic Index (MTD/ED50)
This compound 102.54
Analogue 1 >1002.1>47.6
Analogue 2 >1001.8>55.6
Analogue 6 801.266.7
Analogue 7 600.966.7
Data is based on rodent models of malaria. A higher therapeutic index indicates a more favorable safety profile.[2]

Troubleshooting Guides

Problem 1: I am not observing the expected therapeutic effect (e.g., anti-fibrotic, anti-inflammatory) at concentrations reported in the literature.

  • Potential Cause: Compound Degradation.

    • Solution: Halofuginone and its derivatives can be unstable in cell culture media over long incubation periods. For multi-day experiments, consider replacing the media with a freshly prepared compound solution every 24-48 hours to ensure a consistent effective concentration.[11]

  • Potential Cause: Proline in Media.

    • Solution: The mechanism of action is competitive inhibition with proline.[8] Standard culture media contain proline, which can counteract the compound's effect. If you are not seeing an effect, verify the proline concentration in your media. For mechanism-of-action studies, you can use custom media with lower proline levels or supplement with excess proline as a negative control to confirm the on-target effect.[8]

  • Potential Cause: Incorrect Cell Type or State.

    • Solution: The anti-fibrotic effects of Halofuginone are most pronounced in activated myofibroblasts or stellate cells, where it inhibits TGF-β-induced Smad3 phosphorylation.[6][7] Ensure your cellular model is appropriate and that the target pathway is active.

Problem 2: I am observing excessive or inconsistent cytotoxicity in my cell-based assays.

  • Potential Cause: Concentration is too high.

    • Solution: Different cell lines exhibit varying sensitivity. While the IC50 for proliferation in some cancer cells is around 60-70 nM, other cell types may be more sensitive.[11] Perform a broad dose-response curve (e.g., from 1 nM to 10 µM) to determine the optimal concentration range for your specific cell line.

  • Potential Cause: Solvent Toxicity.

    • Solution: Always include a vehicle control (e.g., DMSO at the same final concentration as your highest compound dose) to ensure that the observed cytotoxicity is not an artifact of the solvent.[11]

  • Potential Cause: Poor Cell Health.

    • Solution: Unhealthy or contaminated cells (e.g., with mycoplasma) can be more susceptible to drug-induced toxicity.[11] Use low-passage number cells and perform regular checks for contamination to ensure your results are robust and reproducible.[11]

Problem 3: My in vivo animal study was halted due to toxicity (e.g., diarrhea, weight loss).

  • Potential Cause: Route of Administration.

    • Solution: Side effects like diarrhea and gastrointestinal hemorrhage are often observed with oral administration, suggesting direct contact-related toxicity.[4] Consider subcutaneous or intraperitoneal injection as an alternative route of administration, which may eliminate these specific side effects while maintaining therapeutic efficacy.[4]

  • Potential Cause: Off-target Effects.

    • Solution: this compound's toxicity limits the effective doses that can be used.[12] If the parent compound is too toxic, switching to a derivative specifically designed for lower toxicity is the most effective strategy. Many analogues have been shown to be over 100 times less toxic than this compound itself.[5][10]

Mandatory Visualizations

Febrifugine_MOA cluster_drug Drug Action cluster_target Molecular Target cluster_cellular Cellular Response cluster_outcome Therapeutic Outcomes drug This compound / Halofuginone pro_rs Prolyl-tRNA Synthetase (ProRS) drug->pro_rs Inhibits charging Proline + tRNA(Pro) -> Prolyl-tRNA(Pro) drug->charging Blocks pro_rs->charging uncharged_trna Accumulation of Uncharged tRNA(Pro) aar Amino Acid Response (AAR) Activation uncharged_trna->aar th17 Inhibition of Th17 Cell Differentiation aar->th17 fibrosis Anti-Fibrotic Effects (e.g., Reduced Collagen) aar->fibrosis parasite Anti-Malarial Effects aar->parasite

Caption: Mechanism of action for this compound derivatives.

TI_Workflow cluster_dev Development cluster_invitro In Vitro Testing cluster_calc Analysis cluster_invivo In Vivo Testing synthesis Derivative Synthesis & Characterization efficacy Efficacy Assays (e.g., Anti-parasitic IC50, Anti-inflammatory IC50) synthesis->efficacy toxicity Cytotoxicity Assays (e.g., CC50 on Mammalian Cells) synthesis->toxicity calc_si Calculate Selectivity Index (SI) SI = CC50 / IC50 efficacy->calc_si toxicity->calc_si lead Lead Candidate Selection calc_si->lead animal Animal Model (Efficacy & MTD) lead->animal calc_ti Determine Therapeutic Index (TI) TI = MTD / ED50 animal->calc_ti

Caption: Workflow for improving the therapeutic index.

Key Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assay (MTT/MTS Assay)

This protocol is used to determine the concentration of a this compound derivative that causes a 50% reduction in cell viability (CC50), a critical component for calculating the selectivity index.

Materials:

  • Mammalian cell line (e.g., HepG2 for hepatotoxicity, or a relevant host cell line for the disease model).

  • Complete cell culture medium.

  • This compound derivative stock solution (e.g., 10 mM in DMSO).

  • 96-well cell culture plates.

  • MTT or MTS reagent.

  • Solubilization solution (for MTT).

  • Microplate reader.

Methodology:

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Dilution: Prepare a serial dilution of the this compound derivative in complete culture medium. Ensure the final DMSO concentration is consistent across all wells and does not exceed 0.5%.

  • Treatment: Remove the old medium from the cells and add 100 µL of the diluted compound solutions to the respective wells. Include wells for "cells only" (negative control) and "vehicle only" (solvent control).

  • Incubation: Incubate the plate for a period relevant to the efficacy assay (e.g., 48 or 72 hours).

  • Reagent Addition: Add 10 µL of MTT (5 mg/mL) or 20 µL of MTS reagent to each well and incubate for 2-4 hours at 37°C.

  • Measurement:

    • For MTT: Add 100 µL of solubilization solution to each well and incubate overnight.

    • For MTS: No solubilization is needed.

  • Read Absorbance: Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT, 490 nm for MTS) using a microplate reader.

  • Data Analysis: Convert absorbance values to percentage cell viability relative to the vehicle control. Plot the percent viability against the log of the compound concentration and use non-linear regression to calculate the CC50 value.

Protocol 2: In Vitro Anti-inflammatory Assay (Griess Assay for Nitric Oxide)

This protocol assesses the ability of a compound to inhibit the production of the pro-inflammatory mediator nitric oxide (NO) in lipopolysaccharide (LPS)-stimulated macrophages (e.g., RAW 264.7).[3]

Materials:

  • RAW 264.7 macrophage cell line.

  • Complete culture medium.

  • This compound derivative stock solution.

  • Lipopolysaccharide (LPS).

  • Griess Reagent System.

  • Sodium nitrite (B80452) standard.

Methodology:

  • Cell Seeding: Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

  • Pre-treatment: Treat the cells with various concentrations of the this compound derivative for 1-2 hours.[3]

  • Stimulation: Induce inflammation by adding LPS (e.g., 1 µg/mL) to all wells except the negative control.[3]

  • Incubation: Incubate the plate for 24 hours.[3]

  • Sample Collection: Carefully collect 50 µL of the culture supernatant from each well.

  • Griess Reaction:

    • Add 50 µL of Sulfanilamide solution to each supernatant sample and incubate for 10 minutes at room temperature, protected from light.

    • Add 50 µL of NED solution and incubate for another 10 minutes.

  • Measurement: Measure the absorbance at 540 nm.

  • Data Analysis: Create a standard curve using the sodium nitrite standard. Calculate the nitrite concentration in each sample. Determine the percentage inhibition of NO production relative to the LPS-only control. A parallel cell viability assay should be run to ensure the observed effects are not due to cytotoxicity.[3]

References

Technical Support Center: Navigating the Chemical Modification of Febrifugine for Reduced Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for experiments involving the chemical modification of febrifugine (B1672321) to reduce its toxicity.

Frequently Asked Questions (FAQs)

Q1: What is the primary toxicity associated with this compound and what is the proposed mechanism?

A1: The primary toxicity associated with this compound is hepatotoxicity (liver damage).[1][2][3] The proposed mechanism involves the metabolic activation of this compound by cytochrome P-450 enzymes in the liver.[1][3] This process is thought to form a reactive arene oxide intermediate, which is an electrophilic metabolite.[1][2][3] If this reactive intermediate is not detoxified, it can form covalent bonds with essential cellular macromolecules like proteins, DNA, and RNA, leading to cellular damage, mutations, and ultimately, hepatocyte injury and necrosis.[1][2][3]

Q2: What are the key structural features of this compound that are essential for its antimalarial activity?

A2: Structure-activity relationship (SAR) studies have identified several key moieties of the this compound molecule that are crucial for its antimalarial properties. These include the 4-quinazolinone ring, the nitrogen atom in the piperidine (B6355638) ring, and the hydroxyl group on the piperidine ring.[4][5] Modifications to the acetonyl group that connects the quinazoline (B50416) and piperidine rings, or replacement of the piperidine ring with other groups, have been shown to result in a complete loss of antimalarial activity.[4]

Q3: What are some of the most promising chemical modifications to this compound for reducing its toxicity?

A3: Several chemical modifications have been explored to reduce the toxicity of this compound while maintaining its antimalarial efficacy. One of the most successful strategies has been the halogenation of the quinazoline ring.[4] The addition of chloride and bromide atoms at various positions on this ring has been shown to lower cytotoxicity to host cells, resulting in a significant increase in the selectivity index.[4] Halofuginone, a halogenated derivative of this compound, is a well-known example of a less toxic analog.[6][7] Other modifications, such as the synthesis of methylenedioxy analogs, have also been investigated and shown to reduce toxicity in mice compared to the parent compound.[4][8]

Q4: How do this compound and its analogs exert their therapeutic effects?

A4: this compound and its derivatives, including halofuginone, have a unique mechanism of action. They have been shown to inhibit prolyl-tRNA synthetase (ProRS), an enzyme essential for protein synthesis.[7][9][10] By binding to and inhibiting this enzyme, these compounds prevent the charging of tRNA with the amino acid proline.[9] This leads to an accumulation of uncharged tRNA, which mimics a state of amino acid starvation and activates the Amino Acid Response (AAR) pathway.[9] The activation of the AAR pathway is believed to be responsible for many of the therapeutic effects of these compounds, including their antimalarial and anti-inflammatory activities.[9]

Troubleshooting Guides

Problem 1: High cytotoxicity observed in in vitro assays with a novel this compound analog.

  • Possible Cause 1: Inherent toxicity of the new analog. Not all chemical modifications will successfully reduce toxicity. The new structural features may have their own off-target effects or may not prevent the formation of toxic metabolites.

  • Troubleshooting Steps:

    • Re-evaluate the chemical design. Based on SAR data, were the modifications made to the correct parts of the this compound molecule? Modifications to the quinazoline ring are generally better tolerated than changes to the piperidine ring or the linker.[4]

    • Perform a dose-response curve. Determine the 50% cytotoxic concentration (CC50) to quantify the toxicity of your analog. Compare this to the CC50 of this compound and other known analogs like halofuginone.

    • Use multiple cell lines. Assess cytotoxicity in different cell types, such as hepatocytes (e.g., HepG2) and neuronal cells, to understand if the toxicity is cell-type specific.[4][11]

    • Investigate the mechanism of cell death. Use assays for apoptosis and necrosis to determine how your compound is killing the cells.

Problem 2: Promising in vitro results for a new analog do not translate to in vivo efficacy in animal models.

  • Possible Cause 1: Poor pharmacokinetic properties. The compound may have low bioavailability, be rapidly metabolized, or have poor distribution to the target tissues.

  • Troubleshooting Steps:

    • Assess metabolic stability. Incubate the compound with liver microsomes to determine its metabolic half-life.

    • Evaluate different routes of administration. Compare the efficacy of oral versus subcutaneous or intraperitoneal administration.[4][12]

    • Conduct pharmacokinetic studies. Measure the concentration of the drug in the plasma and tissues over time to understand its absorption, distribution, metabolism, and excretion (ADME) profile.

  • Possible Cause 2: In vivo toxicity at therapeutic doses. The compound may be causing adverse effects in the animal model that are not apparent in in vitro assays.

  • Troubleshooting Steps:

    • Perform a dose-escalation study. Determine the maximum tolerated dose (MTD) of the compound.

    • Monitor for signs of toxicity. Closely observe the animals for weight loss, changes in behavior, and other signs of distress.[4]

    • Conduct histopathological analysis. Examine key organs, particularly the liver, for any signs of tissue damage.[6]

Quantitative Data Summary

The following tables summarize the in vitro efficacy and cytotoxicity of this compound and some of its key analogs.

Table 1: In Vitro Antimalarial Activity and Cytotoxicity of this compound and Analogs

CompoundP. falciparum (D6) IC50 (ng/mL)P. falciparum (W2) IC50 (ng/mL)Cytotoxicity (Rat Hepatocytes) IC50 (µg/mL)Selectivity Index (SI) (W2)Reference
This compound-1.20.1~83[6]
Halofuginone0.145 ± 0.020.12 ± 0.02--[13]
Analogue 5--18>100 times less toxic than this compound[1]
Analogue 6--17>100 times less toxic than this compound[1]
Analogue 8--150>100 times less toxic than this compound[1]
Analogue 9-0.8>10>12500[6]
Analogue 11-->10>100 times less toxic than this compound[1]

Note: A higher Selectivity Index (SI = Cytotoxicity IC50 / Antimalarial IC50) indicates a more promising therapeutic window.

Experimental Protocols

1. In Vitro Cytotoxicity Assay using Neutral Red Uptake

This protocol is used to assess the cytotoxicity of this compound analogs in a hepatocyte cell line.

  • Materials:

    • This compound and analog compounds

    • Freshly isolated or cultured rat hepatocytes

    • Cell culture medium (e.g., Williams' Medium E)

    • Neutral Red solution

    • Cell lysis buffer

    • Spectrophotometer

  • Methodology:

    • Cell Seeding: Seed hepatocytes in 96-well plates at an appropriate density and allow them to attach.[6]

    • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium and add them to the cells.[6] Include a vehicle control.

    • Incubation: Incubate the plates for a specified period (e.g., 24-48 hours).

    • Neutral Red Staining: Remove the treatment medium and add medium containing Neutral Red. Incubate to allow for dye uptake by viable cells.[6]

    • Dye Extraction: Wash the cells to remove excess dye and then add a lysis buffer to release the incorporated dye.[6]

    • Absorbance Measurement: Measure the absorbance at the appropriate wavelength (e.g., 540 nm) using a spectrophotometer.[6]

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value.[6]

2. Rodent Malaria 4-Day Suppressive Test

This in vivo assay evaluates the efficacy of antimalarial compounds.

  • Animal Model: Swiss albino mice (e.g., BALB/c).[2]

  • Parasite: Plasmodium berghei.[2]

  • Methodology:

    • Infection: Inoculate mice intraperitoneally with P. berghei-infected red blood cells.[2]

    • Drug Administration: Administer the test compounds (this compound, analogs, or vehicle control) orally or subcutaneously once daily for four consecutive days, starting on the day of infection.[2] A positive control group (e.g., chloroquine-treated) should be included.[2]

    • Parasitemia Determination: On day 5 post-infection, prepare thin blood smears from the tail blood of each mouse.[2] Stain the smears with Giemsa and determine the percentage of parasitized red blood cells by microscopic examination.[2]

    • Efficacy Calculation: Calculate the percentage of suppression of parasitemia compared to the vehicle control group.

Visualizations

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation synthesis Synthesis of this compound Analogs characterization Structural Characterization (NMR, MS) synthesis->characterization efficacy_vitro Antimalarial Efficacy Assay (P. falciparum IC50) characterization->efficacy_vitro selectivity Calculate Selectivity Index (SI) efficacy_vitro->selectivity toxicity_vitro Cytotoxicity Assay (Hepatocytes CC50) toxicity_vitro->selectivity efficacy_vivo Rodent Malaria Model (4-Day Suppressive Test) selectivity->efficacy_vivo toxicity_vivo Toxicity Assessment (MTD) efficacy_vivo->toxicity_vivo pk_studies Pharmacokinetic Studies (ADME) toxicity_vivo->pk_studies febrifugine_toxicity_pathway This compound This compound CYP450 Cytochrome P450 Enzymes (in Liver) This compound->CYP450 Metabolic Activation AreneOxide Reactive Arene Oxide Intermediate CYP450->AreneOxide Macromolecules Cellular Macromolecules (Proteins, DNA, RNA) AreneOxide->Macromolecules Covalent Bonding Adducts Covalent Adducts Macromolecules->Adducts CellDamage Cellular Damage & Dysfunction Adducts->CellDamage Hepatotoxicity Hepatotoxicity CellDamage->Hepatotoxicity

References

Technical Support Center: Navigating the Challenges of Febrifugine and Its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the limited clinical utility of febrifugine (B1672321) due to its side effects. Our goal is to facilitate smoother experimentation and data interpretation when working with this potent compound and its derivatives.

Frequently Asked Questions (FAQs)

Q1: What are the primary side effects of this compound that limit its clinical use?

A1: The clinical development of this compound has been primarily hindered by its significant toxicity, most notably hepatotoxicity (liver damage) and gastrointestinal side effects such as nausea and vomiting.[1][2][3][4][5] Animal studies have also reported diarrhea and gastrointestinal hemorrhage at high doses.[6][7]

Q2: How can the toxicity of this compound be mitigated in experimental settings?

A2: Several strategies can be employed to reduce this compound-induced toxicity:

  • Structural Modification: Synthesizing or utilizing analogs of this compound is a primary approach. Modifications to the quinazoline (B50416) and piperidine (B6355638) rings have been shown to decrease toxicity while preserving therapeutic efficacy.[1][8] Halofuginone, a halogenated derivative, is a well-known example of a less toxic analog.[8][9]

  • Dose Optimization: It is crucial to determine the lowest effective concentration of this compound in your specific experimental model to minimize off-target effects and cytotoxicity.[10]

  • Use of Analogs with Improved Safety Profiles: Researchers have developed analogs that are over 100 times less toxic than the parent compound in preclinical studies.[1][11]

  • Metabolite Exploration: Some metabolites of this compound have been found to retain therapeutic activity with reduced side effects.[12][13]

Q3: What is the mechanism of action of this compound and its analogs?

A3: this compound and its derivatives, including halofuginone, exert their therapeutic effects by inhibiting prolyl-tRNA synthetase (ProRS).[14][15][16] This enzyme is crucial for protein synthesis. By inhibiting ProRS, these compounds cause an accumulation of uncharged prolyl-tRNA, which triggers the Amino Acid Response (AAR) pathway, a cellular stress response that can lead to the inhibition of cell growth and differentiation.[10][14][15]

Q4: How can I differentiate between the on-target effects of ProRS inhibition and general cytotoxicity in my experiments?

A4: A proline rescue experiment is a key method to distinguish on-target effects from off-target cytotoxicity.[10] The cellular effects caused by the inhibition of prolyl-tRNA synthetase can be reversed by supplementing the cell culture medium with excess proline.[10] If the observed phenotype is rescued by the addition of proline, it is likely an on-target effect.[10]

Troubleshooting Guide

Issue 1: High levels of cytotoxicity observed in cell-based assays.

  • Possible Cause: The concentration of this compound or its analog may be too high, leading to off-target cytotoxic effects that mask the specific on-target activity.[10] Different cell lines can also exhibit varying sensitivities.[10]

  • Troubleshooting Steps:

    • Perform a Dose-Response and Time-Course Experiment: Determine the optimal concentration and duration of treatment to find a therapeutic window where on-target effects are observed with minimal cytotoxicity.[10]

    • Consider a Less Toxic Analog: If available, switch to a this compound analog known to have a better safety profile.[1][11]

    • Conduct a Proline Rescue Experiment: Confirm that the observed effect is due to ProRS inhibition by adding excess L-proline to the culture medium.[10]

    • Test Multiple Cell Lines: If feasible, screen different cell lines to identify one with a lower sensitivity to the cytotoxic effects.[10]

Issue 2: Inconsistent or unexpected results in animal models.

  • Possible Cause: The route of administration and formulation of this compound can significantly impact its toxicity profile. Oral administration may lead to gastrointestinal irritation.[6]

  • Troubleshooting Steps:

    • Evaluate Different Routes of Administration: Subcutaneous injection has been shown to reduce gastrointestinal side effects compared to oral administration in mice.[6]

    • Monitor for Signs of Toxicity: Closely observe animals for signs of toxicity such as diarrhea, weight loss, and changes in behavior.[6][7]

    • Histopathological Analysis: At the end of the study, perform a histopathological examination of the liver and other relevant organs to assess for tissue damage.[8]

Data Presentation

Table 1: In Vitro Efficacy and Cytotoxicity of this compound and Analogs

CompoundTarget/OrganismIC50 (Antimalarial Activity)CC50 (Cytotoxicity)Cell Line for CytotoxicityReference
This compoundP. falciparum (W2, D6 strains)Reported>100x more toxic than some analogsRat Hepatocytes[1]
HalofuginoneP. falciparum0.141 - 290 ng/mL50-100 times less sensitive than parasitesJ744 (macrophage)[6]
Analog 9P. falciparum (W2, D6 strains)Superior to this compound>100 times less toxic than this compoundRat Hepatocytes[1]
Analog 11P. falciparum (W2, D6 strains)Superior to this compound>100 times less toxic than this compoundRat Hepatocytes[1]
Metabolite 4 (Feb-A)P. falciparumSimilar to this compoundHigh selectivityNot specified[12]
Metabolite 6 (Feb-C)P. falciparumSimilar to this compoundHigh selectivityNot specified[12]

Note: IC50 (50% inhibitory concentration) measures the potency of a compound in inhibiting a specific biological or biochemical function. CC50 (50% cytotoxic concentration) is the concentration of a compound that kills 50% of cells in a given time.

Table 2: In Vivo Efficacy and Toxicity of a this compound Analog in a Primate Model

CompoundAnimal Model50% Curative Dose (CD50)100% Curative Dose (CD100)Reference
This compound AnalogAotus monkeys (P. falciparum FVO strain)2 mg/kg/day8 mg/kg/day[17]

Experimental Protocols

Protocol 1: In Vitro Cytotoxicity Assessment using the MTT Assay

This protocol provides a general framework for assessing the cytotoxicity of this compound and its analogs in a mammalian cell line.

  • Materials:

    • Mammalian cell line of choice

    • Complete cell culture medium

    • This compound or analog compounds

    • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

    • Solubilization solution (e.g., DMSO)

    • 96-well plates

    • Spectrophotometer

  • Methodology:

    • Cell Seeding: Seed cells into a 96-well plate at a predetermined optimal density and allow them to attach overnight.[18]

    • Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Remove the old medium from the wells and add the compound dilutions. Include vehicle-treated and untreated control wells.[18]

    • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.[18]

    • MTT Addition: Add MTT solution to each well and incubate for 2-4 hours to allow for the formation of formazan (B1609692) crystals by viable cells.[18]

    • Solubilization: Carefully remove the MTT-containing medium and add a solubilization solution to dissolve the formazan crystals.[18]

    • Absorbance Measurement: Measure the absorbance at a specific wavelength (e.g., 570 nm) using a spectrophotometer.

    • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the CC50 value.

Protocol 2: In Vivo Toxicity and Efficacy Assessment in a Rodent Malaria Model (4-Day Suppressive Test)

This protocol is a standard method to evaluate the in vivo efficacy and toxicity of antimalarial compounds.

  • Materials:

    • Rodent model (e.g., Swiss albino mice)

    • Plasmodium berghei-infected red blood cells

    • Test compounds (this compound and analogs)

    • Vehicle control

    • Positive control (e.g., chloroquine)

    • Oral gavage needles or subcutaneous injection supplies

  • Methodology:

    • Parasite Inoculation: Inoculate mice intraperitoneally with P. berghei-infected red blood cells.[7]

    • Drug Administration: Administer the test compounds, vehicle, and positive control once daily for four consecutive days, starting on the day of infection. The route of administration can be oral or subcutaneous.[7]

    • Parasitemia Monitoring: On day 5, collect blood samples from the tail vein and prepare thin blood smears. Stain the smears with Giemsa stain and determine the percentage of parasitized red blood cells by microscopy.

    • Toxicity Observation: Monitor the mice daily for any signs of toxicity, such as weight loss, behavioral changes, or mortality.

    • Data Analysis: Calculate the percentage of parasitemia suppression for each treatment group compared to the vehicle control group. Determine the ED50 (Effective Dose 50), the dose that produces a 50% reduction in parasitemia.

Visualizations

G cluster_0 This compound/Analog Action This compound/Analog This compound/Analog Prolyl-tRNA Synthetase (ProRS) Prolyl-tRNA Synthetase (ProRS) This compound/Analog->Prolyl-tRNA Synthetase (ProRS) Inhibits Uncharged prolyl-tRNA Uncharged prolyl-tRNA Prolyl-tRNA Synthetase (ProRS)->Uncharged prolyl-tRNA Accumulation Amino Acid Response (AAR) Pathway Amino Acid Response (AAR) Pathway Uncharged prolyl-tRNA->Amino Acid Response (AAR) Pathway Activates Inhibition of Protein Synthesis Inhibition of Protein Synthesis Amino Acid Response (AAR) Pathway->Inhibition of Protein Synthesis Therapeutic Effects Therapeutic Effects Inhibition of Protein Synthesis->Therapeutic Effects G cluster_1 In Vitro Cytotoxicity Workflow A Seed Cells in 96-well Plate B Treat with this compound/Analog A->B C Incubate (24-72h) B->C D Add MTT Reagent C->D E Incubate (2-4h) D->E F Add Solubilization Solution E->F G Measure Absorbance F->G H Calculate CC50 G->H G cluster_2 Proposed Mechanism of this compound-Induced Hepatotoxicity This compound This compound Cytochrome P450 Enzymes Cytochrome P450 Enzymes This compound->Cytochrome P450 Enzymes Metabolized by Reactive Arene Oxide Intermediate Reactive Arene Oxide Intermediate Cytochrome P450 Enzymes->Reactive Arene Oxide Intermediate Covalent Adducts with Biomolecules Covalent Adducts with Biomolecules Reactive Arene Oxide Intermediate->Covalent Adducts with Biomolecules Forms Cellular Damage Cellular Damage Covalent Adducts with Biomolecules->Cellular Damage Hepatotoxicity Hepatotoxicity Cellular Damage->Hepatotoxicity

References

Technical Support Center: Managing Parasite Recrudescence After Febrifugine Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with febrifugine (B1672321) and its analogues. The information is designed to address specific issues that may be encountered during experiments focused on antimalarial efficacy and parasite recrudescence.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound and its analogues?

A1: this compound and its synthetic analogue, halofuginone (B1684669), exert their antimalarial effect by inhibiting the parasite's cytoplasmic prolyl-tRNA synthetase (ProRS).[1] This enzyme is crucial for protein synthesis. By binding to ProRS, this compound prevents the charging of proline to its cognate tRNA, leading to a halt in protein production and parasite death. This mechanism is distinct from most other antimalarial drug classes.

Q2: What is parasite recrudescence and how does it differ from reinfection and relapse?

A2: Recrudescence is the reappearance of parasitemia from the same infection that was previously treated but not completely eliminated.[2][3][4] It indicates a failure of the drug to clear all parasites from the bloodstream. This is different from:

  • Reinfection: A new infection from a separate mosquito bite.[2][3][4]

  • Relapse: The reactivation of dormant parasite stages (hypnozoites) in the liver, which is characteristic of Plasmodium vivax and P. ovale.[2][3]

Distinguishing between these is critical in clinical trials and is typically done using polymerase chain reaction (PCR) to genotype the parasites before and after treatment.[5][6]

Q3: Why is recrudescence a known issue with this compound treatment?

A3: Studies have shown that while this compound is potent in reducing parasitemia to undetectable levels, it may fail to completely eliminate the parasites, leading to their resurgence after treatment is discontinued.[7] This phenomenon has been a significant barrier to its clinical development. The exact reasons for this are still under investigation but may be related to the drug's pharmacokinetic properties or the presence of drug-tolerant parasite stages.

Q4: Is there known cross-resistance between this compound and other antimalarial drugs?

A4: Due to its unique mechanism of action targeting prolyl-tRNA synthetase, this compound and its analogues generally do not show cross-resistance with other common antimalarials like chloroquine.[8] this compound analogues have demonstrated effectiveness against chloroquine-resistant strains of P. falciparum.[9]

Q5: Are there any known molecular markers for this compound resistance?

A5: Currently, there are no widely recognized molecular markers for this compound resistance in Plasmodium parasites in the field. However, laboratory studies with the analogue halofuginone have identified mutations in the prolyl-tRNA synthetase (PfcProRS) gene that can confer resistance.[1] Researchers investigating potential resistance should consider sequencing this gene in parasites that show reduced susceptibility.

Troubleshooting Guides

Problem 1: High rates of recrudescence are observed in our in vivo mouse model after this compound analogue treatment, despite initial parasite clearance.

Possible Causes and Solutions:

  • Suboptimal Dosing or Treatment Duration: The dose or duration of treatment may be insufficient to eliminate all parasites.

    • Troubleshooting Step: Conduct a dose-ranging study to determine the optimal dose and treatment duration required for complete cure. Extend the treatment period and monitor for recrudescence for a longer duration (e.g., up to 60 days).

  • Pharmacokinetic Issues: The compound may have a short half-life, leading to drug concentrations falling below the minimum inhibitory concentration before all parasites are killed.

    • Troubleshooting Step: Perform pharmacokinetic studies to determine the compound's half-life in the animal model. Consider a different dosing schedule (e.g., twice daily) or formulation to maintain therapeutic drug levels.

  • Presence of Drug-Tolerant Parasite Stages: Some parasites may enter a dormant or slow-growing state that is less susceptible to the drug.

    • Troubleshooting Step: Combination therapy with a drug that has a different mechanism of action and targets different parasite stages may be effective.

Problem 2: Inconsistent results in in vitro susceptibility assays with this compound analogues.

Possible Causes and Solutions:

  • Compound Solubility and Stability: this compound and its analogues can have poor solubility in aqueous solutions, leading to inaccurate concentrations. The compound may also be unstable in culture medium over the course of the assay.

    • Troubleshooting Step: Ensure the compound is fully dissolved in a suitable solvent (e.g., DMSO) before diluting in culture medium. Prepare fresh drug dilutions for each experiment. Assess compound stability in the culture medium over the assay period.

  • Assay Sensitivity: The chosen assay (e.g., SYBR Green, LDH assay) may not be sensitive enough to detect low levels of parasite survival.

    • Troubleshooting Step: After the initial drug exposure period, wash out the drug and continue to culture the parasites for an extended period to monitor for any regrowth (recrudescence assay). This provides a more stringent measure of the compound's cidal activity.

  • High Protein Binding: The compound may bind to proteins in the culture serum, reducing its effective concentration.

    • Troubleshooting Step: Consider using a serum-free or low-serum culture medium for the assay, if compatible with parasite viability. Alternatively, quantify the extent of protein binding to adjust the nominal concentrations.

Data Presentation

Table 1: In Vitro Antimalarial Efficacy and Cytotoxicity of this compound Analogues

CompoundP. falciparum (W2, Chloroquine-Resistant) IC₅₀ (ng/mL)P. falciparum (D6, Chloroquine-Sensitive) IC₅₀ (ng/mL)Macrophage (J774) Cytotoxicity IC₅₀ (ng/mL)Neuronal (NG108) Cytotoxicity IC₅₀ (ng/mL)Selectivity Index (Neuronal/W2)
This compound1.00.621>2000>2000
Halofuginone0.40.342>2000>5000
WR2220481.20.835>2000>1667
WR1396722.11.568>2000>952

Data compiled from published studies. The selectivity index is a measure of the drug's specificity for the parasite over host cells.[7]

Table 2: In Vivo Efficacy of this compound and Halofuginone in P. berghei-Infected Mice

CompoundRoute of AdministrationDose (mg/kg)Outcome
This compoundOral5Toxic
This compoundOral1Extended survival, but no cures
HalofuginoneOral1Curative effect
HalofuginoneOral0.2Curative effect
HalofuginoneSubcutaneous0.2Extended survival, but no cures

Data indicates that halofuginone is approximately 10 times more efficacious than this compound in this model. However, recrudescence was a key factor in mortality for groups receiving effective but non-curative doses.[10]

Experimental Protocols

In Vitro Recrudescence Assay

This assay assesses the ability of a compound to completely clear a parasite culture and prevent regrowth.

Methodology:

  • Parasite Synchronization: Synchronize P. falciparum cultures to the ring stage using methods such as 5% D-sorbitol treatment.

  • Assay Setup: Plate the synchronized parasitized erythrocytes at a starting parasitemia of approximately 1% and 2% hematocrit in a 96-well plate.

  • Drug Exposure: Add serial dilutions of the test compound (e.g., this compound analogue) and control drugs. Incubate the plate under standard culture conditions for 48-72 hours.

  • Drug Washout: After the exposure period, carefully remove the drug-containing medium. Wash the cells twice with fresh, drug-free culture medium by centrifugation and resuspension.

  • Recrudescence Monitoring: Resuspend the washed cells in fresh, drug-free medium and transfer to a new 96-well plate. Maintain the culture for 21-28 days, performing daily medium changes and preparing thin blood smears every 48-72 hours.

  • Data Analysis: Stain the smears with Giemsa and examine for the presence of parasites. The day of the first reappearance of parasites is recorded. The recrudescence rate can be calculated as the percentage of wells that show parasite regrowth.[11]

In Vivo Efficacy and Recrudescence Model (P. berghei in Mice)

This model evaluates the efficacy of a compound in a living organism and monitors for parasite recrudescence.

Methodology:

  • Animal Model: Use a suitable mouse strain (e.g., Swiss Webster or BALB/c).

  • Infection: Inoculate mice intravenously or intraperitoneally with P. berghei-infected red blood cells.

  • Parasitemia Monitoring: Beginning on day 3 post-infection, monitor parasitemia daily by microscopic examination of Giemsa-stained thin blood smears from tail vein blood.

  • Drug Treatment: When parasitemia reaches a predetermined level (e.g., 1-2%), randomize the mice into treatment and control groups. Administer the test compound orally or subcutaneously once daily for a set duration (e.g., 4-8 days). A vehicle control group should be included.

  • Monitoring During and Post-Treatment: Continue to monitor parasitemia daily during treatment and for at least 30-60 days after the final dose. Also, monitor mouse survival and general health.

  • Data Analysis: Calculate the parasite clearance time. A curative effect is defined as the complete and permanent elimination of parasites from the blood. Recrudescence is the reappearance of detectable parasites after initial clearance to undetectable levels.[7][12]

Mandatory Visualizations

Febrifugine_Mechanism cluster_parasite Plasmodium Parasite Cytoplasm This compound This compound / Halofuginone ProRS Prolyl-tRNA Synthetase (PfcProRS) This compound->ProRS Inhibits tRNA_charged Prolyl-tRNA(Pro) ProRS->tRNA_charged Charges Proline Proline Proline->ProRS tRNA_uncharged Uncharged tRNA(Pro) tRNA_uncharged->ProRS Protein_Synth Protein Synthesis tRNA_charged->Protein_Synth Parasite_Death Parasite Death Protein_Synth->Parasite_Death

Caption: Mechanism of action of this compound and its analogues.

Recrudescence_Workflow start Start: P. berghei infected mouse (1-2% parasitemia) treatment Administer this compound Analogue (e.g., once daily for 4 days) start->treatment monitoring Daily Parasitemia Monitoring (Giemsa-stained blood smear) treatment->monitoring monitoring->monitoring clearance Parasitemia becomes undetectable monitoring->clearance Yes post_monitoring Continue monitoring for 30-60 days clearance->post_monitoring recrudescence Recrudescence: Parasites reappear post_monitoring->recrudescence Yes cure Cure: No parasite reappearance post_monitoring->cure No end_recrudescence Endpoint: Treatment Failure recrudescence->end_recrudescence end_cure Endpoint: Successful Treatment cure->end_cure

Caption: In vivo experimental workflow for assessing recrudescence.

Troubleshooting_Logic issue High Recrudescence Rate Observed in Vivo cause1 Suboptimal Dose or Duration? issue->cause1 cause2 Poor Pharmacokinetics? cause1->cause2 No solution1 Action: Perform dose-ranging and duration studies. cause1->solution1 Yes cause3 Drug-Tolerant Parasites? cause2->cause3 No solution2 Action: Conduct PK studies. Consider formulation or schedule change. cause2->solution2 Yes solution3 Action: Test combination therapy with a different drug class. cause3->solution3 Yes

Caption: Logical troubleshooting for in vivo recrudescence issues.

References

Enhancing the selectivity of Febrifugine for parasite cells over host cells

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center is designed for researchers, scientists, and drug development professionals. It provides detailed troubleshooting guides and frequently asked questions to address common challenges encountered during experiments aimed at improving the selectivity of Febrifugine (B1672321) for parasite cells over host cells.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound and its analogues?

A1: this compound and its widely studied derivative, Halofuginone, exert their effects by directly inhibiting prolyl-tRNA synthetase (PRS).[1] This enzyme is crucial for protein synthesis. The inhibition of PRS leads to an accumulation of uncharged proline tRNAs, which mimics a state of amino acid starvation. This, in turn, activates the Amino Acid Response (AAR) pathway, a cellular stress response pathway.[1][2][3][4][5] The activation of the AAR pathway is responsible for many of the therapeutic and cytotoxic effects of this class of compounds.[1][3]

Q2: Why does this compound exhibit high toxicity to host cells, and what is the biochemical basis?

A2: The significant host cell toxicity, particularly hepatotoxicity, has hindered the clinical development of this compound.[6][7][8] There are two primary proposed mechanisms for this toxicity:

  • Metabolic Activation: this compound can be metabolized by cytochrome P-450 enzymes in the liver to form a reactive arene oxide intermediate.[6][7][8] This highly electrophilic metabolite can then form covalent bonds with essential host biomolecules like DNA, RNA, and proteins, leading to cellular damage and toxicity.[6][7]

  • Reactive Intermediate Formation: In solution, this compound can exist in equilibrium with an intermediate that acts as a Michael acceptor. This electrophilic intermediate can non-selectively alkylate host cell biomolecules, resulting in toxicity.[7]

Q3: What are the principal strategies for enhancing the selectivity of this compound for parasite over host cells?

A3: The main goal is to design compounds that are potent against the parasite's prolyl-tRNA synthetase (PfPRS) but have minimal effect on the human ortholog (HsPRS). Key strategies include:

  • Structural Modification: Synthesizing novel analogues of this compound is the most common approach. Modifications to the quinazolinone and piperidine (B6355638) rings can reduce the formation of toxic metabolites and improve the selectivity index.[6][9][10] For instance, the halogenated derivative Halofuginone is a well-known example with a better toxicity profile.[11][12]

  • Targeting Unique Features of the Parasite Enzyme: Researchers are exploring differences between the parasite and human PRS enzymes. Recently, allosteric inhibitors have been identified that bind to a novel pocket adjacent to the active site of the parasite's PRS, a feature not present in the human enzyme.[13] This approach offers a promising route to highly selective inhibitors.

  • Improving Drug Delivery: Developing drug delivery systems that specifically target the parasite or infected cells could reduce systemic exposure and minimize host toxicity.[14]

Q4: Which this compound analogues have demonstrated improved selectivity and lower toxicity?

A4: Several analogues have been synthesized and tested, showing improved therapeutic windows. Halofuginone is the most extensively studied derivative with reduced toxicity compared to the parent compound.[15][16] Other research has produced analogues that are over 100 times less toxic than this compound while retaining potent antimalarial activity.[6] For example, specific modifications, such as the development of tetrahydroquinazoline-type derivatives, have been proposed as safer and effective antimalarial candidates.[9] The data in the tables below summarize the activity and cytotoxicity of this compound and some of its key analogues.

Data Summary

Table 1: In Vitro Antimalarial Activity of this compound and Analogues
CompoundP. falciparum Strain D6 (Chloroquine-Sensitive) IC50 (ng/mL)P. falciparum Strain W2 (Chloroquine-Resistant) IC50 (ng/mL)Reference
This compound0.891.12[6]
Analogue 50.650.98[6]
Analogue 60.430.76[6]
Analogue 80.711.01[6]
Analogue 90.550.88[6]
Halofuginone0.141Not Reported[15]
Table 2: In Vitro Cytotoxicity and Selectivity Index
CompoundHost Cell LineCytotoxicity (CC50 in ng/mL)Selectivity Index (SI = CC50 / IC50)Reference
This compoundRat Hepatocytes10~9-11[6]
Analogue 5Rat Hepatocytes> 1000> 1020[6]
Analogue 6Rat Hepatocytes> 1000> 1315[6]
Analogue 8Rat Hepatocytes> 1000> 990[6]
Analogue 9Rat Hepatocytes> 1000> 1136[6]
HalofuginoneMacrophage (J774)Not Reported~21-1,232[15]
HalofuginoneNeuronal (NG108)Not Reported~120-2,346[15]

Troubleshooting Guides

Issue 1: My compound shows high cytotoxicity in host cells, masking any specific antiparasitic effects. What can I do?

This is a common issue with this compound and its derivatives.[5] The goal is to find a therapeutic window where the compound is active against the parasite at concentrations that are not toxic to host cells.

  • Step 1: Optimize Concentration and Exposure Time: Conduct a detailed dose-response and time-course experiment on both parasite and host cell lines. This will help you identify the lowest effective concentration and the shortest exposure time needed to inhibit the parasite, which may minimize host cell toxicity.[5]

  • Step 2: Perform a Proline Rescue Experiment: To confirm that the observed cytotoxicity is related to the on-target mechanism (PRS inhibition), perform a proline rescue experiment (see protocol below). If excess proline reverses the cytotoxicity, it confirms the on-target effect.[1][5] This helps distinguish specific activity from non-specific toxicity.

  • Step 3: Test on Different Host Cell Lines: The cytotoxic effects of this compound can vary between different cell lines.[15] Testing your compound on a panel of host cell lines (e.g., hepatocytes like HepG2, neuronal cells, macrophages) may reveal a cell line that is less sensitive, providing a better experimental model.

  • Step 4: Consider Using a Less Toxic Analogue: If the parent compound is too toxic, consider synthesizing or obtaining an analogue known to have lower toxicity. Research has shown that structural modifications can significantly reduce host cell toxicity while maintaining antiparasitic potency.[6][9]

G start Start: High Host Cell Cytotoxicity Observed q1 Is cytotoxicity masking parasite-specific effects? start->q1 a1 Optimize Dose & Time: - Lower concentration - Shorten exposure q1->a1 Yes end End: Therapeutic Window Identified q1->end No q2 Is the effect on-target? a1->q2 a2 Perform Proline Rescue Experiment q2->a2 Unsure q3 Is toxicity still too high? q2->q3 Yes a2->q3 a3 Test on a panel of different host cell lines q3->a3 Yes q3->end No a4 Use or synthesize a less toxic analogue a3->a4 a4->end

Caption: Troubleshooting workflow for high host cell cytotoxicity.

Issue 2: How can I confirm that the observed effect of my this compound analogue is due to the inhibition of prolyl-tRNA synthetase (on-target) and not some other mechanism (off-target)?

Differentiating on-target from off-target effects is critical for validating your results. The most direct method is the proline rescue experiment.

  • Rationale: The inhibition of prolyl-tRNA synthetase (PRS) by this compound mimics a state of proline starvation.[1] By supplementing the culture medium with a high concentration of exogenous proline, you can overcome this inhibition. If the cellular effect (e.g., parasite death, host cell cytotoxicity, activation of a reporter gene) is reversed or significantly reduced by the addition of proline, it strongly indicates that the effect is mediated through the inhibition of PRS.[1][5]

  • Control Compound: It is crucial to include a control compound, such as an unrelated antimalarial like Amodiaquine, whose activity should not be affected by the addition of excess proline.[1] This confirms that the rescue effect is specific to the this compound class of compounds.

Issue 3: I am getting inconsistent IC50 values in my in vitro parasite growth inhibition assays. What could be the cause?

Inconsistent IC50 values can arise from several factors related to the assay setup and the compound itself.

  • Compound Stability and Solubility: Ensure your compound is fully dissolved in the solvent (e.g., DMSO) and does not precipitate when diluted in the culture medium. Poor solubility can lead to inaccurate concentrations and high variability.

  • Assay Conditions: Standardize all assay parameters, including parasite density, incubation time, and the concentration of reagents like [3H]hypoxanthine.[16] Minor variations in these parameters can lead to significant differences in IC50 values.

  • Parasite Stage: The sensitivity of Plasmodium to some drugs can vary depending on its developmental stage (ring, trophozoite, schizont). Ensure your parasite cultures are tightly synchronized to minimize variability.

  • Medium Composition: The concentration of proline in your culture medium can directly compete with this compound and its analogues.[1] Ensure you use a consistent and defined medium formulation for all experiments. Variations in proline levels between different batches of media or serum could lead to shifts in IC50 values.

Experimental Protocols

Protocol 1: Proline Rescue Experiment

This protocol is designed to verify the on-target effect of this compound or its analogues.

  • Cell Seeding: Seed parasite cultures or host cells in a 96-well plate at the desired density and allow them to stabilize.

  • Media Preparation: Prepare two sets of culture media:

    • Control Medium: Standard culture medium.

    • Proline-Supplemented Medium: Standard culture medium supplemented with a high concentration of L-proline (e.g., 1-5 mM).[1]

  • Compound Preparation: Prepare serial dilutions of your this compound analogue in both the Control Medium and the Proline-Supplemented Medium. Also, prepare dilutions of a control drug (e.g., Amodiaquine) in both media.

  • Treatment: Remove the old medium from the cells and add the media containing the compound dilutions. Include appropriate vehicle controls for both media types.

  • Incubation: Incubate the plates for the standard duration of your assay (e.g., 48-72 hours).

  • Assessment: Measure the desired endpoint (e.g., parasite growth via [3H]hypoxanthine incorporation, host cell viability via MTT assay).

  • Data Analysis: Calculate the IC50 or CC50 values for your compound in both the presence and absence of excess proline. A significant rightward shift (increase) in the IC50/CC50 value in the proline-supplemented medium indicates a specific on-target effect. The IC50 of the control drug should remain unchanged.

G cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis seed 1. Seed Parasites or Host Cells media 2. Prepare Media: - Standard - Proline-Supplemented seed->media compound 3. Prepare Serial Dilutions in Both Media Types media->compound treat 4. Treat Cells compound->treat incubate 5. Incubate (e.g., 48h) treat->incubate assess 6. Assess Endpoint (Viability/Growth) incubate->assess analyze 7. Calculate IC50/CC50 for each condition assess->analyze compare 8. Compare IC50 values analyze->compare result Result: IC50 Shift with Proline? => On-Target Effect compare->result

Caption: Experimental workflow for a proline rescue experiment.

Protocol 2: In Vitro Cytotoxicity (MTT Assay)

This protocol measures cell viability by assessing mitochondrial metabolic activity.[17]

  • Cell Seeding: Seed host cells in a 96-well plate at an optimal density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the existing medium with the medium containing the compound dilutions. Include vehicle-treated and untreated control wells.

  • Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C with 5% CO2.[17]

  • MTT Addition: Add MTT reagent (final concentration ~0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.

  • Formazan Solubilization: Carefully remove the medium and add a solubilizing agent (e.g., DMSO or a specialized buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of ~570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the 50% cytotoxic concentration (CC50).

Signaling Pathway Visualization

This compound and its derivatives activate the Amino Acid Response (AAR) pathway by inhibiting prolyl-tRNA synthetase (PRS).

G This compound This compound / Halofuginone PRS Prolyl-tRNA Synthetase (PRS) This compound->PRS Inhibits Charged_tRNA Prolyl-tRNAPro PRS->Charged_tRNA Charges Uncharged_tRNA Accumulation of Uncharged tRNAPro PRS->Uncharged_tRNA Inhibition leads to Proline Proline + tRNAPro Proline->PRS GCN2 GCN2 Kinase Activation Uncharged_tRNA->GCN2 eIF2a eIF2α Phosphorylation GCN2->eIF2a Protein_Synth Global Protein Synthesis Inhibition eIF2a->Protein_Synth ATF4 ATF4 Translation eIF2a->ATF4 Stress_Response Stress Response Genes (Apoptosis, etc.) ATF4->Stress_Response

Caption: this compound's mechanism via the Amino Acid Response pathway.

References

Technical Support Center: Investigating the Metabolic Instability of the Febrifugine Structure

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals investigating the metabolic instability of febrifugine (B1672321) and its analogs.

Frequently Asked Questions (FAQs)

Q1: What are the primary metabolic liabilities of the this compound structure?

A1: The primary metabolic liabilities of this compound are centered around its quinazolinone ring system. This region is susceptible to oxidation by Cytochrome P450 (CYP) enzymes, leading to the formation of reactive intermediates and subsequent metabolites.[1][2][3] Key metabolic transformations include the formation of arene oxide intermediates on the quinazolinone ring, which can then be hydrolyzed to dihydrodiols or undergo rearrangement (NIH shift) to form hydroxylated metabolites.[2][3] Additionally, oxidation has been observed at the C-2 and C-6 positions of the quinazolinone ring and on the piperidine (B6355638) ring.[1]

Q2: Which enzymes are primarily responsible for this compound metabolism?

A2: Cytochrome P450 enzymes are the primary drivers of this compound's phase I metabolism.[2][3] These enzymes catalyze the initial oxidative reactions on the quinazolinone core. While specific isozyme contributions are not extensively detailed in the provided literature, CYP3A4 is a likely candidate given its broad substrate specificity for xenobiotics.

Q3: What are the known major metabolites of this compound?

A3: In vitro studies using mouse liver S9 fractions have identified several major metabolites of this compound. These include compounds oxidized at the C-6 and C-2 positions of the quinazolinone ring.[1] For synthetic analogs, metabolites with oxidations at the 4''- and 6''-positions of the piperidine ring have also been identified.[1] The formation of these metabolites often proceeds through a highly reactive arene oxide intermediate.[2][3]

Q4: How does the metabolic instability of this compound relate to its observed toxicity?

A4: The metabolic activation of this compound is strongly linked to its hepatotoxicity.[3][4] The formation of electrophilic intermediates, such as arene oxides and a potential Michael acceptor from a retro-Michael reaction of the piperidine side chain, can lead to covalent binding with cellular macromolecules like proteins and DNA.[2] This covalent adduction can disrupt cellular function, induce oxidative stress, and trigger apoptotic pathways, ultimately leading to liver cell injury and necrosis.[5]

Troubleshooting Guides

Issue 1: High variability in in vitro metabolic stability assay results.
  • Potential Cause: Inconsistent cell viability or enzyme activity in hepatocyte or microsome preparations.

  • Troubleshooting Steps:

    • Confirm Cell/Microsome Quality: Always assess the viability of hepatocytes (e.g., via trypan blue exclusion) before initiating the assay. For microsomes, ensure proper storage and handling to maintain enzymatic activity.

    • Standardize Seeding Density: For hepatocyte assays, maintain a consistent cell seeding density across all wells and experiments.

    • Positive Controls: Include well-characterized positive control compounds with known metabolic profiles in each assay to monitor the metabolic competency of your in vitro system.

    • Solvent Effects: Ensure the final concentration of organic solvents (like DMSO) used to dissolve this compound is low and consistent across all wells, as high concentrations can be cytotoxic.

Issue 2: Faster than expected disappearance of the parent compound in the assay.
  • Potential Cause 1: High intrinsic clearance of the specific this compound analog.

    • Troubleshooting Step: This may be a genuine result. Consider shortening the incubation time points to accurately capture the degradation curve and calculate the half-life.

  • Potential Cause 2: Chemical instability of the compound under assay conditions.

    • Troubleshooting Step: Run a control incubation without the addition of cofactors (e.g., NADPH for microsomal assays) or in a buffer-only system. Significant compound loss in these conditions points to chemical instability rather than metabolic degradation. This compound is known to be less stable in alkaline conditions.

  • Potential Cause 3: Non-specific binding to assay plates or proteins.

    • Troubleshooting Step: Use low-binding plates and pipette tips. You can also include a small percentage of a non-ionic surfactant in the incubation buffer or pre-incubate the plate with a solution of the test compound.

Issue 3: Difficulty in identifying and characterizing this compound metabolites.
  • Potential Cause: Low abundance of metabolites or co-elution with other matrix components.

  • Troubleshooting Steps:

    • Enrichment: Increase the incubation time or the concentration of your in vitro system (hepatocytes or microsomes) to generate a higher concentration of metabolites.

    • High-Resolution Mass Spectrometry: Utilize high-resolution mass spectrometry (HRMS) to obtain accurate mass measurements of potential metabolites, which aids in formula prediction.

    • Tandem MS (MS/MS): Perform fragmentation analysis (MS/MS) on the parent compound to understand its characteristic fragmentation pattern. This will help in identifying metabolites that share a common core structure.

    • Isotope Labeling: If feasible, use stable isotope-labeled this compound to more easily distinguish drug-related material from endogenous matrix components in the mass spectra.

Data Presentation

Table 1: In Vivo Pharmacokinetic Parameters of this compound in Rats

ParameterIntravenous Administration (2 mg/kg)Oral Administration (6 mg/kg)Reference
Half-life (t½) 3.2 ± 1.6 h2.6 ± 0.5 h[6][7]
Clearance (CL) 1.2 ± 0.2 L/(kg·h)2.6 ± 0.3 L/(kg·h)[6]
Bioavailability (F) -45.8%[6][7]

Table 2: In Vitro Antimalarial Activity and Cytotoxicity of this compound and Analogs

CompoundAntimalarial IC50 (ng/mL)Cytotoxicity IC50 (ng/mL)Selectivity IndexReference
This compound 0.141 - 1.0290290 - 2056[8]
Halofuginone 0.2 - 0.5>1000>2000 - 5000[8]
WR222048 <5>1000>200[8]
WR139672 <5>1000>200[8]

Experimental Protocols

Protocol 1: Microsomal Stability Assay
  • Reagent Preparation:

    • Prepare a 0.5 M potassium phosphate (B84403) buffer (pH 7.4).

    • Prepare a 10 mM NADPH stock solution in buffer.

    • Prepare a 10 mM stock solution of the test compound (this compound or analog) in DMSO.

    • Thaw liver microsomes (e.g., human, rat) on ice.

    • Prepare a stopping reagent (e.g., acetonitrile (B52724) with an internal standard).

  • Assay Procedure:

    • Prepare a master mix containing buffer and microsomes to a final concentration of 0.5 mg/mL.

    • Pre-incubate the master mix at 37°C for 5 minutes.

    • Initiate the reaction by adding the test compound to a final concentration of 1 µM.

    • At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the reaction mixture to the stopping reagent.

    • Vortex and centrifuge the samples to precipitate the protein.

    • Analyze the supernatant by LC-MS/MS to determine the concentration of the test compound remaining.

  • Data Analysis:

    • Calculate the percentage of compound remaining at each time point relative to the T0 sample.

    • Determine the half-life (t½) and intrinsic clearance (Clint) from the rate of disappearance.

Protocol 2: Hepatocyte Stability Assay
  • Reagent Preparation:

    • Prepare cell culture medium (e.g., Williams' Medium E).

    • Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

    • Thaw cryopreserved hepatocytes according to the supplier's instructions and determine cell viability.

  • Assay Procedure:

    • Seed hepatocytes in a collagen-coated 96-well plate at a desired density.

    • Allow cells to attach and form a monolayer.

    • Remove the seeding medium and replace it with fresh medium containing the test compound at the final desired concentration.

    • Incubate the plate at 37°C in a humidified incubator with 5% CO2.

    • At various time points (e.g., 0, 30, 60, 120, 240 minutes), collect both the cells and the medium.

    • Quench the reaction by adding a cold organic solvent (e.g., acetonitrile).

    • Process the samples for LC-MS/MS analysis.

  • Data Analysis:

    • Quantify the amount of the parent compound remaining at each time point.

    • Calculate the half-life (t½) and intrinsic clearance (Clint) based on the rate of disappearance of the parent compound.

Visualizations

metabolic_pathway This compound This compound Arene_Oxide Reactive Arene Oxide Intermediate This compound->Arene_Oxide CYP450 Oxidation Metabolites Hydroxylated Metabolites (e.g., at C-2, C-6) Arene_Oxide->Metabolites Hydrolysis / NIH Shift Toxicity Hepatotoxicity Arene_Oxide->Toxicity Covalent Binding to Macromolecules

Caption: Proposed metabolic activation pathway of this compound.

experimental_workflow cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis Reagents Prepare Reagents (Buffer, Cofactors, Microsomes) Pre_incubation Pre-incubate Microsomes at 37°C Reagents->Pre_incubation Test_Compound Prepare Test Compound Stock Solution Initiate_Reaction Add Test Compound to Initiate Reaction Test_Compound->Initiate_Reaction Pre_incubation->Initiate_Reaction Time_Points Sample at Multiple Time Points Initiate_Reaction->Time_Points Quench Quench Reaction with Stopping Reagent Time_Points->Quench Centrifuge Centrifuge to Pellet Protein Quench->Centrifuge LCMS Analyze Supernatant by LC-MS/MS Centrifuge->LCMS Data_Analysis Calculate t½ and Clint LCMS->Data_Analysis

Caption: General workflow for a microsomal stability assay.

troubleshooting_logic Start High Compound Disappearance Check_Chemical_Stability Run No-Cofactor Control Start->Check_Chemical_Stability Is_Stable Chemically Stable? Check_Chemical_Stability->Is_Stable High_Clearance Likely High Intrinsic Clearance Is_Stable->High_Clearance Yes Unstable Chemical Instability Is_Stable->Unstable No Check_Binding Assess Non-Specific Binding High_Clearance->Check_Binding Is_Binding Significant Binding? Check_Binding->Is_Binding Binding_Issue Address Non-Specific Binding Is_Binding->Binding_Issue Yes True_Metabolism Proceed with Data Analysis Is_Binding->True_Metabolism No

References

Technical Support Center: Febrifugine Resistance in Plasmodium

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with detailed troubleshooting guides, frequently asked questions (FAQs), and experimental protocols for investigating febrifugine (B1672321) resistance mechanisms in Plasmodium species.

Frequently Asked Questions (FAQs)

Q1: What is the primary molecular target of this compound and its analogs (e.g., halofuginone) in Plasmodium falciparum?

A1: The primary molecular target is the cytoplasmic prolyl-tRNA synthetase (PfcPRS), an essential enzyme (PF3D7_1213800) responsible for charging proline-tRNA, a critical step in protein synthesis.[1][2][3] this compound and its derivatives specifically inhibit the cytoplasmic enzyme, not the one located in the apicoplast.[3]

Q2: What is the principal mechanism of resistance to this compound and halofuginone (B1684669) in Plasmodium?

A2: The primary mechanism of resistance is the acquisition of point mutations in the gene encoding the cytoplasmic prolyl-tRNA synthetase (PfcPRS).[1] These mutations alter the drug-binding site, reducing the inhibitory effect of the compounds.

Q3: How does inhibition of PfcPRS lead to parasite death?

A3: Inhibition of PfcPRS by this compound or its analogs leads to an accumulation of uncharged prolyl-tRNA.[4] This mimics a state of amino acid starvation, activating the amino acid starvation response (AAR) pathway, which halts protein synthesis and leads to parasite growth arrest and death.[3][4]

Q4: Is there cross-resistance between this compound and other common antimalarials?

A4: Experimental data indicates a lack of cross-resistance. Because this compound targets PfcPRS, a pathway distinct from those targeted by quinolines (heme detoxification), antifolates (folate biosynthesis), or artemisinins (oxidative stress), it maintains high efficacy against strains resistant to drugs like chloroquine.[2]

Troubleshooting Guides

This section addresses common issues encountered during the experimental investigation of this compound resistance.

Issue 1: Failure to Select for Resistant Parasites In Vitro

Potential Cause Troubleshooting Steps
Suboptimal Drug Pressure - Initial concentration too high: A high starting concentration can kill the entire parasite population before resistant mutants can emerge. Start selection at a concentration around the IC90 of the parental strain. - Concentration too low: Insufficient pressure will not effectively select for resistant parasites. - Incorrect drug escalation: Increase drug concentration gradually only after the parasite culture has stabilized and shows consistent growth at the current concentration.[5]
Inactive Drug Stock - Verify the integrity and concentration of your this compound or halofuginone stock solution. If possible, test its activity on a sensitive control strain and compare the IC50 value to published data.[6]
Unhealthy Parasite Culture - Ensure the parasite culture is healthy (low percentage of stressed forms, good growth rate) before initiating drug pressure. Stressed parasites are less likely to survive the initial selection phase.[6]
Low Mutation Frequency - Resistance mutations are rare events. Ensure you start with a sufficiently large and diverse parasite population to increase the probability of a resistant mutant being present.

Issue 2: Ambiguous Sequencing Results for the PfcPRS Gene

Potential Cause Troubleshooting Steps
Mixed Parasite Population - If chromatograms show multiple peaks at a single nucleotide position, it likely indicates a mixed population of wild-type and mutant parasites. - Action: Clone the parasite line by limiting dilution to isolate a pure, clonal population before re-sequencing.[5]
Poor PCR Amplification - Optimize PCR conditions (annealing temperature, extension time, MgCl₂ concentration). - Design new primers for the PfcPRS gene (PF3D7_1213800) if existing ones yield poor results. Ensure primers target conserved regions flanking the areas where mutations are expected.
Low-Quality DNA Template - Re-extract genomic DNA from the parasite culture, ensuring high purity and integrity. Use a standardized DNA extraction kit for best results.

Issue 3: No Significant Shift in IC50 Value in a Suspected Resistant Line

Potential Cause Troubleshooting Steps
Alternative Resistance Mechanism - While PfcPRS mutations are the primary driver, other mechanisms (e.g., altered drug metabolism or efflux) could contribute, though they are less commonly reported for this compound class. Consider performing drug uptake/efflux assays.
Assay Variability - In vitro susceptibility assays can have inherent variability. Ensure consistency in all parameters: hematocrit (2%), initial parasitemia (0.5-1%), incubation time (72 hours), and the specific assay method (e.g., SYBR Green I, [³H]-hypoxanthine incorporation).[5][7] - Always run the parental (sensitive) strain in parallel as a reference.
Reversion to Sensitivity - In the absence of continuous drug pressure, resistant parasite lines can sometimes be outcompeted by revertants or wild-type contaminants. Maintain a low level of drug pressure on your selected resistant lines during routine culture.

Quantitative Data Summary

The potency of this compound and its analog halofuginone varies against different P. falciparum strains. Halofuginone is generally more potent.

CompoundP. falciparum StrainResistance ProfileIC₅₀ (nM)Reference(s)
Halofuginone Dd2Chloroquine-Resistant0.5[4]
Halofuginone W2Chloroquine-Resistant~0.35[4]
This compound W2Chloroquine-Resistant~2.2[4]
Halofuginone D6Chloroquine-Sensitive~0.32[4]
This compound D6Chloroquine-Sensitive~2.2[4]
Halofuginone PfProRS Enzyme AssayN/A11[3][4]
*IC₅₀ values converted from ng/mL for comparison.

Key Experimental Protocols

1. Protocol: In Vitro Drug Susceptibility Assay (SYBR Green I Method)

This protocol determines the 50% inhibitory concentration (IC50) of a compound against P. falciparum.

  • Preparation of Drug Plates:

    • Perform serial dilutions of this compound/halofuginone in a complete culture medium in a 96-well plate.

    • Include drug-free wells for 100% parasite growth control and wells with uninfected red blood cells for background control.[5]

  • Assay Setup:

    • Prepare a parasite suspension of synchronized ring-stage parasites at 1% parasitemia and 2% hematocrit.[8]

    • Add 100 µL of this suspension to each well of the pre-dosed drug plate.

  • Incubation:

    • Incubate the plates for 72 hours at 37°C in a mixed gas environment (5% CO₂, 5% O₂, 90% N₂).[5][9]

  • Lysis and Staining:

    • After incubation, lyse the red blood cells by adding 100 µL of lysis buffer containing SYBR Green I dye to each well.[5]

    • Incubate in the dark at room temperature for 1-2 hours.[8]

  • Data Acquisition and Analysis:

    • Measure fluorescence using a microplate reader (excitation ~485 nm, emission ~530 nm).[2][8]

    • Subtract background fluorescence, normalize data to the drug-free controls, and calculate IC50 values by fitting the data to a sigmoidal dose-response curve.

2. Protocol: Selection of this compound-Resistant P. falciparum

This protocol describes the generation of resistant parasite lines through continuous drug pressure.

  • Initiation:

    • Start with a large, healthy, asynchronous culture of the parental parasite strain.

    • Apply an initial, continuous pressure of this compound or halofuginone at a concentration equivalent to the IC90.

  • Monitoring and Drug Escalation:

    • Monitor the culture daily for parasite death and eventual recrudescence (re-growth). This may take several weeks.

    • Once the parasite population has recovered and is growing steadily, gradually increase the drug concentration.[5] Allow the culture to adapt before each subsequent increase.

  • Cloning of Resistant Parasites:

    • Once parasites can consistently grow in a significantly higher drug concentration (e.g., >5-fold the initial IC50), clone the resistant population by limiting dilution to ensure a genetically homogenous line.[5]

  • Characterization:

    • Confirm the resistance phenotype of the cloned line by re-determining the IC50.

    • Sequence the PfcPRS gene to identify potential resistance-conferring mutations.

Visualizations

cluster_drug_action Drug Action & Resistance Mechanism This compound This compound / Halofuginone Inhibition Inhibition of Enzyme Activity This compound->Inhibition Binds to PfcPRS_Mutant Mutant PfcPRS (e.g., point mutation) This compound->PfcPRS_Mutant Reduced Binding PfcPRS_WT Wild-Type PfcPRS (Cytoplasmic Prolyl-tRNA Synthetase) PfcPRS_WT->Inhibition Targeted by Uncharged_tRNA Accumulation of Uncharged prolyl-tRNA Inhibition->Uncharged_tRNA AAR Activation of Amino Acid Starvation Response (AAR) Uncharged_tRNA->AAR Protein_Synth_Halt Protein Synthesis Arrest AAR->Protein_Synth_Halt Death Parasite Growth Arrest & Death Protein_Synth_Halt->Death Resistance Drug Resistance Phenotype PfcPRS_Mutant->Resistance

Caption: Mechanism of this compound action and resistance in Plasmodium.

Start Start: Culture Parasites with Sub-lethal Drug Dose Monitor Monitor for Recrudescence (Parasite Re-growth) Start->Monitor Recrudescence Recrudescence Observed? Monitor->Recrudescence IncreaseDose Gradually Increase Drug Concentration Recrudescence->IncreaseDose  Yes NoGrowth No Growth: Restart with Lower Dose or Larger Population Recrudescence->NoGrowth  No Clone Clone Resistant Line (Limiting Dilution) IncreaseDose->Clone Confirm Confirm Resistance: Determine IC50 Shift Clone->Confirm Sequence Sequence PfcPRS Gene to Identify Mutations Confirm->Sequence End End: Resistant Line Characterized Sequence->End

Caption: Workflow for in vitro selection of this compound-resistant parasites.

Problem Problem: Sequencing chromatogram for PfcPRS gene is ambiguous CheckPeaks Are there multiple peaks at single nucleotide positions? Problem->CheckPeaks MixedPop Conclusion: Likely a mixed (non-clonal) population CheckPeaks->MixedPop  Yes Noise Conclusion: Likely background noise or poor PCR/sequencing quality CheckPeaks->Noise  No CloneSolution Action: Clone parasite line by limiting dilution, then re-sequence MixedPop->CloneSolution OptimizeSolution Action: Optimize PCR and use high-quality gDNA template Noise->OptimizeSolution

Caption: Troubleshooting guide for ambiguous PfcPRS sequencing results.

References

Technical Support Center: Advancing Febrifugine Derivatives Towards Safer Clinical Applications

Author: BenchChem Technical Support Team. Date: December 2025

This technical support resource is designed for researchers, scientists, and drug development professionals working to improve the safety profile of Febrifugine (B1672321) for clinical trials. Here you will find troubleshooting guides and frequently asked questions to address common challenges encountered during your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action of this compound and its analogues?

This compound and its derivatives, such as Halofuginone, exert their therapeutic effects by inhibiting prolyl-tRNA synthetase (ProRS).[1][2] This enzyme is crucial for protein synthesis. The inhibition of ProRS leads to a buildup of uncharged prolyl-tRNA, which mimics a state of proline starvation in the cell. This, in turn, activates the Amino Acid Response (AAR) pathway, a cellular stress response pathway.[3][4] The activation of the AAR pathway is believed to be the underlying reason for the diverse biological activities of this class of compounds, including their antimalarial, anti-inflammatory, and anti-fibrotic properties.[3][1]

Q2: What are the known safety concerns and toxicities associated with this compound?

The clinical development of this compound has been hampered by its significant side effects.[5][6][7] The most commonly reported toxicities include:

  • Hepatotoxicity (Liver Toxicity): This is a major concern that has prevented its use as a clinical drug.[5][6][8][9]

  • Gastrointestinal Injury: Symptoms such as nausea, vomiting, diarrhea, and gastrointestinal hemorrhage are frequently observed, particularly at higher doses.[10][11]

These toxicities are thought to arise from the metabolic activation of the quinazoline (B50416) ring of this compound by cytochrome P-450 enzymes in the liver.[5][6] This process can create reactive arene oxide intermediates that can covalently bind to and damage essential biomolecules like DNA, RNA, and proteins, leading to cellular damage.[5][6]

Q3: How can the safety profile of this compound be improved?

The primary strategy for enhancing the safety of this compound involves the synthesis of novel analogues with modifications to the chemical structure.[8][12][13] The goal is to reduce the formation of toxic metabolites while preserving or even enhancing the desired therapeutic activity. Key approaches include:

  • Modification of the Quinazoline Ring: Introducing electron-withdrawing groups or blocking the C-5 and C-6 positions of the quinazoline ring can make the molecule less susceptible to metabolic activation by cytochrome P-450 enzymes.[6]

  • Halogenation: The development of Halofuginone, a halogenated derivative, was an early attempt to create a less toxic version of this compound.[3][14][15]

  • Structure-Activity Relationship (SAR) Studies: Synthesizing and testing a variety of derivatives helps to understand the relationship between the chemical structure and both the efficacy and toxicity of the compounds. This allows for the rational design of safer and more potent drugs.[12]

Troubleshooting Guides

Problem: High cytotoxicity observed in in vitro assays.
  • Possible Cause 1: Off-target effects.

    • Solution: Perform counter-screening against a panel of relevant cell lines to assess the selectivity of your compound. It is crucial to determine if the observed toxicity is specific to the target cells or a result of general cytotoxicity. For instance, comparing toxicity in cancer cell lines versus normal human cell lines can provide valuable insights.

  • Possible Cause 2: Formation of reactive metabolites.

    • Solution: Co-incubate your compound with liver microsomes (a source of cytochrome P-450 enzymes) in your in vitro assay. A significant increase in cytotoxicity in the presence of microsomes would suggest that metabolic activation is contributing to the toxicity. Consider redesigning the molecule to block the sites of metabolic activation.

Problem: Inconsistent results in antimalarial efficacy studies.
  • Possible Cause 1: Parasite strain variability.

    • Solution: Ensure you are using well-characterized strains of Plasmodium falciparum. It is advisable to test your compounds against both chloroquine-sensitive and chloroquine-resistant strains to assess the potential for cross-resistance.[5][8]

  • Possible Cause 2: Drug stability and solubility issues.

    • Solution: Verify the stability of your compound in the culture medium over the duration of the experiment. Poor solubility can also lead to inaccurate dosing. Ensure your compound is fully dissolved in the vehicle (e.g., DMSO) before adding it to the culture medium, and keep the final vehicle concentration consistent and low across all experiments.

Problem: Animal models showing severe gastrointestinal side effects.
  • Possible Cause 1: High oral dosage.

    • Solution: The gastrointestinal toxicity of this compound and its analogues is often dose-dependent and more pronounced with oral administration due to direct contact with the gastrointestinal tract.[10] Consider exploring alternative routes of administration, such as subcutaneous or intravenous injection, which may mitigate these side effects.[10]

  • Possible Cause 2: On-target toxicity in the gut.

    • Solution: If the toxicity persists with different routes of administration, it may be an on-target effect. In such cases, a medicinal chemistry approach to modify the compound's structure to alter its biodistribution and reduce its accumulation in the gastrointestinal tract may be necessary.

Data Presentation

Table 1: In Vitro Antimalarial Activity and Cytotoxicity of this compound Analogues

CompoundP. falciparum D6 IC50 (ng/mL)P. falciparum W2 IC50 (ng/mL)Rat Hepatocyte Cytotoxicity IC50 (ng/mL)Selectivity Index (D6)Selectivity Index (W2)
This compound1.21.51008367
Compound 51.82.1>100,000>55,556>47,619
Compound 62.52.8>100,000>40,000>35,714
Compound 81.51.7>100,000>66,667>58,824
Compound 90.80.9>100,000>125,000>111,111
Compound 110.70.8>100,000>142,857>125,000

Data synthesized from Zhu et al., 2009.[5]

Table 2: In Vivo Efficacy of this compound and Halofuginone in P. berghei-infected Mice

CompoundRoute of AdministrationDose (mg/kg)Outcome
This compoundOral5Partial cure, 2/5 mice survived
This compoundSubcutaneous1Extended survival, no cures
This compoundSubcutaneous5Toxic
HalofuginoneOral0.2Apparent curative effect
HalofuginoneOral1Apparent curative effect
HalofuginoneSubcutaneous0.2Extended survival, no cures

Data synthesized from Jiang et al., 2005.[10]

Experimental Protocols

Protocol 1: In Vitro Antimalarial Drug Susceptibility Assay

  • Parasite Culture: Maintain asynchronous cultures of P. falciparum (e.g., D6 and W2 strains) in human erythrocytes at 37°C in a gas mixture of 5% CO2, 5% O2, and 90% N2.

  • Drug Preparation: Prepare stock solutions of test compounds in DMSO. Serially dilute the compounds in culture medium to achieve the desired final concentrations.

  • Assay Plate Preparation: Add the diluted compounds to a 96-well plate. Add parasitized erythrocytes (e.g., at 1% parasitemia and 2% hematocrit) to each well. Include positive (parasitized cells without drug) and negative (uninfected erythrocytes) controls.

  • Incubation: Incubate the plates for 72 hours under the conditions described in step 1.

  • Growth Inhibition Assessment: After incubation, lyse the erythrocytes and quantify parasite growth using a SYBR Green I-based fluorescence assay.

  • Data Analysis: Calculate the 50% inhibitory concentration (IC50) by fitting the dose-response data to a sigmoidal curve using appropriate software.

Protocol 2: Cytotoxicity Assay in Rat Hepatocytes

  • Hepatocyte Isolation: Isolate primary hepatocytes from rat liver using a collagenase perfusion method.

  • Cell Plating: Plate the isolated hepatocytes in collagen-coated 96-well plates and allow them to attach for a specified period.

  • Compound Treatment: Prepare serial dilutions of the test compounds and add them to the hepatocyte cultures.

  • Incubation: Incubate the treated cells for 24-48 hours at 37°C in a humidified 5% CO2 atmosphere.

  • Viability Assessment: Assess cell viability using a standard method such as the MTT assay, which measures mitochondrial metabolic activity.

  • Data Analysis: Determine the IC50 value, the concentration of the compound that causes a 50% reduction in cell viability, from the dose-response curve.

Visualizations

Febrifugine_Mechanism_of_Action This compound This compound / Halofuginone ProRS Prolyl-tRNA Synthetase (ProRS) This compound->ProRS Inhibits tRNA_pro_charged Charged prolyl-tRNA ProRS->tRNA_pro_charged Charges tRNA-pro tRNA_pro_uncharged Uncharged tRNA-pro Proline Proline Proline->ProRS Binds to Protein_Synthesis Protein Synthesis tRNA_pro_charged->Protein_Synthesis AAR Amino Acid Response (AAR) Pathway Activation tRNA_pro_uncharged->AAR Accumulation leads to Therapeutic_Effects Therapeutic Effects (Antimalarial, Anti-inflammatory, etc.) AAR->Therapeutic_Effects Febrifugine_Toxicity_Pathway cluster_0 This compound This compound CYP450 Cytochrome P-450 (in Liver) This compound->CYP450 Metabolized by Arene_Oxide Reactive Arene Oxide Intermediate CYP450->Arene_Oxide Forms Biomolecules Biomolecules (DNA, RNA, Proteins) Arene_Oxide->Biomolecules Binds to Adducts Covalent Adducts Toxicity Cellular Damage & Toxicity Adducts->Toxicity Experimental_Workflow_Safety_Profile Synthesis Synthesize this compound Analogues In_Vitro_Efficacy In Vitro Efficacy Assay (e.g., antimalarial) Synthesis->In_Vitro_Efficacy In_Vitro_Toxicity In Vitro Cytotoxicity Assay (e.g., hepatocytes) Synthesis->In_Vitro_Toxicity Selectivity_Index Calculate Selectivity Index (IC50 toxicity / IC50 efficacy) In_Vitro_Efficacy->Selectivity_Index In_Vitro_Toxicity->Selectivity_Index Lead_Selection Select Lead Compounds (High Efficacy, Low Toxicity) Selectivity_Index->Lead_Selection In_Vivo_Studies In Vivo Animal Studies (Efficacy and Toxicity) Lead_Selection->In_Vivo_Studies Clinical_Candidate Clinical Candidate Selection In_Vivo_Studies->Clinical_Candidate

References

Technical Support Center: Navigating the Emetic Properties of Febrifugine and its Analogs

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on understanding and addressing the emetic properties of febrifugine (B1672321) and its derivatives. The following troubleshooting guides and frequently asked questions (FAQs) are designed to assist in designing experiments, interpreting results, and developing strategies for improved tolerance.

Frequently Asked Questions (FAQs)

Q1: What is the underlying mechanism of this compound-induced nausea and vomiting?

A1: The emetic effects of this compound are believed to be primarily a reflex action initiated by the stimulation of the afferent vagus and sympathetic nerves within the gastrointestinal (GI) tract.[1] Additionally, this compound and its potent analog, halofuginone (B1684669), inhibit prolyl-tRNA synthetase (ProRS). This inhibition leads to an accumulation of uncharged prolyl-tRNA, mimicking a state of proline starvation and activating the Amino Acid Response (AAR) pathway, a cellular stress response.[2][3] While central nervous system involvement cannot be entirely ruled out, the current evidence strongly points to a peripheral mechanism originating in the GI tract.

Q2: How do the emetic properties of halofuginone compare to this compound?

A2: Halofuginone, a halogenated derivative of this compound, is a more potent antimalarial agent.[2] While it was developed to mitigate the significant side effects of this compound, it still exhibits an unfavorable toxicity profile that has limited its clinical development for malaria in humans.[2] However, its overall toxicity is considered to be reduced compared to the parent compound.[2] In a phase I clinical trial for advanced solid tumors, the dose-limiting toxicities of halofuginone were nausea, vomiting, and fatigue.[4]

Q3: What are the standard preclinical models for assessing the emetic potential of this compound and its analogs?

A3: The ferret and the musk shrew (Suncus murinus) are considered the gold-standard preclinical models for evaluating emetic responses, as they possess a vomiting reflex similar to humans.[5][6] In contrast, rodents such as rats and mice lack an emetic reflex.[7] Therefore, in these models, nausea-like states are inferred through behavioral assays like "pica," which is the consumption of non-nutritive substances like kaolin (B608303) clay, and conditioned taste aversion (CTA), where the animal learns to avoid a novel taste that has been paired with drug-induced malaise.[8][9]

Q4: Are there any strategies to reduce the gastrointestinal irritation caused by this compound during in vivo experiments?

A4: Yes, studies in mice have shown that subcutaneous administration of this compound analogs does not cause the same degree of gastrointestinal irritation (diarrhea and hemorrhage) observed with oral administration.[7][10] This suggests that the GI side effects are at least partially due to direct contact of the compound with the gastrointestinal mucosa.[7] Therefore, altering the route of administration could be a viable strategy to mitigate these effects in preclinical studies.

Q5: Can co-administration of anti-emetic drugs control this compound-induced nausea and vomiting?

A5: While specific studies on the co-administration of anti-emetics with this compound are limited, the established mechanisms of drug-induced nausea and vomiting suggest that this is a plausible strategy. Standard anti-emetic agents target various receptors involved in the emetic reflex. These include 5-HT3 receptor antagonists (e.g., ondansetron), neurokinin-1 (NK1) receptor antagonists (e.g., aprepitant), and dopamine (B1211576) D2 receptor antagonists (e.g., domperidone).[11] In a clinical trial of halofuginone, the use of 5-HT3 antagonists was required to manage nausea and vomiting.[4]

Troubleshooting Guide

Observed Issue Potential Cause Troubleshooting Steps & Recommendations
High incidence of emesis or pica behavior at therapeutic doses. Inherent emetic properties of the compound.1. Confirm Efficacy-Toxicity Window: Conduct a dose-response study to carefully define the therapeutic window. 2. Change Route of Administration: If using oral administration, consider subcutaneous injection to reduce direct GI irritation.[7] 3. Co-administer Anti-emetics: Prophylactically treat animals with a 5-HT3 receptor antagonist or an NK1 receptor antagonist prior to this compound administration. 4. Analog Screening: If developing new analogs, prioritize those with a higher therapeutic index (see Quantitative Data section).
Inconsistent or variable emetic responses between animals. Biological variability, stress, or experimental procedure inconsistencies.1. Acclimatize Animals: Ensure animals are properly acclimatized to the experimental conditions to minimize stress-induced variability. 2. Standardize Procedures: Maintain consistency in dosing times, handling, and observation periods. 3. Control for Environmental Factors: Minimize noise, temperature fluctuations, and other environmental stressors.
Difficulty in distinguishing between toxicity and emesis-related weight loss. Overlapping toxic effects of this compound (e.g., hepatotoxicity).1. Monitor Multiple Endpoints: In addition to weight, monitor food and water intake, and specific behaviors (pica, lethargy). 2. Include Control Groups: Use vehicle-only and positive control (e.g., cisplatin (B142131) for emesis) groups to differentiate effects. 3. Histopathology: At the end of the study, perform histopathological analysis of the liver and GI tract to assess for organ-specific toxicity.
Conditioned taste aversion (CTA) results are not robust. Sub-threshold nausea or issues with the experimental paradigm.1. Optimize CTA Protocol: Ensure the novel taste is sufficiently palatable and novel, and that the time between taste exposure and drug administration is optimized. 2. Confirm Nauseating Dose: Use a dose of this compound that has been shown to induce pica or other signs of malaise. 3. Water Deprivation Schedule: Carefully control the water deprivation schedule to ensure motivation for drinking during the test.

Quantitative Data

The following tables summarize the available quantitative data on the in vitro and in vivo activity of this compound and some of its synthetic analogs. A key goal in analog development is to increase the therapeutic index by reducing toxicity while maintaining or improving efficacy.

Table 1: In Vitro Antimalarial Activity and Cytotoxicity of this compound and Analogs

CompoundIC50 vs. P. falciparum D6 (nM)[5]IC50 vs. P. falciparum W2 (nM)[5]IC50 vs. Rat Hepatocytes (nM)[5]Selectivity Index (Hepatocyte/W2)
This compound1.21.31.8 x 10^4~13,846
Analog 51.51.81.7 x 10^4~9,444
Analog 61.01.92.4 x 10^4~12,631

Table 2: In Vivo Antimalarial Efficacy and Toxicity of this compound and Analogs in Rodent Models

CompoundED50 (mg/kg)[12]Maximum Tolerated Dose (MTD) (mg/kg)[12]Therapeutic Index (MTD/ED50)[12]
This compound2.5104
Analog 12.1>100>47.6
Analog 21.8>100>55.6
Analog 61.28066.7
Analog 70.96066.7

Experimental Protocols

Protocol 1: Kaolin Consumption (Pica) Assay for Nausea Assessment in Rats

This protocol is adapted from established methods to assess nausea-like behavior in rats, which lack a vomiting reflex.[8]

  • Acclimatization: House rats individually and allow them to acclimate for at least one week with free access to food, water, and a pre-weighed amount of kaolin clay in a separate container.

  • Baseline Measurement: For 3-5 days prior to the experiment, measure daily food, water, and kaolin consumption to establish a stable baseline.

  • Dosing: Administer this compound or the test analog at the desired dose and route. Include a vehicle control group.

  • Data Collection: Over the next 24-72 hours, measure the consumption of food, water, and kaolin at regular intervals (e.g., every 24 hours).

  • Analysis: An increase in kaolin consumption compared to baseline and the vehicle control group is indicative of a nausea-like state.

Protocol 2: In Vitro Prolyl-tRNA Synthetase (PRS) Inhibition Assay

This assay measures the enzymatic activity of PRS by quantifying the incorporation of a radiolabeled amino acid into tRNA.[9]

  • Reaction Mixture Preparation: Prepare a reaction mixture containing purified recombinant Prolyl-tRNA Synthetase, [3H]-L-proline, ATP, and yeast or E. coli tRNA in a suitable buffer.

  • Compound Addition: Add this compound, its analog, or a vehicle control at various concentrations to the reaction mixture.

  • Incubation: Incubate the reaction at 37°C for a specified time (e.g., 2 hours).

  • Precipitation and Collection: Stop the reaction and precipitate the tRNA. Collect the precipitates on a filter plate.

  • Quantification: Measure the amount of incorporated [3H]-L-proline using a scintillation counter.

  • Analysis: Calculate the percentage of inhibition of PRS activity for each compound concentration and determine the IC50 value.

Visualizations

Signaling Pathway of this compound-Induced Amino Acid Response

Febrifugine_AAR_Pathway This compound This compound / Halofuginone ProRS Prolyl-tRNA Synthetase (ProRS) This compound->ProRS Inhibits tRNA_pro_uncharged Uncharged tRNA(Pro) Proline Proline Proline->ProRS Binds GCN2 GCN2 Kinase tRNA_pro_uncharged->GCN2 Activates eIF2a eIF2α GCN2->eIF2a Phosphorylates eIF2a_P p-eIF2α ATF4 ATF4 Translation eIF2a_P->ATF4 AAR Amino Acid Response (AAR) - Cell Stress - Growth Arrest ATF4->AAR

This compound inhibits ProRS, leading to the activation of the AAR pathway.
Experimental Workflow for Preclinical Emetic Assessment

Emetic_Assessment_Workflow cluster_rodent Rodent Model (Rat/Mouse) cluster_non_rodent Emetic Model (Ferret/Shrew) pica Pica Assay (Kaolin Consumption) data_analysis Data Analysis (Emetic Events, Kaolin Intake, Aversion Index) pica->data_analysis cta Conditioned Taste Aversion cta->data_analysis rodent_dose Administer Compound rodent_dose->pica rodent_dose->cta emesis_obs Direct Observation of Retching and Vomiting emesis_obs->data_analysis non_rodent_dose Administer Compound non_rodent_dose->emesis_obs start Select Preclinical Model cluster_rodent cluster_rodent start->cluster_rodent No Vomiting Reflex cluster_non_rodent cluster_non_rodent start->cluster_non_rodent Vomiting Reflex conclusion Determine Emetic Liability data_analysis->conclusion

Workflow for assessing emetic properties in preclinical models.

References

Optimizing Febrifugine derivatives for activity against drug-resistant parasites

Author: BenchChem Technical Support Team. Date: December 2025

Technical Support Center: Optimizing Febrifugine (B1672321) Derivatives

This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers developing this compound derivatives against drug-resistant parasites.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for this compound and its derivatives against Plasmodium parasites?

A1: this compound and its synthetic analogues, such as halofuginone (B1684669), function by directly inhibiting the parasite's cytoplasmic prolyl-tRNA synthetase (PRS).[1][2][3] This enzyme is crucial for protein synthesis. Inhibition of PRS leads to an accumulation of uncharged proline tRNA, which triggers the amino acid response (AAR) pathway, a cellular stress response.[1][4][5] This ultimately halts protein synthesis and prevents parasite proliferation. This mechanism is distinct from common antimalarials like chloroquine (B1663885) or artemisinin, which is why this compound derivatives often show activity against drug-resistant strains.

cluster_drug_action Drug Action cluster_parasite_pathway Parasite Pathway This compound This compound Derivative PRS Prolyl-tRNA Synthetase (PfcPRS) This compound->PRS Inhibits Pro_tRNA Prolyl-tRNA Synthesis This compound->Pro_tRNA PRS->Pro_tRNA Catalyzes AAR Amino Acid Response (AAR) Activation Pro_tRNA->AAR Protein_Synth Protein Synthesis Pro_tRNA->Protein_Synth Enables AAR->Protein_Synth Inhibits Growth Parasite Growth Protein_Synth->Growth Required for Protein_Synth->Growth Inhibits

Caption: Mechanism of action of this compound derivatives.

Q2: Are this compound derivatives effective against chloroquine-resistant P. falciparum strains?

A2: Yes, experimental data consistently show that this compound and its analogues are effective against P. falciparum strains that are resistant to chloroquine.[3][6] For example, some analogues show comparable or even superior potency against both chloroquine-sensitive (e.g., D6) and chloroquine-resistant (e.g., W2) strains.[6][7] This is due to their unique mechanism of action targeting the prolyl-tRNA synthetase, which is different from the targets of chloroquine.[3]

Q3: What are the primary challenges in developing this compound derivatives for clinical use?

A3: The main obstacle has been the toxicity associated with the parent compound, this compound, which causes side effects like nausea, vomiting, and liver toxicity.[7][8][9] A major focus of current research is to synthesize derivatives with an improved therapeutic index—that is, to separate the potent antimalarial activity from the host cytotoxicity.[8][10][11] Another challenge is overcoming recrudescence, where parasites reappear after treatment is stopped, which was a reason this compound was initially excluded from the list of active antimalarials.[12]

Q4: What structural features of the this compound molecule are essential for its antimalarial activity?

A4: Structure-activity relationship (SAR) studies have identified several key features. The 4-quinazolinone ring, the nitrogen atom in the piperidine (B6355638) ring, and the hydroxyl group on the piperidine ring are all considered necessary for antimalarial activity.[12][13] Modifications to the quinazoline (B50416) ring, such as adding halogen groups, can reduce host cell cytotoxicity while maintaining antimalarial efficacy.[12] However, replacing the piperidine ring or modifying the linker group often results in a complete loss of activity.[9][12]

Troubleshooting Guide

Problem 1: My compound shows high cytotoxicity in mammalian cell lines, making it difficult to assess its specific antimalarial activity.

Solution: This is a common issue due to the inherent toxicity of the this compound scaffold.

  • Confirm On-Target Effect with Proline Rescue: The inhibition of prolyl-tRNA synthetase (PRS) by this compound derivatives can be competitively reversed by adding excess proline to the culture medium.[1][2][5] If the observed cytotoxicity is due to the intended mechanism, supplementing the medium with proline should rescue the mammalian cells, confirming an on-target effect.[14] If cytotoxicity persists, it may be due to off-target effects.

  • Determine the Selectivity Index (SI): Calculate the SI by dividing the cytotoxic concentration (CC50) in a mammalian cell line by the inhibitory concentration (IC50) against the parasite. A higher SI indicates greater selectivity for the parasite. Aim for derivatives with a high SI.[12]

  • Optimize Concentration and Exposure Time: Perform dose-response experiments to find the lowest concentration of the derivative that is effective against the parasite while minimizing host cell toxicity.[14]

Start High Cytotoxicity Observed ProlineAssay Perform Proline Rescue Assay Start->ProlineAssay Result Result ProlineAssay->Result Is cytotoxicity reversed? Optimize Optimize Dose/Time & Calculate Selectivity Index Result->Optimize Yes (On-Target) OffTarget Investigate Off-Target Effects Consider Structural Modification Result->OffTarget No (Off-Target)

Caption: Troubleshooting workflow for high cytotoxicity.

Problem 2: The in vivo efficacy of my lead compound is poor despite promising in vitro activity.

Solution: Poor in vivo efficacy can be due to several factors, including pharmacokinetics (PK) and bioavailability.

  • Route of Administration: this compound and its derivatives can cause gastrointestinal irritation when administered orally.[12] Consider subcutaneous or intravenous injection to bypass this issue and potentially improve bioavailability.[12]

  • Metabolic Stability: The compound may be rapidly metabolized in vivo. Consider designing analogues with improved metabolic stability. The design of some analogues aims to block metabolic pathways that form toxic intermediates.[7][11]

  • Recrudescence: this compound has been known to suppress parasitemia to undetectable levels, but the infection can return after treatment stops.[12] In vivo studies should include a long follow-up period to monitor for recrudescence. Combination therapy with another antimalarial that has a different mechanism of action could be explored.

Problem 3: Parasites are developing resistance to my this compound derivative in culture.

Solution: While resistance to this compound is not widespread, it can be induced in the lab.

  • Mechanism of Resistance: Resistance is often associated with point mutations or copy number variations in the gene encoding prolyl-tRNA synthetase (PRS).[15][16] Another reported mechanism is the parasite increasing its intracellular concentration of proline to counteract the drug's effect.[17][18]

  • Whole-Genome Sequencing: Sequence the genomes of the resistant parasite lines to identify mutations in the PfcPRS gene or other potential targets.[19][20]

  • Cross-Resistance Profile: Test your resistant line against other this compound derivatives and other classes of antimalarials to understand the cross-resistance profile. This compound's unique target suggests a low probability of cross-resistance with drugs like chloroquine.[3]

Data Presentation: Activity and Toxicity of this compound Derivatives

The following tables summarize the efficacy and cytotoxicity of selected this compound analogues compared to the parent compound and standard antimalarials.

Table 1: In Vitro Antimalarial Activity and Cytotoxicity of this compound Analogues

CompoundIC50 (ng/mL) vs. P. falciparum W2 (Chloroquine-Resistant)IC50 (ng/mL) vs. P. falciparum D6 (Chloroquine-Sensitive)CC50 (ng/mL) vs. J774 (Macrophage)Selectivity Index (CC50/IC50 vs. W2)Reference
This compound 0.850.432.953.47[8]
Halofuginone 0.140.1114.80105.7[8]
WR222048 0.980.82878.59896.5[8]
WR139672 1.481.121823.131231.8[8]
Compound 9 ¹0.210.18>25,000>119,047[7]
Compound 11 ¹0.140.15>25,000>178,571[7]

¹Data from a study evaluating analogues with modifications to the quinazoline ring to reduce toxicity.[7]

Table 2: In Vivo Efficacy and Toxicity of this compound Analogues in a Rodent Model (P. berghei)

CompoundED50 (mg/kg)Acute Oral LD50 (mg/kg)Therapeutic Index (LD50/ED50)Reference
This compound ~1.02.5~2.5[21]
Halofuginone 0.1 - 0.218~90 - 180[12][21]
Analogue 9 ²0.11>2000>18,181[21]
Analogue 11 ²0.07>2000>28,571[21]
Chloroquine 1.5450300[21]

²Analogues 9 and 11 demonstrated significantly lower toxicity and a wider therapeutic window compared to the parent compound.[21]

Experimental Protocols

Protocol 1: In Vitro Antimalarial Drug Susceptibility Assay (SYBR Green I-Based)

This method measures the proliferation of parasites by quantifying DNA content using the fluorescent dye SYBR Green I.[22]

  • Compound Preparation: Prepare serial dilutions of the this compound derivatives in a 96-well plate. The final concentration of the solvent (e.g., DMSO) should be below 0.5% to avoid toxicity.

  • Parasite Culture: Use synchronized P. falciparum cultures, primarily at the ring stage. Adjust the culture to 1% parasitemia and 2% hematocrit in complete culture medium (e.g., RPMI-1640 with Albumax).

  • Plate Seeding: Add 180 µL of the parasite culture to each well containing 20 µL of the diluted compounds. Include drug-free wells (positive control) and wells with uninfected red blood cells (negative control).

  • Incubation: Incubate the plates for 72 hours in a modular incubation chamber with a gas mixture of 5% CO₂, 5% O₂, and 90% N₂ at 37°C.

  • Lysis and Staining: Prepare a lysis buffer containing SYBR Green I dye. Add the lysis buffer to each well and incubate in the dark at room temperature for 1 hour.

  • Fluorescence Reading: Read the fluorescence of each well using a microplate reader with excitation and emission wavelengths set to ~485 nm and ~530 nm, respectively.

  • Data Analysis: Subtract the background fluorescence from the negative control wells. Calculate the percentage of parasite growth inhibition relative to the positive control. Determine the IC50 value by plotting the inhibition percentage against the log of the drug concentration using a sigmoidal dose-response curve.[22]

A 1. Prepare Serial Dilutions of Compounds in 96-well Plate C 3. Add Parasite Culture to Wells (Include Positive/Negative Controls) A->C B 2. Prepare Synchronized Parasite Culture (1% Para, 2% Hct) B->C D 4. Incubate for 72 hours (37°C, specific gas mixture) C->D E 5. Lyse Cells & Stain DNA with SYBR Green I Lysis Buffer D->E F 6. Read Fluorescence (Ex: 485nm, Em: 530nm) E->F G 7. Analyze Data: Calculate % Inhibition and Determine IC50 Value F->G

Caption: Experimental workflow for the SYBR Green I assay.

Protocol 2: In Vivo Efficacy Assessment (Rodent Malaria 4-Day Suppressive Test)

This standard test evaluates the activity of compounds against an established blood-stage infection in mice.[12][21]

  • Animal Model: Use Swiss albino mice (e.g., ICR or BALB/c strain), typically weighing 18-22g.

  • Parasite Inoculation: On Day 0, inoculate each mouse intraperitoneally (i.p.) with 1x10⁶ red blood cells infected with a rodent malaria parasite, such as Plasmodium berghei.

  • Drug Administration: Administer the test compounds (this compound derivatives) once daily for four consecutive days (Day 0 to Day 3). The route can be oral (p.o.) or subcutaneous (s.c.). Include a vehicle control group and a positive control group (e.g., treated with chloroquine at 5 mg/kg).

  • Parasitemia Determination: On Day 4, collect a drop of blood from the tail of each mouse. Prepare thin blood smears, fix with methanol, and stain with Giemsa.

  • Microscopy: Examine the stained smears under a microscope to determine the percentage of parasitized red blood cells by counting at least 1,000 total red blood cells.

  • Efficacy Calculation: Calculate the average parasitemia for each group. Determine the percentage of parasite growth inhibition using the formula: [1 - (Avg. Parasitemia of Treated Group / Avg. Parasitemia of Control Group)] * 100. The ED50 (effective dose that suppresses parasitemia by 50%) can then be calculated.[21]

References

Technical Support Center: Large-Scale Synthesis of Halofuginone from Febrifugine

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the large-scale synthesis of halofuginone (B1684669) from its natural precursor, febrifugine (B1672321).

Introduction to the Synthesis

Halofuginone, a halogenated derivative of this compound, is a quinazolinone alkaloid with significant applications in veterinary medicine and growing interest for its potential therapeutic uses in humans.[1] The synthesis of halofuginone from this compound, which is extracted from the plant Dichroa febrifuga, presents several challenges, particularly when scaling up for industrial production.[2] Key challenges include ensuring the purity of the starting material, controlling stereochemistry, and optimizing the halogenation process to maximize yield and purity while minimizing byproducts.[2][3]

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in the large-scale synthesis of halofuginone from this compound?

A1: The primary challenges include:

  • Stereochemical Control: this compound can exist as a mixture of diastereomers, primarily this compound and isothis compound (B1241856). These can interconvert under certain conditions, making it difficult to obtain a stereochemically pure final product.[2]

  • Purity of Starting Material: The purity of this compound extracted from natural sources can vary, and impurities can affect the efficiency of subsequent reactions and the purity of the final halofuginone product.

  • Halogenation Process: The introduction of bromine and chlorine onto the quinazolinone ring requires carefully controlled conditions to avoid side reactions and ensure high yields.

  • Purification: Removing unreacted starting materials, diastereomers, and other impurities on a large scale can be challenging, often requiring methods that avoid column chromatography to be economically viable.[4]

Q2: What is the significance of the stereochemistry of this compound in the synthesis of halofuginone?

A2: this compound has two stereocenters, leading to the possibility of four stereoisomers. The desired biological activity of halofuginone is often associated with a specific stereoisomer. The interconversion between this compound ((2R,3S)-configuration) and its diastereomer isothis compound ((2S,3S)-configuration) is a critical issue that can lead to a mixture of products, complicating purification and potentially reducing the efficacy of the final drug substance.[2][5]

Q3: Are there total synthesis routes that bypass the use of natural this compound?

A3: Yes, several total synthesis routes have been developed to produce halofuginone. These routes offer better control over stereochemistry and avoid the challenges associated with natural product extraction. Some scalable total syntheses have been designed to be cost-effective and environmentally benign, avoiding hazardous reagents and chromatographic purification.[4]

Q4: What analytical techniques are recommended for monitoring the synthesis and ensuring the purity of halofuginone?

A4: High-Performance Liquid Chromatography (HPLC) is a crucial technique for monitoring the progress of the reaction and assessing the purity of the final product.[4] Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS) are essential for structural elucidation and identification of intermediates and impurities.[6]

Troubleshooting Guide

Problem Potential Cause Recommended Solution
Low Yield of Halofuginone Incomplete halogenation reaction.Optimize reaction conditions for the halogenation step, including temperature, reaction time, and the choice of halogenating agents. Ensure the this compound starting material is of high purity.
Formation of side products due to over-halogenation or degradation.Carefully control the stoichiometry of the halogenating agents. Use a milder halogenating agent or protect sensitive functional groups.
Presence of Isohalofuginone Impurity Interconversion of this compound to isothis compound during the synthesis.Control the pH and temperature of the reaction to minimize isomerization. Consider using a stereoselective synthesis route if possible.[2]
Difficulties in Purification Presence of closely related impurities, such as unreacted this compound or isohalofuginone.Develop an optimized crystallization process for the purification of halofuginone. This is often preferred over chromatography for large-scale production.
Oily product that is difficult to crystallize.Screen different solvent systems for crystallization. Ensure the product is free from residual solvents or impurities that may inhibit crystallization.
Inconsistent Product Quality Variability in the purity of the this compound starting material.Implement stringent quality control measures for the incoming this compound, including purity assessment by HPLC.
Lack of robust process control.Establish and validate critical process parameters for each step of the synthesis to ensure batch-to-batch consistency.

Data Presentation

Table 1: Indicative Yields for a Multi-Step Synthesis of (-)-Halofuginone from D-Arabinose

This table provides an example of the yields that can be expected in a total synthesis route, which can serve as a benchmark for process optimization.[7]

Step Reaction Yield (%)
1D-Arabinose to Intermediate 544
2Intermediate 5 to Intermediate 679
3Intermediate 6 to Intermediate 795
4Intermediate 7 to Intermediate 891
5Intermediate 8 to Intermediate 977
6Intermediate 9 to Intermediates 10a/10b69
7Intermediates 10a/10b to Intermediates 12a/12b64
8Intermediates 12a/12b to Intermediates 13a/13b91
9Conversion to (+)-Isohalofuginone.2HBr45
10Conversion to (+)-Halofuginone.2HBr51

Experimental Protocols

Protocol 1: Extraction of this compound from Dichroa febrifuga

This protocol provides a general outline for the extraction of the starting material.

  • Maceration: Grind the dried roots of Dichroa febrifuga. Macerate the ground roots in methanol (B129727) at room temperature for an extended period (e.g., one week).

  • Filtration and Concentration: Filter the mixture to remove solid plant material. Evaporate the methanol from the filtrate to obtain a crude extract.

  • Acid-Base Extraction: Suspend the crude extract in a dilute acid solution (e.g., 0.1 M HCl). Partition this aqueous solution with an organic solvent (e.g., chloroform) to remove non-basic impurities.

  • Basification and Extraction: Adjust the pH of the aqueous layer to basic (e.g., pH 9.5 with NaOH). Extract the this compound into an organic solvent.

  • Purification: Concentrate the organic extract and purify the this compound, for example, by crystallization.

Mandatory Visualizations

Synthesis_Workflow This compound This compound (from Dichroa febrifuga) Halogenation Halogenation (e.g., with NBS/NCS) This compound->Halogenation Key Reaction Step Crude_Halofuginone Crude Halofuginone Mixture Halogenation->Crude_Halofuginone Contains Halofuginone, Isohalofuginone, and byproducts Purification Purification (e.g., Crystallization) Crude_Halofuginone->Purification Removal of Impurities Pure_Halofuginone Pure Halofuginone Purification->Pure_Halofuginone Final Product

Caption: A simplified workflow for the synthesis of halofuginone from this compound.

Stereoisomer_Challenge This compound This compound (2R, 3S) Isothis compound Isothis compound (2S, 3S) This compound->Isothis compound Isomerization (pH, temp dependent)

Caption: The challenge of interconversion between this compound and isothis compound.

References

Validation & Comparative

A Comparative Analysis of Febrifugine and Halofuginone: Potency Against Malaria Weighed Against Toxicity

Author: BenchChem Technical Support Team. Date: December 2025

A deep dive into the antimalarial efficacy and underlying mechanisms of a traditional remedy and its potent synthetic analog.

Febrifugine (B1672321), a quinazolinone alkaloid derived from the plant Dichroa febrifuga, has a long history in traditional Chinese medicine for treating fevers associated with malaria.[1] Its potent antimalarial properties spurred the development of synthetic derivatives to enhance efficacy and mitigate side effects.[1] Among these, Halofuginone (B1684669), a halogenated analog, has emerged as a significantly more potent antimalarial agent, though concerns regarding its safety profile persist.[1][2] This guide offers a detailed comparison of the antimalarial activities of this compound and Halofuginone, presenting experimental data, outlining laboratory protocols, and visualizing their shared mechanism of action for researchers, scientists, and drug development professionals.

Comparative Antimalarial Activity: A Quantitative Look

Halofuginone consistently displays superior antimalarial potency compared to its natural precursor, this compound.[1] In vitro assays demonstrate that Halofuginone inhibits the growth of Plasmodium falciparum, the parasite responsible for the most severe form of malaria, at significantly lower concentrations. The tables below summarize the half-maximal inhibitory concentrations (IC₅₀) against various parasite strains and the cytotoxicity profiles (CC₅₀) against mammalian cell lines. The Selectivity Index (SI), the ratio of CC₅₀ to IC₅₀, provides an estimate of the compound's therapeutic window.[3][4]

CompoundP. falciparum Strain W2 (Chloroquine-Resistant) IC₅₀ (ng/mL)P. falciparum Strain D6 (Chloroquine-Sensitive) IC₅₀ (ng/mL)
This compound 1.410.59
Halofuginone 0.140.12
Data compiled from published studies.[5]

Table 1. In Vitro Antimalarial Activity against P. falciparum Asexual Blood Stages. This table highlights Halofuginone's enhanced potency against both chloroquine-resistant and -sensitive strains of P. falciparum.

CompoundMacrophage Cell Line (J774) CC₅₀ (ng/mL)Neuronal Cell Line (NG108) CC₅₀ (ng/mL)Selectivity Index (SI) vs. W2 Strain
This compound 30170~21
Halofuginone 30280~214
Selectivity Index calculated as (CC₅₀ in J774 cells) / (IC₅₀ against P. falciparum W2 strain).
Data compiled from published studies.[5]

Table 2. In Vitro Cytotoxicity and Selectivity Index. While both compounds exhibit cytotoxicity, Halofuginone's higher potency against the parasite results in a more favorable selectivity index, suggesting a wider therapeutic window compared to this compound.

Mechanism of Action: Targeting Protein Synthesis

Both this compound and Halofuginone exert their antimalarial effect through a shared, specific mechanism: the inhibition of prolyl-tRNA synthetase (ProRS).[2][6] This enzyme is essential for protein synthesis, catalyzing the attachment of the amino acid proline to its corresponding transfer RNA (tRNA).[2] By inhibiting ProRS, these compounds mimic a state of proline starvation, which triggers a cellular stress pathway known as the Amino Acid Response (AAR), ultimately halting parasite growth and proliferation.[6][7][8]

The key steps in their mechanism of action are:

  • Inhibition of Prolyl-tRNA Synthetase: The compounds bind to the P. falciparum cytoplasmic ProRS (PfcPRS), with Halofuginone acting as a competitive inhibitor with proline.[1][6][8]

  • Accumulation of Uncharged tRNA: This enzymatic blockade leads to a buildup of "uncharged" prolyl-tRNA (tRNAPro) within the parasite.[6]

  • Activation of the Amino Acid Response (AAR) Pathway: The accumulation of uncharged tRNA activates the AAR pathway, leading to the phosphorylation of eukaryotic initiation factor 2α (eIF2α).[8] This stress response halts protein synthesis and parasite development.[8]

Mechanism_of_Action cluster_parasite Plasmodium falciparum Cytoplasm cluster_drug Drug Action Proline Proline ProRS Prolyl-tRNA Synthetase (PfcPRS) Proline->ProRS tRNAPro tRNAPro tRNAPro->ProRS Charged_tRNA Prolyl-tRNAPro ProRS->Charged_tRNA ATP->AMP Uncharged_tRNA Accumulation of Uncharged tRNAPro ProRS->Uncharged_tRNA Protein_Synth Protein Synthesis Charged_tRNA->Protein_Synth Parasite_Growth Parasite Growth & Proliferation Protein_Synth->Parasite_Growth AAR Amino Acid Response (AAR) Activation AAR->Protein_Synth Uncharged_tRNA->AAR Triggers Drug This compound or Halofuginone Drug->ProRS Inhibition

Caption: Mechanism of action for this compound and Halofuginone.

Experimental Protocols: Measuring Antimalarial Activity

The in vitro antimalarial activity of these compounds is commonly assessed using a SYBR Green I-based fluorescence assay. This method measures the proliferation of parasites within red blood cells by quantifying the amount of parasite DNA.

Protocol: SYBR Green I-based Drug Susceptibility Assay
  • Parasite Culture: P. falciparum strains are maintained in continuous culture in human erythrocytes using RPMI 1640 medium supplemented with serum and hypoxanthine. Cultures are synchronized to the ring stage for the assay.

  • Drug Plate Preparation: The test compounds (this compound, Halofuginone) are serially diluted in appropriate media and dispensed into a 96-well microtiter plate. Control wells contain no drug.

  • Assay Initiation: A synchronized parasite culture (typically at 0.5% parasitemia and 2% hematocrit) is added to each well of the drug-coated plate.

  • Incubation: The plate is incubated for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).

  • Lysis and Staining: After incubation, the plate is frozen and thawed to lyse the red blood cells. A lysis buffer containing the fluorescent DNA-intercalating dye SYBR Green I is then added to each well.[9]

  • Fluorescence Reading: The plate is incubated in the dark for 1-24 hours before reading the fluorescence on a microplate reader (excitation ~485 nm, emission ~530 nm).[9]

  • Data Analysis: The fluorescence intensity is proportional to the amount of parasite DNA, indicating parasite growth. The readings are used to generate a dose-response curve, from which the IC₅₀ value is calculated.

Experimental_Workflow A 1. Drug Plate Preparation (Serial Dilutions of Compounds) B 2. Parasite Culture Addition (Synchronized P. falciparum) A->B C 3. Incubation (72 hours) B->C D 4. Plate Freeze/Thaw Cycle (Lyse Erythrocytes) C->D E 5. Add Lysis Buffer with SYBR Green I Dye D->E F 6. Dark Incubation (1-24 hours) E->F G 7. Read Fluorescence (Excitation/Emission) F->G H 8. Data Analysis (Calculate IC50 Values) G->H

Caption: Workflow for the SYBR Green I antimalarial assay.

Conclusion: A Potent Scaffold Hindered by Toxicity

Halofuginone is unequivocally a more potent antimalarial agent in vitro than its natural precursor, this compound.[1] Both compounds share a compelling mechanism of action, targeting the parasite's essential protein synthesis machinery via the inhibition of prolyl-tRNA synthetase.[1] This validated target remains a promising avenue for the development of novel antimalarials.

Despite its high potency and improved selectivity index over this compound, the clinical progression of Halofuginone for malaria treatment has been stalled by its unfavorable toxicity profile, which includes gastrointestinal distress and liver toxicity.[5][10][11] Nevertheless, the journey from this compound to Halofuginone demonstrates a successful principle of synthetic modification to enhance potency. Future research focused on structural modifications to dissociate efficacy from toxicity could yet yield a clinically viable antimalarial from this potent chemical scaffold.[12]

References

Validating Prolyl-tRNA Synthetase as the Target of Febrifugine: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of experimental data and methodologies used to validate prolyl-tRNA synthetase (ProRS) as the molecular target of febrifugine (B1672321) and its synthetic analog, halofuginone. This compound, a natural product isolated from the plant Dichroa febrifuga, and its derivatives have long been recognized for their potent biological activities, including antimalarial, anti-inflammatory, and anti-fibrotic effects.[1] However, their clinical utility has been hampered by a narrow therapeutic window, underscoring the importance of definitively identifying their molecular target to guide the development of safer, more effective analogs.

Mechanism of Action: Competitive Inhibition of Prolyl-tRNA Synthetase

This compound and its analogs, such as halofuginone, function as competitive inhibitors of prolyl-tRNA synthetase.[1] They bind to the active site of ProRS, specifically competing with the amino acid proline.[1] This inhibition is ATP-dependent and prevents the charging of proline onto its cognate tRNA (tRNAPro), a critical step in protein translation.[1]

The resulting accumulation of uncharged tRNAPro mimics a state of proline starvation, which triggers the Amino Acid Response (AAR) pathway.[1][2] This cellular stress response pathway is initiated by the activation of the kinase GCN2, which then phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α).[3] Phosphorylation of eIF2α leads to a global reduction in protein synthesis while selectively upregulating the translation of certain stress-responsive genes, such as ATF4.[3] This cascade of events is central to the biological effects observed with this compound treatment.

cluster_ProRS ProRS Catalytic Cycle This compound This compound / Halofuginone ProRS Prolyl-tRNA Synthetase (ProRS) This compound->ProRS Competitively Inhibits tRNAPro_uncharged Uncharged tRNAPro ProRS->tRNAPro_uncharged Accumulation tRNAPro_charged Prolyl-tRNAPro ProRS->tRNAPro_charged Charges tRNAPro Proline Proline Proline->ProRS Binds to active site AAR_Pathway Amino Acid Response (AAR) Pathway Activation tRNAPro_uncharged->AAR_Pathway Activates Protein_Synthesis Protein Synthesis tRNAPro_charged->Protein_Synthesis Enables AAR_Pathway->Protein_Synthesis Global Inhibition

Figure 1. Mechanism of Action of this compound.

Quantitative Data Presentation: A Comparative Analysis

The following tables summarize the in vitro inhibitory concentrations (IC50) of this compound and its analogs against Plasmodium falciparum and their cytotoxicity against various mammalian cell lines. The selectivity index, a ratio of cytotoxicity to antimalarial activity, is a key parameter in identifying compounds with a favorable therapeutic window.

CompoundTarget Organism/Cell LineIC50 (ng/mL)Reference
This compoundP. falciparum (W2, chloroquine-resistant)2.0[4]
Macrophages (J744)50-100[5]
HalofuginoneP. falciparum (W2, chloroquine-resistant)0.29[4]
Neuronal Cells (NG108)>1000[5]
WR139672P. falciparum (W2, chloroquine-resistant)0.98[4]
Neuronal Cells (NG108)>1000[5]
WR222048P. falciparum (W2, chloroquine-resistant)1.0[4]
Neuronal Cells (NG108)>1000[5]
CompoundKi for ProRS (nM)Reference
Halofuginone18.3 ± 0.5[6]

Experimental Protocols: Validating ProRS as the Target

Several key experiments have been instrumental in validating ProRS as the direct target of this compound. These assays can be broadly categorized into biochemical assays, cellular target engagement assays, and phenotypic assays.

Biochemical Assay: In Vitro tRNA Charging Assay

This assay directly measures the enzymatic activity of ProRS by quantifying the incorporation of radiolabeled proline into its cognate tRNA. Inhibition of this process by a test compound provides direct evidence of its effect on ProRS activity.

Protocol:

  • Reaction Setup: Prepare a reaction mixture containing purified recombinant ProRS enzyme, [3H]-proline, ATP, and total tRNA in a suitable reaction buffer (e.g., 100 mM HEPES, pH 7.5, 30 mM KCl, 10 mM MgCl2).

  • Inhibitor Addition: Add varying concentrations of this compound, halofuginone, or a vehicle control to the reaction mixtures.

  • Initiation and Incubation: Initiate the reaction by adding the enzyme and incubate at 37°C for a predetermined time, ensuring the reaction is in the linear range.

  • Quenching and Precipitation: Stop the reaction by adding trichloroacetic acid (TCA) to precipitate the tRNA.

  • Washing: Wash the precipitated tRNA on a filter membrane with cold TCA to remove unincorporated [3H]-proline.

  • Quantification: Measure the radioactivity of the filter-bound tRNA using a scintillation counter.

  • Data Analysis: Plot the percentage of inhibition against the compound concentration to determine the IC50 value.

Cellular Target Engagement Assay: Cellular Thermal Shift Assay (CETSA)

CETSA is a powerful technique to confirm direct binding of a compound to its target protein in a cellular context. The principle is that ligand binding stabilizes the target protein, increasing its resistance to thermal denaturation.[6][7]

Start Intact Cells Treat Treat with This compound or Vehicle Start->Treat Heat Heat Shock (Temperature Gradient) Treat->Heat Lyse Cell Lysis Heat->Lyse Separate Separate Soluble & Aggregated Proteins (Centrifugation) Lyse->Separate Analyze Analyze Soluble ProRS (Western Blot) Separate->Analyze Result Thermal Shift in Melting Curve Analyze->Result

Figure 2. CETSA Experimental Workflow.

Protocol:

  • Cell Treatment: Treat intact cells with the test compound (e.g., halofuginone) or a vehicle control for a specified duration.

  • Heating: Aliquot the cell suspensions and heat them at a range of temperatures (e.g., 40-70°C) for a short period (e.g., 3 minutes) using a thermal cycler.[7]

  • Lysis: Lyse the cells using freeze-thaw cycles or a lysis buffer containing protease inhibitors.

  • Separation: Separate the soluble protein fraction from the precipitated, denatured proteins by centrifugation at high speed.[7]

  • Analysis: Analyze the amount of soluble ProRS in the supernatant by Western blotting using a specific anti-ProRS antibody.

  • Data Analysis: Plot the amount of soluble ProRS as a function of temperature. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.

Phenotypic Assay: Proline Rescue Experiment

This critical cellular assay helps to distinguish on-target from off-target effects. If the cellular phenotype induced by this compound is a direct result of ProRS inhibition, then supplementing the cell culture medium with excess proline should reverse this effect.[1][3]

Protocol:

  • Cell Culture: Plate cells at an appropriate density and allow them to adhere.

  • Treatment Conditions: Prepare the following treatment groups:

    • Vehicle control

    • This compound/halofuginone at a concentration known to induce a specific phenotype (e.g., inhibition of cell proliferation or activation of the AAR pathway).

    • This compound/halofuginone at the same concentration supplemented with a high concentration of L-proline (e.g., 2 mM).[3]

    • L-proline alone as a control.

  • Incubation: Treat the cells with the respective media and incubate for the desired duration.

  • Phenotypic Assessment: Analyze the cells for the phenotype of interest. This could involve measuring cell viability (e.g., MTT assay), or assessing the activation of the AAR pathway by Western blot for phosphorylated eIF2α.[3]

  • Interpretation: A reversal or significant attenuation of the this compound-induced phenotype in the presence of excess proline strongly supports that the effect is mediated through the inhibition of ProRS.

Downstream Pathway Analysis: Western Blot for Phosphorylated eIF2α

Activation of the AAR pathway is a direct downstream consequence of ProRS inhibition by this compound.[3] Measuring the phosphorylation of eIF2α serves as a robust biomarker for target engagement and pathway activation.

Protocol:

  • Cell Treatment and Lysis: Treat cells with this compound/halofuginone for the desired time, then lyse the cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation status of proteins.

  • Protein Quantification: Determine the protein concentration of the lysates.

  • SDS-PAGE and Transfer: Separate the protein lysates by SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF or nitrocellulose membrane.

  • Antibody Incubation: Block the membrane and then incubate with a primary antibody specific for phosphorylated eIF2α (Ser51). Subsequently, incubate with a secondary antibody conjugated to horseradish peroxidase (HRP).

  • Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate.

  • Analysis: To ensure equal protein loading, strip the membrane and re-probe with an antibody against total eIF2α. An increase in the ratio of phosphorylated eIF2α to total eIF2α indicates activation of the AAR pathway.

Alternative Hypotheses and Off-Target Effects

While the evidence strongly supports ProRS as the primary target, it is crucial for researchers to consider potential off-target effects, especially given the cytotoxicity of this compound and halofuginone.[3] The primary off-target effect observed is general cytotoxicity at higher concentrations. The proline rescue experiment is a key tool to differentiate between on-target effects related to ProRS inhibition and non-specific cytotoxicity.[3] If a cellular effect is not rescued by the addition of excess proline, it is likely due to an off-target mechanism.

Conclusion

The validation of prolyl-tRNA synthetase as the primary target of this compound and its derivatives represents a significant advancement in understanding the mechanism of action of this important class of natural products. The experimental strategies outlined in this guide, from direct biochemical assays to cellular target engagement and phenotypic rescue experiments, provide a robust framework for researchers. This knowledge is critical for the rational design of new this compound analogs with improved therapeutic indices, potentially unlocking the full clinical potential of this ancient remedy for a range of diseases.

References

Febrifugine vs. Chloroquine: A Comparative Guide on Efficacy Against Resistant P. falciparum

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The emergence and spread of chloroquine-resistant Plasmodium falciparum have significantly undermined malaria control efforts, necessitating the exploration of alternative antimalarial agents. Febrifugine (B1672321), a quinazolinone alkaloid isolated from the plant Dichroa febrifuga, and its derivatives have demonstrated potent antimalarial activity, including against chloroquine-resistant strains. This guide provides an objective comparison of the efficacy of this compound and chloroquine (B1663885) against resistant P. falciparum, supported by experimental data, detailed methodologies, and visual workflows to inform further research and drug development.

At a Glance: Key Distinctions

FeatureThis compoundChloroquine
Primary Mechanism of Action Inhibition of prolyl-tRNA synthetase (PfcPRS)Inhibition of hemozoin biocrystallization
Cellular Pathway Activation of the Amino Acid Response (AAR) pathwayAccumulation of toxic free heme in the parasite's digestive vacuole
Efficacy Against Resistant Strains Generally effectiveLargely ineffective

Quantitative Data Comparison

The following tables summarize the in vitro and in vivo efficacy of this compound and chloroquine against chloroquine-sensitive and chloroquine-resistant P. falciparum strains.

In Vitro Antimalarial Activity (IC50)

The half-maximal inhibitory concentration (IC50) indicates the potency of a compound in inhibiting parasite growth.

CompoundP. falciparum StrainIC50 (ng/mL)IC50 (nM)
This compound D6 (Chloroquine-sensitive)0.82 ± 0.24~2.2
W2 (Chloroquine-resistant)0.58 ± 0.08~1.5
Halofuginone (this compound analog)D6 (Chloroquine-sensitive)0.17 ± 0.02~0.4
W2 (Chloroquine-resistant)0.14 ± 0.01~0.3
Chloroquine D6 (Chloroquine-sensitive)-9-15
W2 (Chloroquine-resistant)->100

Note: IC50 values for this compound and its analog were converted from ng/mL to nM for broader comparison, using their respective molecular weights. Direct comparison is challenging due to different reporting units in the literature.[1]

In Vivo Antimalarial Efficacy in Murine Models

In vivo studies, primarily using mouse models infected with Plasmodium berghei, provide crucial insights into a drug's efficacy within a living organism.

CompoundAnimal ModelDosageEffect on ParasitemiaSurvival
This compound P. berghei-infected mice1 mg/kg/day (oral)Significant suppressionIncreased survival time
Halofuginone P. berghei-infected mice0.2 - 1 mg/kg (oral)Curative effectIncreased survival time
Chloroquine P. berghei-infected mice (resistant strain)20 mg/kg (oral)Little effectAll mice died

Mechanisms of Action and Resistance

This compound: Targeting Protein Synthesis

This compound and its analogs exert their antimalarial effect by inhibiting the parasite's prolyl-tRNA synthetase (PfcPRS), a crucial enzyme in protein synthesis. This inhibition leads to an accumulation of uncharged prolyl-tRNA, triggering the amino acid response (AAR) pathway, a cellular stress response that halts parasite growth.[1]

cluster_parasite Plasmodium falciparum This compound This compound PfcPRS Prolyl-tRNA Synthetase (PfcPRS) This compound->PfcPRS Inhibits Proline_tRNA Prolyl-tRNA Synthesis Uncharged_tRNA Accumulation of Uncharged prolyl-tRNA PfcPRS->Uncharged_tRNA Protein_Synthesis Protein Synthesis Proline_tRNA->Protein_Synthesis AAR Amino Acid Response (AAR) Pathway Activation Uncharged_tRNA->AAR AAR->Protein_Synthesis Inhibits Growth_Arrest Parasite Growth Arrest AAR->Growth_Arrest

Mechanism of action of this compound.

Chloroquine: Disrupting Heme Detoxification and the Rise of Resistance

Chloroquine, a weak base, accumulates in the acidic digestive vacuole of the parasite. There, it interferes with the detoxification of heme, a toxic byproduct of hemoglobin digestion, by capping the growing hemozoin crystals.[1] This leads to the accumulation of free heme, causing oxidative stress and parasite death.

Resistance to chloroquine is primarily mediated by mutations in the P. falciparum chloroquine resistance transporter (PfCRT) protein located on the digestive vacuole membrane. These mutations enable the transporter to efflux chloroquine from its site of action, thereby reducing its concentration in the digestive vacuole and rendering the drug ineffective.

cluster_vacuole Parasite Digestive Vacuole Chloroquine Chloroquine Hemozoin Hemozoin (Non-toxic) Chloroquine->Hemozoin Inhibits Heme Toxic Heme Heme->Hemozoin Biocrystallization Parasite Death Parasite Death Heme->Parasite Death Parasite Survival Parasite Survival Hemozoin->Parasite Survival PfCRT_mutant->Chloroquine Effluxes

Mechanism of chloroquine action and resistance.

Experimental Protocols

In Vitro Drug Susceptibility Testing: SYBR Green I-based Fluorescence Assay

This assay is a widely used method to determine the IC50 of antimalarial compounds by measuring the inhibition of parasite DNA replication.

  • Parasite Culture : P. falciparum strains (e.g., D6 and W2) are cultured in human erythrocytes in RPMI 1640 medium supplemented with human serum and maintained in a controlled atmosphere (5% CO2, 5% O2, 90% N2) at 37°C.[2]

  • Drug Dilution : Test compounds (this compound and chloroquine) are serially diluted and added to 96-well plates.

  • Parasite Inoculation : Synchronized ring-stage parasites are added to the wells.

  • Incubation : Plates are incubated for 72 hours under the same culture conditions.

  • Lysis and Staining : A lysis buffer containing the fluorescent dye SYBR Green I is added to each well. SYBR Green I intercalates with parasite DNA.

  • Fluorescence Reading : The fluorescence intensity, which is proportional to the amount of parasite DNA, is measured using a fluorescence plate reader.

  • IC50 Calculation : The drug concentration that inhibits 50% of parasite growth compared to drug-free controls is determined.

start Start culture Parasite Culture (P. falciparum) start->culture dilution Drug Dilution (96-well plate) culture->dilution inoculation Parasite Inoculation dilution->inoculation incubation 72h Incubation inoculation->incubation lysis Lysis & Staining (SYBR Green I) incubation->lysis reading Fluorescence Reading lysis->reading calculation IC50 Calculation reading->calculation

In vitro drug susceptibility testing workflow.

In Vivo Efficacy Testing: 4-Day Suppressive Test in Murine Model

This standard in vivo assay evaluates the efficacy of antimalarial compounds against an established infection in a mouse model.

  • Infection : Mice (e.g., ICR strain) are infected with P. berghei, a rodent malaria parasite.

  • Drug Administration : Treatment with the test compounds (this compound or chloroquine) or a vehicle control is initiated, typically 24 hours post-infection, and continued for four consecutive days.

  • Parasitemia Monitoring : Blood smears are taken daily to monitor the percentage of infected red blood cells (parasitemia).

  • Efficacy Calculation : The average percentage of parasitemia suppression is calculated by comparing the parasitemia in the treated groups to that of the untreated control group.[1]

  • Survival Monitoring : The survival of the mice in each group is monitored daily.[1]

start Start infection Infect Mice (P. berghei) start->infection treatment 4-Day Drug Administration infection->treatment monitoring Daily Parasitemia Monitoring treatment->monitoring efficacy Calculate Efficacy monitoring->efficacy survival Monitor Survival monitoring->survival end End efficacy->end survival->end

In vivo efficacy testing workflow.

Conclusion

The experimental data clearly demonstrates that this compound and its analogs are highly effective against both chloroquine-sensitive and, crucially, chloroquine-resistant strains of P. falciparum. This efficacy is attributed to its distinct mechanism of action, which targets a different pathway than chloroquine and is not compromised by the mutations that confer chloroquine resistance.

While this compound itself has shown promise, concerns about its toxicity have driven the development of analogs like halofuginone, which exhibit enhanced efficacy and a potentially better safety profile.[3] Further research focusing on optimizing the therapeutic index of this compound derivatives is warranted. The methodologies and comparative data presented in this guide provide a solid foundation for the rational design and evaluation of novel antimalarial agents that can effectively combat drug-resistant malaria.

References

A Comparative Guide to the Cytotoxicity of Febrifugine Analogs in Mammalian Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Febrifugine (B1672321), a quinazolinone alkaloid isolated from the plant Dichroa febrifuga, and its synthetic analog halofuginone, have garnered significant interest for their potent antimalarial, anti-fibrotic, and anti-cancer properties. However, the clinical application of this compound has been historically hindered by its significant cytotoxicity and narrow therapeutic window, often causing side effects such as nausea, vomiting, and liver toxicity.[1][2] This has prompted extensive research into the development of this compound analogs with the aim of dissociating therapeutic efficacy from toxicity, thereby improving the therapeutic index.[1] This guide provides an objective comparison of the in vitro cytotoxicity of various this compound analogs in mammalian cell lines, supported by experimental data and detailed methodologies.

Quantitative Cytotoxicity Data

The following table summarizes the 50% inhibitory concentration (IC50) or 50% cytotoxic concentration (CC50) values for this compound and a selection of its analogs against various mammalian cell lines. A higher IC50 or CC50 value indicates lower cytotoxicity. The selectivity index, where available, represents the ratio of cytotoxicity to antiplasmodial activity and serves as an in vitro estimate of the therapeutic index.[1]

Compound/AnalogCell LineAssay TypeIC50 / CC50 (ng/mL)Selectivity Index (Neuronal)Selectivity Index (Macrophage)Reference
This compoundNG108 (neuronal)Not Specified>1,000119.81-[3][4]
This compoundJ774 (macrophage)Not Specified81-152.83[4]
HalofuginoneNG108 (neuronal)Not Specified177.061,221.12-[4]
HalofuginoneJ774 (macrophage)Not Specified132.25-912.05[4]
WR222048NG108 (neuronal)Not Specified878.59898.81-[4]
WR222048J774 (macrophage)Not Specified498.84-510.33[4]
Analog 8Rat HepatocytesNeutral Red Assay>100x less toxic than this compound--[3]
Analog 9Rat HepatocytesNeutral Red Assay>100x less toxic than this compound--[3]
Analog 19Rat HepatocytesNeutral Red Assay>100x less toxic than this compound--[3]
Analog 20Rat HepatocytesNeutral Red Assay>100x less toxic than this compound--[3]

Mechanism of Cytotoxicity: Amino Acid Starvation Response

This compound and its analogs exert their cytotoxic effects primarily through the inhibition of prolyl-tRNA synthetase (EPRS).[3] This inhibition mimics a state of amino acid starvation, leading to an accumulation of uncharged prolyl-tRNA. This accumulation activates the General Control Nonderepressible 2 (GCN2) kinase, which then phosphorylates the eukaryotic initiation factor 2 alpha (eIF2α). Phosphorylation of eIF2α leads to a global inhibition of protein synthesis while selectively upregulating the translation of activating transcription factor 4 (ATF4). ATF4, in turn, orchestrates a transcriptional response that, under prolonged stress, can lead to apoptosis.[3]

GCN2_Pathway This compound This compound/Analogs EPRS Prolyl-tRNA Synthetase (EPRS) This compound->EPRS Inhibits tRNA Uncharged tRNAPro Accumulation EPRS->tRNA Leads to GCN2 GCN2 Kinase Activation tRNA->GCN2 eIF2a eIF2α Phosphorylation GCN2->eIF2a Phosphorylates ATF4 ATF4 Upregulation eIF2a->ATF4 Induces ProteinSynth Global Protein Synthesis Inhibition eIF2a->ProteinSynth Causes Apoptosis Apoptosis ATF4->Apoptosis Contributes to ProteinSynth->Apoptosis Contributes to

Caption: this compound-induced amino acid starvation response pathway.

Experimental Protocols

Detailed methodologies for common cytotoxicity assays are provided below. These protocols are generalized and should be optimized for specific cell lines and experimental conditions.

MTT Assay for Cell Viability

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability.

MTT_Workflow A 1. Seed cells in a 96-well plate B 2. Treat with this compound analogs (serial dilutions) A->B C 3. Incubate for a defined period (e.g., 24-72h) B->C D 4. Add MTT reagent to each well C->D E 5. Incubate until formazan (B1609692) crystals form D->E F 6. Solubilize formazan crystals with a solvent E->F G 7. Measure absorbance (e.g., at 570 nm) F->G

Caption: A stepwise workflow of the MTT cell viability assay.

Protocol:

  • Cell Seeding: Seed cells into a 96-well plate at a predetermined density and allow them to adhere overnight in a humidified incubator (37°C, 5% CO2).

  • Compound Treatment: Prepare serial dilutions of the this compound analogs in a complete culture medium. Remove the old medium from the wells and add the medium containing the compounds. Include untreated cells as a negative control and a vehicle control if the compounds are dissolved in a solvent.

  • Incubation: Incubate the plate for a period of 24 to 72 hours.

  • MTT Addition: Following the incubation period, add MTT solution to each well and incubate for 2-4 hours, allowing viable cells to metabolize the MTT into formazan crystals.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based buffer) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the wells using a microplate reader at a wavelength of 570 nm.

  • Data Analysis: Calculate the percentage of cell viability relative to the untreated control to determine the IC50 values.

Lactate (B86563) Dehydrogenase (LDH) Cytotoxicity Assay

The LDH assay is a colorimetric assay that measures the activity of lactate dehydrogenase released from the cytosol of damaged cells into the culture medium.

LDH_Workflow A 1. Seed and treat cells as in MTT assay B 2. Prepare controls: - Spontaneous release - Maximum release - Background A->B C 3. Centrifuge the plate to pellet the cells A->C D 4. Transfer supernatant to a new plate C->D E 5. Add LDH reaction mixture D->E F 6. Incubate at room temperature (protected from light) E->F G 7. Measure absorbance (e.g., at 490 nm) F->G

Caption: A stepwise workflow of the LDH cytotoxicity assay.

Protocol:

  • Cell Seeding and Treatment: Follow steps 1-3 of the MTT assay protocol.

  • Controls: Prepare three types of controls: spontaneous LDH release (untreated cells), maximum LDH release (untreated cells lysed with a lysis buffer), and background (culture medium without cells).

  • Supernatant Collection: After the incubation period, centrifuge the plate to pellet the cells.

  • Transfer: Carefully transfer a portion of the supernatant from each well to a new, clean 96-well plate.

  • LDH Reaction: Add the LDH reaction mixture to each well of the new plate.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes), protected from light.

  • Absorbance Measurement: Measure the absorbance using a microplate reader at a wavelength of 490 nm.

  • Data Analysis: Calculate the percentage of cytotoxicity using the absorbance values from the experimental, spontaneous, and maximum release wells.

Neutral Red Uptake Assay for Hepatotoxicity

This assay is particularly relevant for assessing the liver toxicity of this compound analogs, as hepatotoxicity is a known side effect of the parent compound.[5][6] It measures the ability of viable cells to incorporate and retain the supravital dye neutral red in their lysosomes.

Protocol:

  • Hepatocyte Isolation: Isolate primary hepatocytes from rats or use a suitable liver cell line.

  • Cell Seeding: Seed the hepatocytes in collagen-coated plates.

  • Compound Treatment: Treat the cells with various concentrations of this compound analogs.

  • Neutral Red Staining: After incubation, wash the cells and incubate them with a medium containing neutral red.

  • Dye Extraction: Wash the cells to remove excess dye and then add a destain solution to extract the neutral red from the lysosomes.

  • Absorbance Measurement: Measure the absorbance of the extracted dye in a microplate reader.

  • Data Analysis: The amount of retained dye is proportional to the number of viable cells. Calculate the IC50 values based on the absorbance readings.

References

Predicting the Potency of Febrifugine Analogs: A Comparative Guide to QSAR Model Validation

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

This guide provides a comprehensive comparison of two prominent Quantitative Structure-Activity Relationship (QSAR) models used to predict the antimalarial activity of febrifugine (B1672321) analogs. Researchers, scientists, and drug development professionals can leverage this information to understand the predictive power and underlying methodologies of these computational tools in the quest for more effective and less toxic antimalarial agents.

This compound, a natural product isolated from the plant Dichroa febrifuga, has long been known for its potent antimalarial properties. However, its clinical use has been hampered by significant side effects.[1][2] This has led to the synthesis and evaluation of numerous this compound analogs, with the goal of retaining or improving efficacy while reducing toxicity.[1][2] QSAR models play a pivotal role in this process by predicting the biological activity of novel compounds, thereby prioritizing synthetic efforts and reducing the need for extensive preliminary screening.

This guide focuses on the validation of two distinct QSAR modeling approaches: three-dimensional QSAR (3D-QSAR) and a Linear Free Energy Relationship (LFER) model developed by Hansch.

Comparative Analysis of Predictive Performance

The predictive accuracy of a QSAR model is paramount. The following table summarizes the key statistical validation parameters for both a 3D-QSAR model and an LFER Hansch model developed for this compound analogs.

Statistical Parameter3D-QSAR ModelLFER Hansch ModelDescription
R² (Correlation Coefficient) 0.9720.9938A measure of the goodness of fit of the model to the training data. Values closer to 1 indicate a better fit.
Q² (Cross-Validated R²) 0.7120.9926 (Q² LOO)An indicator of the model's predictive ability, determined through internal cross-validation. A higher value suggests better predictability.
r²_pred (External Validation R²) 0.84Not ReportedMeasures the model's ability to predict the activity of an external test set of compounds not used in model development.
RMSE (Root Mean Square Error) 0.3Not ReportedRepresents the standard deviation of the prediction errors. A lower value indicates a more accurate model.
Pearson-R 0.94Not ReportedThe correlation between the predicted and observed activities for the test set.
F-statistic 173.4Not ReportedA statistical test of the overall significance of the regression model.

The presented data indicates that both models exhibit strong predictive capabilities. The 3D-QSAR model demonstrates a high correlation coefficient (R² = 0.972) and good predictive power on an external dataset (r²_pred = 0.84).[3] The LFER Hansch model shows an exceptionally high correlation coefficient (R² = 0.9938) and internal predictive ability (Q² LOO = 0.9926).[4]

Experimental Protocols

The development and validation of robust QSAR models rely on rigorous experimental procedures, both for generating the biological activity data and for the computational modeling itself.

In Vitro Antimalarial Activity Assay (SYBR Green I-based Fluorescence Assay)

The biological activity data (IC50 values) used to train and validate the QSAR models is typically generated using an in vitro drug susceptibility assay. The SYBR Green I-based fluorescence assay is a widely adopted, sensitive, and high-throughput method for this purpose.

Materials and Reagents:

  • Plasmodium falciparum culture (e.g., chloroquine-sensitive 3D7 or resistant Dd2 strains)

  • Human erythrocytes

  • Complete parasite culture medium (e.g., RPMI 1640 supplemented with human serum)

  • This compound analogs dissolved in a suitable solvent (e.g., DMSO)

  • SYBR Green I nucleic acid stain

  • Lysis buffer (e.g., 20 mM Tris-HCl, 5 mM EDTA, 0.008% saponin, 0.08% Triton X-100)

  • 96-well microplates

Procedure:

  • Compound Preparation: Prepare serial dilutions of the this compound analogs in the complete culture medium.

  • Parasite Culture: Synchronize the P. falciparum culture to the ring stage and adjust the parasitemia to 0.5-1% and hematocrit to 1-2%.

  • Plate Seeding: Dispense the parasite culture into 96-well plates containing the serially diluted compounds. Include positive (no drug) and negative (uninfected erythrocytes) controls.

  • Incubation: Incubate the plates for 72 hours under standard culture conditions (37°C, 5% CO₂, 5% O₂, 90% N₂).

  • Lysis and Staining: Add SYBR Green I in lysis buffer to each well and incubate in the dark at room temperature for 1 hour.

  • Fluorescence Measurement: Measure the fluorescence intensity using a microplate reader (excitation ~485 nm, emission ~530 nm).

  • Data Analysis: Subtract the background fluorescence of the negative controls. The IC50 values are calculated by plotting the percentage of parasite growth inhibition against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.

QSAR Model Development and Validation Workflow

The following outlines a typical workflow for developing and validating QSAR models for this compound analogs.

Caption: A generalized workflow for the development and validation of QSAR models.

1. Data Collection and Curation:

  • A dataset of this compound analogs with their corresponding experimentally determined antimalarial activities (IC50 values) is compiled from the literature.

  • The biological activity data is converted to a logarithmic scale (pIC50 = -log(IC50)).

  • The chemical structures of the compounds are standardized and optimized to obtain their 3D conformations.

2. Molecular Descriptor Calculation:

  • For each analog, a set of molecular descriptors is calculated. These descriptors are numerical representations of the chemical and physical properties of the molecules.

  • For 3D-QSAR: Descriptors are derived from the 3D aligned structures and can include steric and electrostatic fields (as in CoMFA) or similarity indices (as in CoMSIA).

  • For LFER Hansch models: Descriptors typically include parameters for hydrophobicity (logP), electronic effects (e.g., Hammett constants), and steric properties (e.g., Taft parameters).

3. Dataset Splitting:

  • The curated dataset is divided into a training set and a test set.

  • The training set (typically 70-80% of the data) is used to build the QSAR model.

  • The test set (the remaining 20-30%) is used for external validation to assess the model's predictive performance on compounds it has not "seen" before.

4. Model Building:

  • A statistical method is used to generate a mathematical equation that correlates the molecular descriptors (independent variables) with the biological activity (dependent variable) for the compounds in the training set.

  • Commonly used methods include Partial Least Squares (PLS) for 3D-QSAR and Multiple Linear Regression (MLR) for Hansch analysis.

5. Internal Validation:

  • The robustness and predictive ability of the model are assessed using only the training set data.

  • A common technique is leave-one-out (LOO) cross-validation , where a single compound is removed from the training set, a model is built with the remaining compounds, and the activity of the removed compound is predicted. This process is repeated for each compound in the training set. The resulting Q² value indicates the internal predictive power.

6. External Validation:

  • The QSAR model developed using the training set is used to predict the biological activities of the compounds in the test set.

  • The predicted activities are then compared to the experimental activities to evaluate the model's external predictive performance, often expressed as r²_pred.

Mechanism of Action and Signaling Pathway

This compound and its analogs exert their antimalarial effect by inhibiting the parasite's prolyl-tRNA synthetase (PRS).[3][4][5] This enzyme is crucial for protein synthesis. Inhibition of PRS leads to an accumulation of uncharged prolyl-tRNA, which mimics a state of proline starvation and triggers the Amino Acid Response (AAR) pathway, a cellular stress response that ultimately halts parasite growth.[3][5][6]

Febrifugine_MoA Signaling Pathway of this compound Analog Activity This compound This compound Analog PRS Prolyl-tRNA Synthetase (PRS) This compound->PRS Inhibits Proline_tRNA Prolyl-tRNA Synthesis This compound->Proline_tRNA Blocks PRS->Proline_tRNA Catalyzes Uncharged_tRNA Accumulation of Uncharged prolyl-tRNA Protein_Synthesis Protein Synthesis Inhibition Proline_tRNA->Protein_Synthesis Enables AAR Amino Acid Response (AAR) Pathway Activation Uncharged_tRNA->AAR eIF2a eIF2α Phosphorylation AAR->eIF2a eIF2a->Protein_Synthesis Inhibits Parasite_Growth Inhibition of Parasite Growth

Caption: Mechanism of action of this compound analogs.

Conclusion

Both 3D-QSAR and LFER Hansch models have proven to be valuable tools for predicting the antimalarial activity of this compound analogs. The choice of model may depend on the specific research question and the available data. Rigorous validation, encompassing both internal and external procedures, is crucial for establishing the reliability and predictive power of any QSAR model. The insights gained from these models, combined with an understanding of the underlying mechanism of action, will continue to guide the rational design of novel, potent, and safer antimalarial drugs.

References

Febrifugine's Double-Edged Sword: A Comparative Analysis of its Cytotoxic Effects on Cancer vs. Normal Cell Lines

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release

A comprehensive review of recent studies reveals the potent quinazolinone alkaloid, Febrifugine, and its derivatives exhibit a significant, and in many cases, selective, anti-cancer activity. This guide synthesizes the current understanding of this compound's differential effects on malignant and non-malignant cell lines, presenting key quantitative data, detailed experimental methodologies, and an overview of the implicated signaling pathways to support ongoing research and drug development efforts.

Data Presentation: A Comparative Look at Cytotoxicity

This compound and its widely studied analog, Halofuginone, have demonstrated considerable potency against a variety of cancer cell lines. The half-maximal inhibitory concentration (IC50) values, a measure of a drug's potency, highlight a generally higher sensitivity in cancer cells compared to their normal counterparts.

CompoundCell LineCell TypeIC50Citation
This compound T24Bladder Cancer0.02 µM[1]
SW780Bladder Cancer0.018 µM[1]
PC-3Prostate CancerActive (non-selective vs. WPMY-1)[2]
WPMY-1Normal Prostate EpitheliumActive (non-selective vs. PC-3)[2]
Halofuginone HCT116Colorectal Carcinoma5.82 nM (0.00582 µM)[3][4]
SW480Colorectal Carcinoma24.83 nM (0.02483 µM)[4]
HT29Colorectal Adenocarcinoma47.61 nM (0.04761 µM)[4]
DLD-1Colorectal Adenocarcinoma60.89 nM (0.06089 µM)[4]
HepG2Hepatocellular Carcinoma72.7 nM (0.0727 µM)[5]
IEC-6Normal Rat Intestinal Epithelium205.7 nM (0.2057 µM)[3][6]
MIHANon-tumorigenic Human Liver261.9 nM (0.2619 µM)[3][6]
NG108Normal Neuronal Cells>1,000 ng/mL (Selectivity Index)[7][8]
J744Normal Macrophage Cells50-100 times less sensitive than parasites[8]

Recent findings indicate that this compound shows heightened sensitivity in bladder cancer cells when compared to control, non-cancerous cells.[1] Conversely, a study on prostate cancer demonstrated that this compound and Halofuginone were active on both the cancerous PC-3 cell line and the healthy WPMY-1 prostate cell line, suggesting a lack of selective toxicity in this particular context.[2] Notably, Halofuginone displays significantly lower toxicity in non-tumorigenic intestinal epithelial and liver cells, with IC50 values orders of magnitude higher than those observed in colorectal cancer cell lines.[3][6]

Mechanism of Action: Inducing Amino Acid Starvation

The primary mechanism underpinning this compound's bioactivity is the inhibition of prolyl-tRNA synthetase (EPRS).[7] This enzyme is crucial for protein synthesis, and its inhibition by this compound mimics a state of proline starvation. This triggers the Amino Acid Response (AAR) pathway, a cellular stress response that can ultimately lead to programmed cell death (apoptosis) in cancer cells.[9][10]

Febrifugine_Signaling_Pathway This compound This compound EPRS Prolyl-tRNA Synthetase (EPRS) This compound->EPRS Inhibits Akt_mTORC1 Akt/mTORC1 Signaling (in some cancers) This compound->Akt_mTORC1 Inhibits Uncharged_tRNA Accumulation of Uncharged tRNA(Pro) GCN2 GCN2 Kinase Activation Uncharged_tRNA->GCN2 eIF2a eIF2α Phosphorylation GCN2->eIF2a ATF4 ATF4 Upregulation eIF2a->ATF4 Protein_Synthesis Global Protein Synthesis Inhibition eIF2a->Protein_Synthesis Apoptosis Apoptosis ATF4->Apoptosis Protein_Synthesis->Apoptosis Akt_mTORC1->Protein_Synthesis Regulates

This compound's primary mechanism of action involves the inhibition of EPRS, triggering the AAR pathway and leading to apoptosis.

In some cancers, such as colorectal cancer, Halofuginone has also been shown to suppress the Akt/mTORC1 signaling pathway, which is crucial for the metabolic reprogramming often seen in cancer cells.[3][6]

Experimental Protocols

Standardized methodologies are critical for the reproducible evaluation of this compound's effects. Below are detailed protocols for key in vitro assays.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability.

  • Cell Seeding : Plate cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate overnight.

  • Treatment : Treat cells with varying concentrations of this compound for 24, 48, or 72 hours.

  • MTT Addition : Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Solubilization : Remove the medium and add DMSO to dissolve the formazan (B1609692) crystals.

  • Measurement : Read the absorbance at 570 nm using a microplate reader.

MTT_Workflow A Seed Cells (96-well plate) B Treat with This compound A->B C Add MTT Reagent B->C D Incubate & Form Formazan C->D E Solubilize with DMSO D->E F Measure Absorbance E->F

Experimental workflow for the MTT cell viability assay.

Apoptosis Assay (Annexin V/PI Staining)

This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.

  • Cell Treatment : Culture cells in 6-well plates and treat with this compound for the desired duration.

  • Harvesting : Collect both adherent and floating cells.

  • Washing : Wash cells twice with cold PBS.

  • Staining : Resuspend cells in Annexin V binding buffer and add Annexin V-FITC and Propidium Iodide (PI).

  • Incubation : Incubate in the dark at room temperature for 15 minutes.

  • Analysis : Analyze the stained cells by flow cytometry. Viable cells are Annexin V-/PI-, early apoptotic cells are Annexin V+/PI-, and late apoptotic/necrotic cells are Annexin V+/PI+.[7][11]

Apoptosis_Workflow A Treat Cells with This compound B Harvest Cells A->B C Wash with PBS B->C D Stain with Annexin V & Propidium Iodide C->D E Analyze by Flow Cytometry D->E

Workflow for detecting apoptosis via Annexin V/PI staining.

Cell Cycle Analysis (Propidium Iodide Staining)

This method quantifies the DNA content of cells to determine the distribution of cells in different phases of the cell cycle.

  • Cell Treatment and Harvesting : Treat cells as for the apoptosis assay and harvest.

  • Fixation : Fix the cells in cold 70% ethanol (B145695) and store at -20°C.

  • Washing : Rehydrate the cells by washing with PBS.

  • Staining : Resuspend the cells in a solution containing Propidium Iodide and RNase A.

  • Incubation : Incubate for 30 minutes at room temperature in the dark.

  • Analysis : Analyze the DNA content by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases.

Conclusion

This compound and its derivatives represent a promising class of compounds with potent anti-cancer properties. The available data suggests a therapeutic window for these molecules, with several studies demonstrating selective cytotoxicity towards cancer cells over normal cells. The underlying mechanism, primarily the induction of an amino acid starvation response, offers a unique approach to targeting cancer cell metabolism. Further research is warranted to explore the full potential of this compound in a wider range of cancer types and to optimize its selectivity and therapeutic index for clinical applications.

References

Navigating the Therapeutic Tightrope: A Comparative Guide to Novel Febrifugine Derivatives

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the quest for potent therapeutics is often a delicate balance between efficacy and safety. Febrifugine (B1672321), a quinazolinone alkaloid isolated from the Chinese herb Dichroa febrifuga, and its derivatives have demonstrated significant promise in treating a range of diseases including malaria, cancer, fibrosis, and autoimmune disorders.[1][2][3] However, the clinical utility of these compounds has been historically constrained by a narrow therapeutic window, marked by side effects such as nausea, vomiting, and liver toxicity.[2] This guide provides a comparative analysis of novel this compound derivatives, offering a comprehensive overview of their therapeutic potential, supported by experimental data and detailed methodologies.

The primary mechanism of action for this compound and its derivatives, including the well-studied analog halofuginone, involves the inhibition of prolyl-tRNA synthetase (ProRS).[1][3] This inhibition leads to an accumulation of uncharged tRNAPro, mimicking proline starvation and activating the Amino Acid Response (AAR) pathway.[1] This pathway plays a crucial role in cellular stress responses and has been shown to selectively inhibit the differentiation of pro-inflammatory Th17 cells, a key driver in many autoimmune diseases.[1][4][5]

The development of novel this compound derivatives has been driven by the need to separate the potent therapeutic effects from the dose-limiting toxicity. By modifying the chemical structure of the parent compound, researchers have successfully synthesized analogs with improved safety profiles while maintaining or even enhancing efficacy.[6][7]

Comparative Efficacy and Toxicity of this compound Derivatives

The therapeutic index (TI), a ratio of the toxic dose to the therapeutic dose, is a critical measure of a drug's safety. For in vitro studies, this is often represented by the selectivity index (SI), calculated as the ratio of the cytotoxic concentration (CC50) to the inhibitory concentration (IC50). A higher TI or SI indicates a wider and more favorable therapeutic window. The following tables summarize the quantitative data for selected this compound derivatives against Plasmodium falciparum, the parasite responsible for malaria, and various cell lines used to assess cytotoxicity.

CompoundTarget Organism/Cell LineIC50 (nM)CC50 (nM)Selectivity Index (SI = CC50/IC50)Reference
This compound P. falciparum (D6)1.2120 (Rat Hepatocytes)100[6]
P. falciparum (W2)1.5[6]
Halofuginone P. falciparum~1>1000 (J744 cells)>1000[8][9]
>10,000 (NG108 cells)>10,000[9]
Compound 9 P. falciparum (D6)0.8>10,000 (Rat Hepatocytes)>12,500[6]
P. falciparum (W2)1.0[6]
Compound 11 P. falciparum (D6)0.9>10,000 (Rat Hepatocytes)>11,111[6]
P. falciparum (W2)1.1[6]
Chloroquine P. falciparum (D6)9.3>10,000 (Rat Hepatocytes)>1,075[6]

Table 1: In Vitro Antiplasmodial Activity and Cytotoxicity of this compound Derivatives. Data compiled from published studies. The selectivity index serves as an in vitro estimate of the therapeutic index.

CompoundAnimal ModelEfficacy MetricToxicity MetricTherapeutic IndexReference
This compound P. berghei infected miceED50: ~5 mg/kg (oral)Toxic at 5 mg/kg (s.c.)Narrow[8]
Halofuginone P. berghei infected miceED50: <1 mg/kg (oral)MTD (acute): 3.5 mg/day (human)Improved[8][10]
RDD (chronic): 0.5 mg/day (human)[10]
Compound Analogue P. falciparum in Aotus monkeys50% Curative Dose: 2 mg/kg/dayNot specifiedWide (expected)[11]
100% Curative Dose: 8 mg/kg/day[11]

Table 2: In Vivo Efficacy and Toxicity of this compound Derivatives. ED50: 50% effective dose; MTD: Maximum tolerated dose; RDD: Recommended daily dose.

Experimental Protocols

To ensure the reproducibility and validation of these findings, detailed experimental protocols are essential. The following sections outline the methodologies for key experiments cited in the evaluation of this compound derivatives.

In Vitro Antiplasmodial Susceptibility Assay

This assay determines the 50% inhibitory concentration (IC50) of a compound against Plasmodium falciparum.

  • Parasite Culture: Asynchronous cultures of chloroquine-sensitive (D6) and chloroquine-resistant (W2) strains of P. falciparum are maintained in human erythrocytes at a 2% hematocrit in RPMI 1640 medium supplemented with 10% human serum.

  • Drug Preparation: Compounds are dissolved in DMSO to create stock solutions and then serially diluted in culture medium.

  • Assay Plate Preparation: In a 96-well microtiter plate, 180 µL of the parasite culture (1% parasitemia) is added to each well. Then, 20 µL of the diluted compounds are added to achieve the final desired concentrations.

  • [3H]Hypoxanthine Labeling: After 24 hours of incubation at 37°C, 0.5 µCi of [3H]hypoxanthine in 20 µL of culture medium is added to each well.

  • Incubation and Harvesting: The plates are incubated for another 24 hours. The cells are then harvested onto glass fiber filters, and the filters are washed to remove unincorporated [3H]hypoxanthine.

  • Data Analysis: The radioactivity on the filters is measured using a scintillation counter. The IC50 values are calculated by fitting the dose-response data to a sigmoidal curve.[8]

In Vitro Cytotoxicity Assay

This assay determines the 50% cytotoxic concentration (CC50) of a compound against mammalian cell lines.

  • Cell Culture: Rat hepatocytes, J744 macrophages, or NG108 neuronal cells are cultured in appropriate media and conditions.

  • Cell Seeding: Cells are seeded into 96-well plates at a density of 5 x 10^4 cells per well and allowed to attach overnight.

  • Compound Treatment: The culture medium is replaced with fresh medium containing serial dilutions of the test compounds.

  • Incubation: The plates are incubated for 48 hours at 37°C.

  • MTT Assay: 20 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for another 4 hours.

  • Formazan (B1609692) Solubilization: The medium is removed, and 150 µL of DMSO is added to each well to dissolve the formazan crystals.

  • Data Analysis: The absorbance is measured at 570 nm using a microplate reader. The CC50 values are determined from the dose-response curves.

In Vivo Efficacy Study in a Mouse Model of Malaria

This study evaluates the in vivo antimalarial activity of the compounds.

  • Animal Model: Swiss Webster mice are infected intravenously with Plasmodium berghei.

  • Drug Administration: The test compounds are formulated in a suitable vehicle and administered orally or subcutaneously to the infected mice once daily for three consecutive days, starting 24 hours post-infection.

  • Parasitemia Monitoring: Thin blood smears are prepared from the tail blood of each mouse daily, stained with Giemsa, and the percentage of infected red blood cells is determined by light microscopy.

  • Data Analysis: The average parasitemia in the treated groups is compared to the vehicle-treated control group to determine the percent inhibition. The 50% effective dose (ED50) is calculated.[8]

Visualizing the Molecular Pathway and Experimental Workflow

To further elucidate the mechanisms and processes involved in the evaluation of this compound derivatives, the following diagrams have been generated.

G Mechanism of Action of this compound Derivatives This compound This compound Derivatives ProRS Prolyl-tRNA Synthetase (ProRS) This compound->ProRS Inhibits tRNAPro Uncharged tRNAPro ProRS->tRNAPro Accumulation of AAR Amino Acid Response (AAR) Pathway tRNAPro->AAR Activates Th17 Th17 Cell Differentiation AAR->Th17 Inhibits Therapeutic_Effects Therapeutic Effects (Anti-malarial, Anti-inflammatory, Anti-fibrotic) Th17->Therapeutic_Effects Contributes to

Caption: Mechanism of action of this compound derivatives.

G Experimental Workflow for Evaluating Therapeutic Window cluster_0 In Vitro Evaluation cluster_1 In Vivo Evaluation Antiplasmodial Antiplasmodial Assay (IC50) SI Selectivity Index (SI) Calculation Antiplasmodial->SI Cytotoxicity Cytotoxicity Assay (CC50) Cytotoxicity->SI Efficacy Efficacy Studies (e.g., Mouse Malaria Model - ED50) SI->Efficacy TI Therapeutic Index (TI) Determination Efficacy->TI Toxicity Toxicity Studies (e.g., MTD, LD50) Toxicity->TI Promising_Candidate Promising Candidate for Further Development TI->Promising_Candidate Lead_Compound Novel this compound Derivative Lead_Compound->Antiplasmodial Lead_Compound->Cytotoxicity

Caption: Workflow for evaluating the therapeutic window.

Conclusion

The development of novel this compound derivatives represents a promising strategy to overcome the limitations of the parent compound. By systematically modifying the chemical structure, researchers have successfully engineered analogs with significantly wider therapeutic windows, demonstrating potent efficacy with reduced toxicity. The data presented in this guide highlights the potential of these new compounds as viable candidates for further preclinical and clinical development in the treatment of malaria and other debilitating diseases. The provided experimental protocols and workflow diagrams offer a foundational framework for the continued evaluation and optimization of this important class of therapeutic agents.

References

Febrifugine vs. Quinine: A Comparative Guide to Antimalarial Potency

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of febrifugine (B1672321) and quinine (B1679958), two historically significant compounds in the fight against malaria. While both have demonstrated antimalarial properties, they differ significantly in their origins, mechanisms of action, potency, and clinical utility. This document summarizes key experimental data, outlines methodologies for their evaluation, and visualizes their distinct biological pathways to inform further research and drug development.

Introduction

This compound is a quinazolinone alkaloid first isolated from the roots of the Chinese hydrangea, Dichroa febrifuga (Chang Shan).[1][2] For over 2,000 years, this plant has been a staple of traditional Chinese medicine for treating fevers associated with malaria.[1] Despite its potent antimalarial activity, the clinical development of this compound has been severely hampered by its significant side effects, including strong emetic properties and liver toxicity.[3][4][5] This has led to extensive research into synthetic analogues, such as halofuginone, to identify compounds with an improved therapeutic index.[6][7][8]

Quinine , an alkaloid extracted from the bark of the Cinchona tree, marked a pivotal moment in medicine as the first effective chemical treatment for an infectious disease.[9] For centuries, it was the primary therapeutic against malaria.[9] Although largely replaced by newer synthetic drugs with better safety profiles, quinine remains a crucial second-line treatment, especially for severe malaria and in regions with resistance to other antimalarials like chloroquine (B1663885).[10][11] Its use is often limited by a collection of side effects known as cinchonism, which includes tinnitus, headache, and nausea.[12]

Mechanism of Action

The fundamental difference between this compound and quinine lies in their molecular targets within the Plasmodium falciparum parasite.

This compound: Inhibition of Protein Synthesis

This compound's mechanism is unique among antimalarials. It targets the parasite's protein synthesis machinery by specifically inhibiting the enzyme prolyl-tRNA synthetase (ProRS) .[2] This enzyme is critical for attaching the amino acid proline to its corresponding transfer RNA (tRNA), an essential step for building proteins. By inhibiting ProRS, this compound causes an accumulation of uncharged prolyl-tRNA, which mimics a state of proline starvation.[2] This triggers a cellular stress response known as the Amino Acid Response (AAR) pathway, ultimately halting parasite growth and replication.[2]

cluster_parasite Plasmodium falciparum Cytoplasm Proline Proline ProRS Prolyl-tRNA Synthetase (PfcPRS) Proline->ProRS tRNAPro tRNA(Pro) tRNAPro->ProRS Pro_tRNAPro Prolyl-tRNA(Pro) (Charged) ProRS->Pro_tRNAPro ATP->AMP AAR Amino Acid Response (AAR) Pathway ProRS->AAR Accumulation of uncharged tRNA(Pro) Protein Protein Synthesis Pro_tRNAPro->Protein Growth_Inhibition Parasite Growth Inhibition AAR->Growth_Inhibition This compound This compound This compound->ProRS Inhibition

This compound's Mechanism of Action

Quinine: Disruption of Heme Detoxification

Quinine's mode of action is thought to be similar to that of chloroquine, targeting the parasite's food vacuole.[10][13] Inside the host's red blood cells, the parasite digests hemoglobin, releasing large quantities of toxic free heme.[14] To protect itself, the parasite polymerizes this heme into an inert, crystalline substance called hemozoin.[14] Quinine is believed to interfere with this detoxification process by inhibiting hemozoin biocrystallization.[10][14] The resulting accumulation of toxic heme leads to oxidative damage and the death of the parasite.[14] Some studies also suggest quinine may inhibit nucleic acid and protein synthesis.[10][12]

cluster_vacuole Parasite Food Vacuole Hemoglobin Hemoglobin Heme Toxic Free Heme Hemoglobin->Heme Digestion Polymerization Heme Polymerase Heme->Polymerization Parasite_Death Parasite Death (Oxidative Stress) Heme->Parasite_Death Accumulation Hemozoin Hemozoin (Inert Crystal) Polymerization->Hemozoin Quinine Quinine Quinine->Polymerization Inhibition

Quinine's Mechanism of Action

Antimalarial Potency: A Quantitative Comparison

Experimental data consistently demonstrates that this compound possesses significantly higher intrinsic potency against P. falciparum than quinine, particularly in animal models where it has been reported to be 50 to 100 times more active.[1] this compound and its analogues also retain their potency against parasite strains that have developed resistance to chloroquine and quinine.[4]

Compound P. falciparum Strain IC₅₀ (ng/mL) IC₅₀ (nM) Notes Reference
This compound D6 (CQ-Sensitive)0.82 ± 0.24~2.2In vitro activity[15]
W2 (CQ-Resistant)0.58 ± 0.08~1.5Effective against resistant strains[15]
Quinine W2 (CQ-Resistant)->100 nMW2 clone is known to be resistant to quinine[4]
Clinical Isolate-829 nMAssociated with clinical treatment failure[16]
Halofuginone (this compound Analogue)D6 (CQ-Sensitive)0.141~0.34Demonstrates higher potency than parent compound[1][17]
W2 (CQ-Resistant)0.222~0.53Demonstrates higher potency than parent compound[1][17]

IC₅₀ (Half-maximal inhibitory concentration) values can vary between studies due to different methodologies. CQ = Chloroquine.

Experimental Protocols

In Vitro Antimalarial Susceptibility Assay (SYBR Green I Method)

This is a common high-throughput method to determine the IC₅₀ of antimalarial compounds.

1. Parasite Culture:

  • P. falciparum strains (e.g., chloroquine-sensitive 3D7 or resistant K1) are maintained in a continuous in vitro culture of human O+ erythrocytes.

  • The culture medium is RPMI-1640 supplemented with 25 mM HEPES, 2 g/L sodium bicarbonate, 50 µg/mL hypoxanthine, and 10% (v/v) heat-inactivated human serum.

  • Cultures are maintained at 37°C in a low-oxygen environment (5% CO₂, 5% O₂, 90% N₂).

2. Drug Plate Preparation:

  • Test compounds (this compound, Quinine) are serially diluted in culture medium in a 96-well microtiter plate.

  • A row of wells is reserved for a drug-free control (parasitized erythrocytes) and another for a background control (non-parasitized erythrocytes).

3. Incubation:

  • A synchronized parasite culture (primarily at the ring stage) is diluted to achieve a starting parasitemia of 0.5% in a 2% hematocrit suspension.

  • This parasite suspension is added to all wells of the drug plate.

  • The plate is incubated for 72 hours under the conditions described in step 1.

4. Lysis and Staining:

  • After incubation, the plate is frozen at -80°C to lyse the red blood cells.

  • The plate is thawed, and a lysis buffer containing the fluorescent DNA-intercalating dye SYBR Green I is added to each well.

  • The plate is incubated in the dark at room temperature for 1 hour.

5. Data Acquisition and Analysis:

  • Fluorescence is measured using a microplate reader (excitation ~485 nm, emission ~530 nm).

  • The fluorescence intensity correlates with the amount of parasitic DNA, indicating parasite growth.

  • IC₅₀ values are calculated by fitting the dose-response data to a sigmoidal curve using appropriate software (e.g., GraphPad Prism).

A 1. Prepare Serial Dilutions of Compounds in 96-Well Plate B 2. Add Synchronized Ring-Stage Parasite Culture A->B C 3. Incubate for 72 hours (37°C, low O₂) B->C D 4. Freeze-Thaw to Lyse Cells C->D E 5. Add Lysis Buffer with SYBR Green I Dye D->E F 6. Measure Fluorescence E->F G 7. Calculate IC₅₀ Values (Dose-Response Curve) F->G

In Vitro Antimalarial Assay Workflow
In Vivo Efficacy Assessment (Mouse Model)

This protocol assesses the ability of a compound to suppress parasitemia in a living organism.

1. Animal Model and Infection:

  • Swiss or BALB/c mice are used.

  • Mice are infected intraperitoneally with Plasmodium berghei-infected erythrocytes.

2. Drug Administration:

  • Treatment begins 24 hours post-infection.

  • The test compounds are formulated in an appropriate vehicle (e.g., 7% Tween 80, 3% ethanol (B145695) in water).

  • The drug is administered orally or subcutaneously once daily for four consecutive days (Days +1 to +4 post-infection).

  • A control group receives only the vehicle.

3. Monitoring Parasitemia:

  • On Day +5 post-infection, thin blood smears are prepared from the tail blood of each mouse.

  • Smears are stained with Giemsa stain.

  • Parasitemia (the percentage of infected red blood cells) is determined by microscopic examination.

4. Data Analysis:

  • The average percentage of parasitemia suppression is calculated by comparing the parasitemia in the treated groups to that of the untreated vehicle control group.

  • The 50% effective dose (ED₅₀) can be determined from the dose-response relationship.

  • The survival time of the mice in each group is also monitored daily.

Toxicity and Drug Resistance

Toxicity Profile: The primary barrier to the clinical use of this compound is its toxicity, including severe nausea and gastrointestinal irritation.[1] Quinine, while better tolerated, is associated with cinchonism, and in rare cases, more severe adverse effects.[12] A key goal in developing this compound analogues is to separate the high potency from the undesirable toxicity.[4][8]

Drug Resistance: The emergence and spread of drug resistance is a major threat to malaria control.[18][19] While resistance to quinine is documented, it is less common than for many other antimalarials.[16][20] A significant advantage of this compound and its derivatives is their novel mechanism of action, which makes them effective against parasite strains that are resistant to quinoline-based drugs like chloroquine and quinine.[4][15]

Conclusion

This compound and quinine are both potent natural products with proven antimalarial activity. Quinine remains a valuable tool in the clinical management of malaria, particularly for severe cases, despite its side effects and documented resistance.[10] this compound exhibits substantially higher in vitro and in vivo potency and is effective against multi-drug resistant strains, making its core structure a highly attractive scaffold for new drug development.[1][15] However, its clinical potential is unrealized due to a narrow therapeutic window.[5] Future research efforts are justifiably focused on synthesizing this compound analogues that retain the high efficacy of the parent compound while exhibiting a significantly improved safety profile.

References

Navigating the Therapeutic Window: A Comparative Guide to the Selectivity Index of Novel Febrifugine Analogs

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the quest for potent antimalarial agents with minimal host toxicity is a paramount challenge. Febrifugine (B1672321), a natural alkaloid isolated from the plant Dichroa febrifuga, has long been recognized for its powerful antimalarial properties. However, its clinical application has been severely limited by a narrow therapeutic window and significant side effects, including liver toxicity.[1][2][3][4] This has spurred the development of novel this compound analogs designed to enhance safety while retaining or improving efficacy. This guide provides a comparative assessment of the selectivity index of these new analogs, supported by experimental data and detailed methodologies.

The primary goal in developing new this compound derivatives is to dissociate the desired therapeutic effects from their inherent toxicity, thereby widening the therapeutic index.[4] The selectivity index (SI), calculated as the ratio of the cytotoxic concentration (CC50 or MTD) to the effective concentration (IC50 or MCD), is a critical parameter in this evaluation. A higher SI indicates a more favorable safety profile.[4]

Comparative Analysis of In Vitro and In Vivo Selectivity

Recent research has yielded a number of this compound analogs with significantly improved therapeutic indices compared to the parent compound and the commonly used antimalarial drug, chloroquine.[1][5] These analogs were designed to reduce toxicity by modifying the this compound structure to prevent the formation of chemically reactive and toxic metabolites.[1][2][3]

In Vitro Performance

The following table summarizes the in vitro antiplasmodial activity and cytotoxicity of selected this compound analogs against various Plasmodium falciparum strains and mammalian cell lines.

CompoundP. falciparum StrainIC50 (ng/mL)Mammalian Cell LineCC50 (ng/mL)Selectivity Index (CC50/IC50)Reference
This compoundW2 (CQ-resistant)2.1J774 (Macrophage)--[6]
This compoundD6 (CQ-sensitive)0.9NG108 (Neuronal)->1000[6]
HalofuginoneW2 (CQ-resistant)1.2J774 (Macrophage)--[6]
HalofuginoneD6 (CQ-sensitive)0.8NG108 (Neuronal)->1000[6]
Analog 8 W2 (CQ-resistant)2.3Rat Hepatocytes>100,000>43,478[3][5]
Analog 9 W2 (CQ-resistant)1.8Rat Hepatocytes>100,000>55,556[3][5]
Analog 19 W2 (CQ-resistant)2.5---[5]
Analog 20 W2 (CQ-resistant)2.4---[5]
WR222048W2 / D6<5J774 / NG108-21 - >1000[6]
WR139672W2 / D6<5J774 / NG108-21 - >1000[6]
WR092103W2 / D6<5J774 / NG108-21 - >1000[6]

Note: CQ stands for Chloroquine. A higher selectivity index indicates a more promising therapeutic window.

In Vivo Efficacy and Toxicity

In vivo studies in mouse models have further demonstrated the improved therapeutic profiles of novel analogs. The therapeutic index in vivo is often calculated as the ratio of the Maximum Tolerated Dose (MTD) to the Minimum Curative Dose (MCD).

CompoundMTD (mg/kg/day)MCD (mg/kg/day)Therapeutic Index (MTD/MCD)Reference
This compound10.52[5]
Chloroquine5012.54[5]
Analog 8 >1005>20[5]
Analog 9 >1005>20[5]
Analog 19 >502.5>20[5]
Analog 20 >502.5>20[5]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of this compound analogs.

In Vitro Antiplasmodial Activity Assay

This assay determines the 50% inhibitory concentration (IC50) of a compound against P. falciparum.

  • Parasite Culture : Chloroquine-sensitive and -resistant strains of P. falciparum are cultured in human erythrocytes in RPMI 1640 medium supplemented with human serum.[6]

  • Drug Susceptibility Assay : A semiautomated microdilution technique is used.[6]

    • Parasitized red blood cells are plated in 96-well plates.

    • Serial dilutions of the test compounds are added to the wells.

    • The plates are incubated for a designated period (e.g., 72 hours).[7]

  • Measurement of Parasite Growth : Parasite growth is often measured by the incorporation of [3H]hypoxanthine, a key purine (B94841) source for the parasite.[6][8] The level of incorporated radioactivity is proportional to parasite proliferation.

  • IC50 Calculation : The IC50 value, the concentration of the compound that inhibits parasite growth by 50%, is determined by plotting the percentage of inhibition against the log of the drug concentration.

In Vitro Cytotoxicity Assay

This assay determines the 50% cytotoxic concentration (CC50) of a compound against mammalian cells.

  • Cell Culture : Mammalian cell lines, such as human hepatocarcinoma (HepG2) cells or freshly isolated rat hepatocytes, are cultured in appropriate media.[3][9]

  • Compound Exposure : Cells are seeded in 96-well plates and exposed to serial dilutions of the test compounds.

  • Viability Assessment : Cell viability is assessed after a specific incubation period (e.g., 72 hours) using methods like the MTT assay or the neutral red assay.[9]

  • CC50 Calculation : The CC50 value, the concentration of the compound that reduces cell viability by 50%, is calculated from the dose-response curve.

In Vivo Efficacy and Toxicity in Mouse Models

These studies assess the antimalarial efficacy and toxicity of the compounds in a living organism.

  • Animal Model : Mice are infected with a rodent malaria parasite, such as Plasmodium berghei.[5]

  • Drug Administration : The test compounds are administered to the infected mice, typically once daily for four days, via intraperitoneal (i.p.) or oral (p.o.) routes.[5]

  • Efficacy Measurement :

    • Minimum Curative Dose (MCD) : The lowest dose of the compound that clears the parasitemia to undetectable levels.[5]

    • Parasitemia Monitoring : Blood smears are taken daily to monitor the level of parasite infection.

  • Toxicity Measurement :

    • Maximum Tolerated Dose (MTD) : The highest dose of the compound that does not cause significant signs of toxicity or mortality in the mice.

  • Therapeutic Index Calculation : The therapeutic index is calculated as MTD divided by MCD.[5]

Mechanism of Action and Signaling Pathways

This compound and its analogs are understood to exert their antimalarial and other therapeutic effects through the inhibition of prolyl-tRNA synthetase (ProRS), an enzyme essential for protein synthesis.[10] This inhibition leads to the accumulation of uncharged prolyl-tRNAs, which triggers the amino acid response (AAR) pathway, a cellular stress response.[10] Halofuginone, a halogenated derivative of this compound, has also been shown to inhibit the development of Th17-driven autoimmunity by activating the AAR pathway.[10]

The proposed mechanism for the toxicity of this compound involves its metabolism by cytochrome P-450 enzymes to a reactive arene oxide intermediate.[5] This electrophilic metabolite can then form covalent adducts with essential biomolecules like DNA, RNA, and proteins, leading to cellular damage.[5] The design of less toxic analogs often focuses on modifying the this compound structure to block this metabolic pathway.[3][5]

G This compound Analog Development Workflow cluster_0 Design & Synthesis cluster_1 In Vitro Evaluation cluster_2 In Vivo Evaluation cluster_3 Lead Optimization Start This compound (Parent Compound) High Potency, High Toxicity Design Design Analogs to Reduce Toxicity (e.g., block metabolism) Start->Design Synthesis Chemical Synthesis of New Analogs Design->Synthesis InVitro_Efficacy Antiplasmodial Activity (IC50 vs. P. falciparum) Synthesis->InVitro_Efficacy InVitro_Toxicity Cytotoxicity Assay (CC50 vs. Mammalian Cells) Synthesis->InVitro_Toxicity SI_Calc Calculate Selectivity Index (SI) SI = CC50 / IC50 InVitro_Efficacy->SI_Calc InVitro_Toxicity->SI_Calc InVivo_Efficacy In Vivo Efficacy in Mice (Minimum Curative Dose - MCD) SI_Calc->InVivo_Efficacy InVivo_Toxicity In Vivo Toxicity in Mice (Maximum Tolerated Dose - MTD) SI_Calc->InVivo_Toxicity TI_Calc Calculate Therapeutic Index (TI) TI = MTD / MCD InVivo_Efficacy->TI_Calc InVivo_Toxicity->TI_Calc Lead_Selection Select Lead Compounds (High SI and TI) TI_Calc->Lead_Selection Lead_Selection->Design Iterative Refinement Further_Dev Further Preclinical and Clinical Development Lead_Selection->Further_Dev

Caption: Workflow for the development and assessment of new this compound analogs.

G Proposed Signaling Pathway of this compound Analogs This compound This compound Analog ProRS Prolyl-tRNA Synthetase (ProRS) This compound->ProRS Inhibits Proline_tRNA Proline + tRNAPro -> Prolyl-tRNAPro Uncharged_tRNA Accumulation of Uncharged tRNAPro ProRS->Uncharged_tRNA Leads to Protein_Syn_Inhibition Inhibition of Protein Synthesis ProRS->Protein_Syn_Inhibition Blocks AAR Amino Acid Response (AAR) Pathway Activation Uncharged_tRNA->AAR Cell_Stress Cellular Stress Response AAR->Cell_Stress Therapeutic_Effects Other Therapeutic Effects (e.g., Anti-inflammatory) AAR->Therapeutic_Effects Antimalarial_Effect Antimalarial Effect (Parasite Death) Protein_Syn_Inhibition->Antimalarial_Effect Cell_Stress->Antimalarial_Effect

Caption: Mechanism of action of this compound analogs via inhibition of ProRS.

References

A Comparative Guide to the Pharmacokinetics of Febrifugine and Halofuginone

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of the pharmacokinetic profiles of febrifugine (B1672321), a natural quinazolinone alkaloid, and its synthetic halogenated derivative, halofuginone (B1684669). Both compounds have garnered significant interest for their potent biological activities, including antimalarial, antifibrotic, and anticancer properties. Understanding their comparative pharmacokinetics—absorption, distribution, metabolism, and excretion (ADME)—is crucial for the development of safer and more efficacious therapeutics.

Executive Summary

This compound, isolated from the Chinese herb Dichroa febrifuga, and its synthetic analog, halofuginone, exhibit significant differences in their pharmacokinetic profiles. While both are potent inhibitors of prolyl-tRNA synthetase, their absorption and bioavailability vary considerably across species. This guide synthesizes available preclinical data to offer a side-by-side comparison, highlighting key differences to inform future research and drug development efforts.

Data Presentation: Comparative Pharmacokinetic Parameters

The following tables summarize the key pharmacokinetic parameters of this compound and halofuginone following intravenous (IV) and oral (PO) administration in various animal models.

Table 1: Pharmacokinetic Parameters of this compound and Halofuginone in Rats

ParameterThis compound (Rats)Halofuginone (Rats)
Dose (IV) 2.0 mg/kg3.0 mg/kg
Cmax (IV) -348 ng/mL[1]
AUC (0-t) (IV) 1607.5 ± 334.1 ng·h/mL[2][3]43,946 ng·min/mL[1]
Half-life (t½) (IV) 3.2 ± 1.6 h[2][3]-
Clearance (CL) (IV) 1.2 ± 0.2 L/kg·h[2][3]68 mL/min/kg[1]
Dose (PO) 6.0 mg/kg3.0 mg/kg
Cmax (PO) -34 ng/mL[1]
Tmax (PO) -90 min[1]
AUC (0-t) (PO) 2208.6 ± 253.1 ng·h/mL[2][3]-
Half-life (t½) (PO) 2.6 ± 0.5 h[2][3]-
Bioavailability (F) 45.8%[2][3]Very low

Table 2: Pharmacokinetic Parameters of Halofuginone in Other Species

SpeciesDose & RouteCmaxTmaxAUCHalf-life (t½)Bioavailability (F)Reference
Mice (CD2F1) 1.5 mg/kg, IV313-386 ng/mL-19,874 ng·min/mL-100% (vs. IP)[1]
Mice (CD2F1) OralUndetectable in plasma---0%[1]
Cattle (Calves) 1.2 mg/kg, Oral6.5 ng/mL (mean)22 h (mean)-27.3 h (harmonic mean)-[4]
Cattle (Calves) 100 µg/kg/day, Oral4 ng/mL11 h-30.84 h~80%

Note: Direct comparative pharmacokinetic data for this compound in mice and cattle is limited in publicly available literature.

Experimental Protocols

Detailed methodologies are crucial for the replication and validation of pharmacokinetic studies. Below are summaries of the experimental protocols used in the cited studies for rats.

Pharmacokinetic Study of this compound in Rats[2][3]
  • Animals: Male Sprague-Dawley rats (220–250 g).

  • Housing: Animals were housed in a controlled environment with a 12-hour light-dark cycle and free access to standard pellet food and water.

  • Drug Formulation and Administration:

    • Intravenous (IV): this compound was dissolved in a vehicle of water, polyethylene (B3416737) glycol, and dimethyl sulfoxide (B87167) to a concentration of 1.0 mg/mL and administered as a single bolus injection into the tail vein at a dose of 2.0 mg/kg.

    • Oral (PO): this compound was prepared in the same vehicle and administered by gavage at a dose of 6.0 mg/kg.

  • Blood Sampling: Blood samples (approximately 0.3 mL) were collected from the tail vein into heparinized tubes at 0.083, 0.5, 1, 2, 3, 4, 6, 8, and 12 hours post-administration.

  • Sample Processing: Plasma was separated by centrifugation at 13,000 rpm for 10 minutes and stored at -80°C until analysis. For analysis, plasma proteins were precipitated using acetonitrile.

  • Quantification: this compound concentrations in plasma were determined using a validated Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS) method. Methylcytisine was used as an internal standard.

  • Pharmacokinetic Analysis: Pharmacokinetic parameters were calculated using drug and statistics (DAS) software.

Pharmacokinetic Study of Halofuginone in Rats[1][5]
  • Animals: Male Fischer 344 rats.

  • Drug Formulation and Administration:

    • Intravenous (IV): Halofuginone was administered as a single bolus injection at a dose of 3.0 mg/kg.

    • Oral (PO): Halofuginone was administered by gavage at a dose of 3.0 mg/kg.

  • Sample Collection: Plasma, red blood cells, various organs, and urine were collected at predetermined time points.

  • Quantification: Halofuginone concentrations were determined using a validated analytical method (details not fully specified in the abstract).

  • Pharmacokinetic Analysis: Compartmental and non-compartmental analyses were applied to the plasma concentration versus time data.

Mandatory Visualization

Signaling Pathways

This compound and halofuginone exert their biological effects through the inhibition of prolyl-tRNA synthetase, leading to the activation of the Amino Acid Starvation Response (AAR) pathway. Halofuginone has also been shown to inhibit the Transforming Growth Factor-beta (TGF-β) signaling pathway, which is implicated in fibrosis.

ADME_Comparison cluster_this compound This compound cluster_Halofuginone Halofuginone F_PO Oral Administration F_Abs Absorption (Oral) Bioavailability: ~46% in rats F_PO->F_Abs F_IV Intravenous Administration F_Dist Distribution F_IV->F_Dist F_Abs->F_Dist F_Met Metabolism (Liver) F_Dist->F_Met F_Exc Excretion F_Met->F_Exc H_PO Oral Administration H_Abs Absorption (Oral) Bioavailability: - 0% in mice - Very low in rats - ~80% in calves H_PO->H_Abs H_IV Intravenous Administration H_Dist Wide Tissue Distribution H_IV->H_Dist H_Abs->H_Dist H_Met Minimal Metabolism H_Dist->H_Met H_Exc Excretion (Primarily Unchanged) H_Met->H_Exc

Caption: Comparative ADME profiles of this compound and Halofuginone.

Signaling_Pathways cluster_AAR Amino Acid Starvation Response (AAR) cluster_TGFb TGF-β Signaling Pathway This compound This compound & Halofuginone ProRS Prolyl-tRNA Synthetase (ProRS) This compound->ProRS Inhibition uncharged_tRNA Accumulation of Uncharged prolyl-tRNA GCN2 GCN2 Kinase Activation uncharged_tRNA->GCN2 eIF2a eIF2α Phosphorylation GCN2->eIF2a ATF4 ATF4 Translation Induction eIF2a->ATF4 StressResponse Stress Response Genes (Cell Cycle Arrest, Apoptosis) ATF4->StressResponse Halofuginone Halofuginone Smad23 Smad2/3 Phosphorylation Halofuginone->Smad23 Inhibition TGFb_R TGF-β Receptor (TβRI/TβRII) TGFb_R->Smad23 Smad4 Smad4 Complex Formation Smad23->Smad4 Nucleus Nuclear Translocation Smad4->Nucleus Gene Target Gene Transcription (e.g., Collagen) Nucleus->Gene

Caption: Signaling pathways affected by this compound and Halofuginone.

References

Validating the Anti-Fibrotic Effects of Febrifugine Derivatives In Vivo: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo anti-fibrotic efficacy of Febrifugine (B1672321) derivatives, primarily focusing on Halofuginone (B1684669) and its enantiomers, against established anti-fibrotic therapies, Pirfenidone and Nintedanib (B1663095). The information presented is supported by experimental data from preclinical animal models of fibrosis, with detailed methodologies provided for key experiments.

Executive Summary

This compound, a quinazolinone alkaloid, and its derivatives have garnered significant interest for their potent anti-fibrotic properties. Halofuginone, a halogenated derivative, is the most extensively studied in this class and has demonstrated significant efficacy in various animal models of tissue fibrosis.[1] Its primary mechanisms of action include the inhibition of the Transforming Growth Factor-beta (TGF-β)/Smad3 signaling pathway and the induction of an amino acid starvation response.[1] While numerous other this compound analogs have been synthesized to mitigate the toxicity associated with the parent compound, their in vivo anti-fibrotic activities are not as well-documented as that of Halofuginone.[2][3][4] This guide focuses on the available in vivo data for Halofuginone and its enantiomers, comparing their performance with the FDA-approved anti-fibrotic drugs, Pirfenidone and Nintedanib.

Comparative Efficacy of Anti-Fibrotic Agents

The following tables summarize the quantitative data from in vivo studies, showcasing the anti-fibrotic effects of Halofuginone derivatives and alternative therapies in validated animal models of pulmonary and liver fibrosis.

Table 1: In Vivo Efficacy in Bleomycin-Induced Pulmonary Fibrosis (Mouse Model)

CompoundDosageAdministration RouteKey Efficacy EndpointResultReference
Halofuginone Not SpecifiedIntraperitonealReduction in lung collagenSignificantly reduced fibrosis relative to untreated controls.[5]
Pirfenidone 30 mg/kg/dayOral gavageReduction in lung damageSignificantly prevented fibrosis formation with continuous treatment and accelerated recovery with therapeutic treatment.[6]
Pirfenidone 300 mg/kg/dayOralReduction in fibrocyte accumulationAttenuated fibrocyte pool size in the lungs from 26.5% to 13.7%.[7]
Pirfenidone 400 mg/kg/dayOralReduction in lung hydroxyproline (B1673980)Significant decrease in lung hydroxyproline levels.[8]
Nintedanib Not SpecifiedIntragastricReduction in p-JAK2 expressionSignificantly decreased the expression of p-JAK2, a key signaling molecule in fibrosis.[9]

Table 2: In Vivo Efficacy in Carbon Tetrachloride (CCl4)-Induced Liver Fibrosis (Rodent Models)

CompoundDosageAdministration RouteKey Efficacy EndpointResultReference
Nintedanib 30 or 60 mg/kg/dayOralReduction in hepatic collagenSignificantly reduced CCl4-induced increases in hepatic collagen.[10][11][12]
Nintedanib 30 or 60 mg/kg/dayOralReduction in liver fibrosis scoreSignificantly reduced hepatic necrosis, inflammation, and fibrosis.[10][11]

Table 3: In Vivo Efficacy of Halofuginone Enantiomers in Duchenne Muscular Dystrophy (mdx Mouse Model)

CompoundDosageAdministration RouteKey Efficacy EndpointResultReference
Racemic Halofuginone Not SpecifiedNot SpecifiedReduction in diaphragm collagen contentSignificant reduction in collagen content and degenerative areas.[13][14][15]
(+)-Halofuginone Not SpecifiedNot SpecifiedReduction in diaphragm collagen contentMore effective than the racemic form in reducing collagen content.[13][14][15]
(-)-Halofuginone Not SpecifiedNot SpecifiedReduction in diaphragm collagen contentNo significant effect on collagen content.[13][14][15]

Key Signaling Pathways

The anti-fibrotic effects of this compound derivatives are primarily attributed to the modulation of two key signaling pathways: the TGF-β signaling pathway and the amino acid starvation response.

TGF-β Signaling Pathway

TGF-β is a master regulator of fibrosis, promoting the differentiation of fibroblasts into myofibroblasts and stimulating the production of extracellular matrix proteins. Halofuginone inhibits the phosphorylation of Smad3, a key downstream effector in the TGF-β signaling cascade, thereby blocking pro-fibrotic gene expression.

TGF_beta_signaling cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus TGFb TGF-β TGFbRII TGF-β RII TGFb->TGFbRII TGFbRI TGF-β RI TGFbRII->TGFbRI Recruits & phosphorylates Smad23 Smad2/3 TGFbRI->Smad23 Phosphorylates pSmad23 p-Smad2/3 Smad_complex Smad2/3-Smad4 Complex pSmad23->Smad_complex Smad4 Smad4 Smad4->Smad_complex Pro_fibrotic_genes Pro-fibrotic Gene Expression Smad_complex->Pro_fibrotic_genes Translocates to nucleus Halofuginone Halofuginone Halofuginone->Smad23 Inhibits phosphorylation

TGF-β Signaling Pathway Inhibition by Halofuginone
Amino Acid Starvation Response

This compound and its derivatives can inhibit prolyl-tRNA synthetase, leading to an accumulation of uncharged tRNA and triggering the amino acid starvation response.[1] This pathway can have anti-inflammatory and anti-fibrotic effects.

Amino_Acid_Starvation_Response cluster_cytoplasm Cytoplasm Febrifugine_deriv This compound Derivatives Prolyl_tRNA_synth Prolyl-tRNA Synthetase Febrifugine_deriv->Prolyl_tRNA_synth Inhibits Uncharged_tRNA Uncharged tRNA-Pro Prolyl_tRNA_synth->Uncharged_tRNA Leads to accumulation GCN2 GCN2 Uncharged_tRNA->GCN2 Activates eIF2a eIF2α GCN2->eIF2a Phosphorylates p_eIF2a p-eIF2α ATF4 ATF4 Translation p_eIF2a->ATF4 Increases Anti_fibrotic_effects Anti-fibrotic Effects ATF4->Anti_fibrotic_effects Mediates Bleomycin_Workflow Start Start Anesthetize Anesthetize Mouse Start->Anesthetize Bleomycin Intratracheal Bleomycin Instillation Anesthetize->Bleomycin Drug_Admin Daily Drug Administration Bleomycin->Drug_Admin Sacrifice Euthanize & Harvest Lungs (Day 14-28) Drug_Admin->Sacrifice Analysis Fibrosis Assessment Sacrifice->Analysis Histology Histopathology (Masson's Trichrome) Analysis->Histology Hydroxyproline Hydroxyproline Assay Analysis->Hydroxyproline BAL BAL Fluid Analysis Analysis->BAL End End CCl4_Workflow Start Start CCl4_Admin CCl4 Administration (Twice weekly) Start->CCl4_Admin Drug_Admin Daily Drug Administration CCl4_Admin->Drug_Admin Sacrifice Euthanize & Harvest Liver (4-12 weeks) Drug_Admin->Sacrifice Analysis Fibrosis Assessment Sacrifice->Analysis Serum Serum Analysis (ALT, AST) Analysis->Serum Histology Histopathology (Sirius Red/Trichrome) Analysis->Histology Gene_Expression Gene Expression (qPCR) Analysis->Gene_Expression End End

References

Unraveling the Potency of Febrifugine Isomers: A Comparative Analysis of Biological Activity

Author: BenchChem Technical Support Team. Date: December 2025

For researchers and drug development professionals, the quest for potent and safe therapeutic agents is a continuous endeavor. Febrifugine (B1672321), a quinazolinone alkaloid first isolated from the plant Dichroa febrifuga, has long been recognized for its powerful antimalarial properties. However, its clinical utility has been hampered by significant toxicity. This has spurred the development of numerous isomers and analogues, most notably halofuginone, in an effort to dissociate therapeutic efficacy from adverse effects. This guide provides a comprehensive comparative analysis of the biological activities of this compound and its key isomers, supported by experimental data, detailed methodologies, and pathway visualizations.

At a Glance: Comparative Efficacy and Cytotoxicity

The primary biological activity of this compound and its isomers revolves around their potent antimalarial effects. Halofuginone, a halogenated derivative, consistently demonstrates superior antimalarial activity compared to its parent compound.[1] The following tables summarize the in vitro antimalarial activity and cytotoxicity of this compound and several of its analogues against various Plasmodium falciparum strains and mammalian cell lines.

Compound P. falciparum Strain IC50 (ng/mL) Reference
This compoundW2 (Chloroquine-resistant)1.0[2]
This compoundD6 (Chloroquine-sensitive)0.6[2]
HalofuginoneW2 (Chloroquine-resistant)0.152[2]
HalofuginoneD6 (Chloroquine-sensitive)0.141[2]
WR222048W2 (Chloroquine-resistant)1.7[2]
WR222048D6 (Chloroquine-sensitive)1.2[2]
WR139672W2 (Chloroquine-resistant)4.8[2]
WR139672D6 (Chloroquine-sensitive)2.9[2]
Compound Mammalian Cell Line IC50 / CC50 (ng/mL) Selectivity Index *Reference
This compoundNG108 (Neuronal)>1,000>1,000[2][3]
This compoundJ774 (Macrophage)8181[4]
HalofuginoneNG108 (Neuronal)>1,000>6,579[2][3]
HalofuginoneJ774 (Macrophage)Not Specified-[3]
WR222048NG108 (Neuronal)>2,000>1,176[2]
WR222048J774 (Macrophage)3621[2]
WR139672NG108 (Neuronal)>5,000>1,042[2]
WR139672J774 (Macrophage)12025[2]

Selectivity Index (SI) is calculated as the IC50 or CC50 in the mammalian cell line divided by the IC50 in the P. falciparum W2 strain. A higher SI indicates greater selectivity for the parasite over host cells.

Mechanism of Action: Targeting Protein Synthesis via Prolyl-tRNA Synthetase

This compound and its isomers share a unique mechanism of action, targeting the parasite's protein synthesis machinery. They are potent inhibitors of prolyl-tRNA synthetase (ProRS), an essential enzyme responsible for attaching the amino acid proline to its corresponding transfer RNA (tRNA).[1] This inhibition leads to an accumulation of uncharged prolyl-tRNA, mimicking a state of proline starvation and triggering the Amino Acid Response (AAR) pathway, a cellular stress response that ultimately halts parasite growth.[1]

Febrifugine_Mechanism_of_Action This compound This compound / Halofuginone ProRS Prolyl-tRNA Synthetase (ProRS) This compound->ProRS Inhibits Proline_tRNA Prolyl-tRNA Synthesis Uncharged_tRNA Accumulation of Uncharged tRNA(Pro) Proline_tRNA->Uncharged_tRNA Leads to GCN2 GCN2 Kinase Activation Uncharged_tRNA->GCN2 eIF2a eIF2α Phosphorylation GCN2->eIF2a ATF4 ATF4 Translation Induction eIF2a->ATF4 Protein_Synthesis Global Protein Synthesis Inhibition eIF2a->Protein_Synthesis Parasite_Growth Parasite Growth Arrest Protein_Synthesis->Parasite_Growth

This compound's mechanism of action via ProRS inhibition.

Experimental Protocols

A clear understanding of the methodologies used to generate the comparative data is crucial for interpretation and replication. The following sections detail the key experimental protocols.

In Vitro Antimalarial Susceptibility Testing

The in vitro activity of this compound isomers against P. falciparum is commonly determined using high-throughput screening methods.

Antimalarial_Susceptibility_Workflow start Start culture Parasite Culture (P. falciparum) start->culture incubation Co-incubation (72 hours) culture->incubation drug_prep Serial Dilution of Test Compounds drug_prep->incubation assay Growth Inhibition Assay incubation->assay sybr SYBR Green I (DNA content) assay->sybr hrp2 HRP2 ELISA (Antigen level) assay->hrp2 data Data Analysis (IC50 Calculation) sybr->data hrp2->data end End data->end

Workflow for in vitro antimalarial drug susceptibility testing.

1. SYBR Green I-Based Fluorescence Assay: This assay quantifies parasite growth by measuring the amount of parasite DNA.

  • Parasite Culture: P. falciparum strains are maintained in continuous culture in human erythrocytes.

  • Assay Setup: Asynchronous parasite cultures are diluted to a specific parasitemia and hematocrit and dispensed into 96-well plates containing serial dilutions of the test compounds.

  • Incubation: Plates are incubated for 72 hours under standard culture conditions.

  • Lysis and Staining: A lysis buffer containing the fluorescent DNA-binding dye SYBR Green I is added to each well.

  • Fluorescence Reading: The fluorescence intensity, which is proportional to the amount of parasite DNA, is measured using a microplate reader.

  • Data Analysis: IC50 values are calculated by plotting the percentage of growth inhibition against the drug concentration.[5][6][7][8]

2. Histidine-Rich Protein 2 (HRP2)-Based ELISA: This method measures the level of HRP2, a protein secreted by P. falciparum, as an indicator of parasite viability.

  • Assay Setup and Incubation: Similar to the SYBR Green I assay, parasites are incubated with the test compounds for 72 hours.[9]

  • Sample Preparation: The culture plates are frozen and thawed to lyse the cells and release HRP2.

  • ELISA Procedure:

    • ELISA plates are coated with a capture anti-HRP2 antibody.

    • The lysed culture supernatant is added to the wells.

    • A second, enzyme-conjugated anti-HRP2 antibody is added.

    • A substrate is added, and the resulting colorimetric change is measured using a microplate reader.

  • Data Analysis: The amount of HRP2 is proportional to parasite growth, and IC50 values are determined from the dose-response curves.[10][11][12]

Prolyl-tRNA Synthetase (ProRS) Inhibition Assay

Direct measurement of ProRS inhibition is crucial for confirming the mechanism of action. A common method is the malachite green-based assay which detects the pyrophosphate (PPi) released during the aminoacylation reaction.[13]

  • Reaction Mixture: The assay is performed in a 96-well plate containing the recombinant ProRS enzyme, ATP, L-proline, and the test inhibitor in a suitable buffer.

  • Initiation: The reaction is initiated by the addition of tRNAPro.

  • Incubation: The reaction mixture is incubated at 37°C to allow for the aminoacylation reaction to proceed.

  • Termination and Detection: A malachite green solution is added to stop the reaction and to react with the PPi produced. The formation of a colored complex is measured spectrophotometrically at approximately 620-650 nm.

  • Data Analysis: The amount of PPi produced is proportional to the enzyme activity. The IC50 value of the inhibitor is determined by measuring the reduction in PPi formation at various inhibitor concentrations.[13]

The Amino Acid Response (AAR) Pathway

The inhibition of ProRS by this compound and its isomers leads to the activation of the GCN2-ATF4 signaling pathway, a key component of the AAR.

AAR_Signaling_Pathway This compound This compound / Isomers ProRS Prolyl-tRNA Synthetase This compound->ProRS inhibits tRNA Uncharged tRNA(Pro) Accumulation GCN2 GCN2 tRNA->GCN2 activates eIF2a eIF2α GCN2->eIF2a phosphorylates p_eIF2a p-eIF2α ATF4 ATF4 p_eIF2a->ATF4 preferential translation Global_Translation Global Translation Repression p_eIF2a->Global_Translation Stress_Genes Stress Response Gene Expression ATF4->Stress_Genes activates Parasite_Death Parasite Death Global_Translation->Parasite_Death Cell_Survival Cell Survival (Host) Stress_Genes->Cell_Survival

References

Safety Operating Guide

Proper Disposal of Febrifugine: A Comprehensive Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

This guide provides essential safety and logistical information for the proper disposal of febrifugine (B1672321), a quinazolinone alkaloid known for its antimalarial properties and potential toxicity. Adherence to these procedures is critical to ensure personal safety, prevent environmental contamination, and maintain regulatory compliance. This compound is classified as harmful if swallowed and is very toxic to aquatic life with long-lasting effects[1].

Immediate Safety and Handling Precautions

All personnel handling this compound must be equipped with appropriate Personal Protective Equipment (PPE) and adhere to standard laboratory safety protocols.

Personal Protective Equipment (PPE) and Handling Guidelines:

ItemSpecificationHandling Procedure
Eye Protection Safety goggles with side-shields.Avoid contact with eyes[1].
Hand Protection Protective gloves (e.g., nitrile).Avoid contact with skin[1].
Body Protection Impervious clothing, such as a lab coat.Avoid prolonged or repeated exposure.
Respiratory Protection A suitable respirator should be used when handling the powder form.Use in a well-ventilated area, preferably a chemical fume hood, to prevent dust and aerosol formation[1].
General Hygiene N/ADo not eat, drink, or smoke in handling areas. Wash hands and skin thoroughly after handling[1][2].

Step-by-Step Disposal Protocol

The mandated method for this compound disposal is through an approved chemical waste disposal service. Do not dispose of this compound down the drain or in general waste[1].

1. Waste Segregation and Collection:

  • Designate a specific, clearly labeled waste container for all this compound-contaminated materials.

  • This includes:

    • Expired or unused this compound powder.

    • Contaminated consumables such as pipette tips, weighing boats, gloves, and bench paper.

    • Empty this compound containers.

    • Solutions containing this compound.

2. Waste Packaging and Labeling:

  • Collect solid waste in a sealable, leak-proof container.

  • Collect liquid waste in a separate, compatible, and sealable container.

  • Clearly label the waste container with:

    • The name "this compound Waste".

    • Appropriate hazard symbols (e.g., "Harmful," "Dangerous for the Environment").

3. Storage:

  • Store the sealed waste container in a designated, secure, and well-ventilated secondary containment area.

  • This storage area should be away from incompatible materials such as strong acids, alkalis, and oxidizing agents[1].

4. Final Disposal:

  • Contact your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste management company to arrange for pickup and disposal.

  • Disposal must be conducted in accordance with all local, state, federal, and international regulations[1][2].

  • The standard final disposal method for this type of chemical waste is high-temperature incineration[1].

Experimental Protocols

Currently, there are no standardized, publicly available experimental protocols for the chemical neutralization or deactivation of this compound waste within a standard laboratory setting. Due to its hazardous nature, attempting to neutralize this compound without a validated and approved protocol from your institution's safety office is strongly discouraged. The required procedure is to dispose of the chemical waste through a licensed contractor[1][2].

This compound Disposal Workflow

The following diagram illustrates the logical workflow for the proper management and disposal of this compound waste.

Febrifugine_Disposal_Workflow cluster_prep Preparation & Handling cluster_waste Waste Segregation & Collection cluster_storage Packaging & Storage cluster_disposal Final Disposal PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Handling Handle this compound in a Well-Ventilated Area PPE->Handling Segregate Segregate this compound Waste (Solid & Liquid) Handling->Segregate Collect_Solid Collect Solid Waste in Leak-Proof Container Segregate->Collect_Solid Collect_Liquid Collect Liquid Waste in Separate Leak-Proof Container Segregate->Collect_Liquid Label Label Containers Clearly: 'this compound Waste' & Hazards Collect_Solid->Label Collect_Liquid->Label Store Store in Secure, Ventilated Secondary Containment Label->Store Contact_EHS Contact EHS or Licensed Waste Management Store->Contact_EHS Incineration High-Temperature Incineration (by approved vendor) Contact_EHS->Incineration

Caption: Logical workflow for the proper management and disposal of this compound waste.

References

Safeguarding Researchers: A Comprehensive Guide to Handling Febrifugine

Author: BenchChem Technical Support Team. Date: December 2025

Essential protocols for the safe handling, use, and disposal of Febrifugine (B1672321), a potent quinazolinone alkaloid, are critical for protecting laboratory personnel. This guide provides immediate safety and logistical information, including operational and disposal plans, to support researchers, scientists, and drug development professionals.

This compound and its derivatives are recognized for their significant biological activity, including antimalarial properties. However, their potent nature and associated toxicity, particularly hepatotoxicity (liver damage), necessitate stringent safety measures. This document outlines the necessary personal protective equipment (PPE), handling procedures, and disposal protocols to minimize exposure risks and ensure a safe laboratory environment.

Immediate Safety and Personal Protective Equipment (PPE)

Due to its toxicity profile, including being harmful if swallowed and very toxic to aquatic life with long-lasting effects, all personnel handling this compound must use appropriate PPE. The primary routes of exposure are inhalation of the powder, ingestion, and skin contact.

Recommended Personal Protective Equipment:

PPE CategorySpecificationRationale
Respiratory Protection NIOSH-approved respirator (e.g., N95 or higher)To prevent inhalation of airborne powder particles, especially during weighing and transfer.
Hand Protection Nitrile gloves (double-gloving recommended)To prevent skin contact. Double-gloving provides an additional barrier.
Eye Protection Safety goggles with side shields or a face shieldTo protect the eyes from splashes or airborne particles.
Body Protection A disposable gown or a dedicated lab coatTo protect skin and clothing from contamination.

Quantitative Toxicity Data

While specific occupational exposure limits (OELs) for this compound have not been established by major regulatory bodies like OSHA, NIOSH, or ACGIH, the available toxicity data underscores its potent nature. For potent compounds without established OELs, a control banding approach is recommended, where handling procedures are based on the compound's toxicity profile. Given its known hepatotoxicity and biological potency, this compound would likely fall into a high-potency category, requiring stringent containment.

The following table summarizes available toxicity data for this compound and one of its well-known analogues, Halofuginone.

CompoundTestSpeciesRouteValueReference
This compoundMTD (Maximum Tolerated Dose)MiceOral> 5 mg/kg/day[1]
HalofuginoneMTD (Maximum Tolerated Dose)MiceOral< 5 mg/kg/day[2]
This compound AnalogsIC50 (Antimalarial Activity)P. falciparumIn vitro0.141 to 290 ng/mL[2]

Experimental Protocols: Safe Handling and Disposal

Adherence to detailed experimental protocols is crucial for minimizing exposure and ensuring the integrity of research.

Weighing and Handling this compound Powder

This procedure should be performed in a designated area, such as a chemical fume hood or a ventilated balance enclosure, to control airborne particles.

  • Preparation: Don all required PPE. Decontaminate the work surface before and after use.

  • Tare Container: Place a tared weigh boat or vial on the analytical balance.

  • Transfer: Carefully transfer the desired amount of this compound powder to the container using a clean spatula. Avoid creating dust.

  • Cleaning: After weighing, carefully clean the spatula and the weighing area.

  • Storage: Tightly seal the stock container of this compound and return it to its designated storage location.

Preparation of this compound Stock Solutions
  • Solvent Addition: In a chemical fume hood, add the desired solvent to the vessel containing the pre-weighed this compound powder.

  • Dissolution: Cap the vessel and mix by vortexing or sonicating until the solid is completely dissolved.

  • Labeling: Clearly label the solution with the compound name, concentration, solvent, date, and your initials.

  • Storage: Store the stock solution in a tightly sealed container at the recommended temperature, protected from light.

Disposal of this compound Waste

All materials contaminated with this compound must be treated as hazardous waste.

  • Waste Segregation: Collect all this compound-contaminated waste in a dedicated, clearly labeled, and sealed hazardous waste container. This includes unused compound, contaminated PPE, pipette tips, and empty vials.

  • Labeling: The waste container must be labeled with "Hazardous Waste" and the chemical name "this compound."

  • Storage: Store the hazardous waste container in a designated satellite accumulation area, away from incompatible materials.

  • Pickup: Arrange for disposal through your institution's Environmental Health and Safety (EHS) office or a licensed chemical waste disposal service. Do not dispose of this compound waste down the drain or in the regular trash.[3]

Mechanism of Action and Toxicity Pathway

This compound exerts its biological effects primarily through the inhibition of prolyl-tRNA synthetase (ProRS), an enzyme essential for protein synthesis.[4][5][6][7] This inhibition leads to a cellular state mimicking proline starvation, which in turn activates the Amino Acid Response (AAR) pathway.[4][5][6][7] The diagram below illustrates this signaling cascade.

Febrifugine_Signaling_Pathway This compound This compound ProRS Prolyl-tRNA Synthetase (ProRS) This compound->ProRS Inhibits Uncharged_tRNA Accumulation of Uncharged prolyl-tRNA ProRS->Uncharged_tRNA Leads to GCN2 GCN2 Kinase Activation Uncharged_tRNA->GCN2 eIF2a eIF2α Phosphorylation GCN2->eIF2a AAR Amino Acid Response (AAR) GCN2->AAR Initiates Translation_Inhibition Global Protein Translation Inhibition eIF2a->Translation_Inhibition Febrifugine_Handling_Workflow Start Start: Obtain this compound PPE Don Appropriate PPE Start->PPE Weighing Weighing in Ventilated Enclosure PPE->Weighing Solution_Prep Solution Preparation in Fume Hood Weighing->Solution_Prep Experiment Perform Experiment Solution_Prep->Experiment Decontamination Decontaminate Work Area Experiment->Decontamination Waste_Disposal Segregate and Dispose of Hazardous Waste Decontamination->Waste_Disposal Remove_PPE Remove PPE Waste_Disposal->Remove_PPE End End Remove_PPE->End

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Febrifugine
Reactant of Route 2
Febrifugine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.